okadaic acid ammonium salt
Description
Structure
2D Structure
Properties
CAS No. |
155716-06-6 |
|---|---|
Molecular Formula |
C44H71NO13 |
Molecular Weight |
822.0 g/mol |
IUPAC Name |
azanium (2R)-3-[(2R,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6S,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,41-,42+,43+,44-;/m1./s1 |
InChI Key |
ZBOMSHVRJSJGNR-BNESWMAXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Source and Isolation of Okadaic Acid from Prorocentrum concavum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okadaic acid (OA), a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), is a polyether marine toxin produced by several dinoflagellate species of the genera Dinophysis and Prorocentrum. As a valuable tool in cell biology and a potential therapeutic agent, understanding its source and purification is critical. This guide provides a comprehensive overview of the isolation of okadaic acid from the benthic dinoflagellate Prorocentrum concavum. It details the cultivation of the organism, extraction and purification protocols for the toxin, and quantitative data on its production. Furthermore, this document elucidates the key signaling pathways affected by okadaic acid, offering a complete resource for researchers in pharmacology and drug development.
Introduction
Prorocentrum concavum, a benthic dinoflagellate, has been identified as a source of okadaic acid, the causative agent of Diarrhetic Shellfish Poisoning (DSP).[1] Beyond its toxicity, the specific inhibitory action of okadaic acid on serine/threonine protein phosphatases makes it an indispensable molecular probe for studying cellular processes regulated by phosphorylation.[2] This technical guide outlines the methodologies for the reliable isolation and purification of okadaic acid from laboratory cultures of Prorocentrum concavum.
Cultivation of Prorocentrum concavum
The successful isolation of okadaic acid begins with the robust cultivation of Prorocentrum concavum. While optimal conditions can be strain-specific, the following parameters provide a general framework for achieving high-density cultures suitable for toxin extraction.
Culture Medium
Various enriched seawater media can be used for the cultivation of Prorocentrum species. The f/2 medium is a common and effective choice. The composition of f/2 medium is detailed in the experimental protocols section.
Growth Conditions
Prorocentrum concavum is a photosynthetic organism, and its growth is influenced by light, temperature, and salinity. Optimal growth is typically achieved at temperatures between 25°C and 29°C.[3] A photoperiod of 12 hours of light followed by 12 hours of darkness is recommended to mimic natural conditions. Salinity should be maintained in the range of 30-35 psu.
Isolation and Purification of Okadaic Acid
The isolation of okadaic acid from Prorocentrum concavum is a multi-step process involving extraction, solvent partitioning, and chromatographic purification.
Experimental Protocols
-
Medium Preparation: Prepare f/2 medium by adding the respective stock solutions to filtered, autoclaved seawater.
-
Inoculation: Inoculate the sterile f/2 medium with a starter culture of Prorocentrum concavum under aseptic conditions.
-
Incubation: Maintain the cultures at 25-27°C under a 12:12 hour light:dark cycle with a light intensity of approximately 90 μmol photons/m²/s.
-
Harvesting: Harvest the cells in the late exponential or early stationary growth phase by centrifugation or filtration.
-
Cell Lysis: Resuspend the harvested cell pellet in 100% methanol.
-
Extraction: Sonicate the cell suspension to ensure complete cell lysis and extraction of intracellular toxins. Alternatively, the suspension can be stirred at room temperature for 24 hours.[4]
-
Clarification: Centrifuge the methanolic extract to pellet cell debris.
-
Concentration: Decant the supernatant and concentrate it under reduced pressure.
-
Silica Gel Chromatography (Normal Phase):
-
Column Preparation: Pack a glass column with silica gel 60 suspended in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the concentrated crude extract in a minimal volume of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, followed by ethyl acetate to methanol. Collect fractions and monitor for the presence of okadaic acid using an appropriate analytical method (e.g., LC-MS).
-
-
Reversed-Phase Chromatography:
-
Column Material: C18-derivatized silica is a common choice for the reversed-phase separation of okadaic acid.
-
Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.
-
Fraction Collection: Collect fractions and analyze for the presence and purity of okadaic acid. Fractions containing pure okadaic acid are pooled and the solvent is evaporated.
-
Quantitative Data
The production of okadaic acid by Prorocentrum concavum can be highly variable and is dependent on the specific strain and culture conditions. Some studies have reported the presence of okadaic acid, while others have found it to be undetectable in their isolates.[5][6][7] This variability underscores the importance of strain selection and optimization of culture conditions for reliable toxin production. When present, the reported concentrations of okadaic acid in shellfish that have fed on toxigenic phytoplankton can be in the range of micrograms per gram of tissue.[8]
| Parameter | Reported Value | Reference |
| Okadaic Acid in Shellfish | 0.162 µg/g | [8] |
| Okadaic Acid in Phytoplankton | 2.1 pg/cell | [8] |
Signaling Pathways and Experimental Workflows
Okadaic acid's primary mechanism of action is the potent and selective inhibition of protein phosphatase 1 (PP1) and 2A (PP2A).[2] This inhibition leads to a hyperphosphorylated state of numerous cellular proteins, thereby affecting a multitude of signaling pathways that regulate processes such as cell cycle progression, apoptosis, and gene expression.
Diagrams
Conclusion
This technical guide provides a detailed framework for the isolation and purification of okadaic acid from the dinoflagellate Prorocentrum concavum. The methodologies described, from cultivation to chromatographic separation, offer a solid foundation for obtaining this valuable compound for research and development purposes. The inherent variability in toxin production among different strains of P. concavum highlights the necessity for careful strain selection and optimization of culture conditions. The elucidation of okadaic acid's mechanism of action as a potent protein phosphatase inhibitor continues to drive its use as a critical tool in understanding fundamental cellular processes.
References
- 1. Identification of okadaic acid from a Caribbean dinoflagellate, Prorocentrum concavum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Structural Identification of New Diol Esters of Okadaic Acid and Dinophysistoxin-1 from the Cultured Prorocentrum lima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morphology and Phylogenetics of Benthic Prorocentrum Species (Dinophyceae) from Tropical Northwestern Australia [mdpi.com]
- 7. Frontiers | Spatial-Temporal Distribution of Prorocentrum concavum Population in Relation to Environmental Factors in Xincun Bay, a Tropical Coastal Lagoon in China [frontiersin.org]
- 8. Detection of the marine toxins okadaic acid and domoic acid in shellfish and phytoplankton in the Gulf of Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
Okadaic Acid Ammonium Salt: A Technical Guide to its Role as a PP1 and PP2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of okadaic acid ammonium salt, a potent and widely utilized inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This document details its inhibitory activity, its impact on key signaling pathways, and protocols for its experimental use.
Introduction
Okadaic acid, a polyether marine toxin originally isolated from the black sponge Halichondria okadai, is a powerful tool in cellular biology and a subject of interest in drug development.[1][2][3][4] Its ammonium salt derivative is often used in research settings. The primary mechanism of action of okadaic acid is the potent and selective inhibition of serine/threonine protein phosphatases, particularly PP1 and PP2A.[4][5][6][7][8] This inhibition leads to hyperphosphorylation of numerous cellular proteins, making okadaic acid an invaluable probe for studying cellular processes regulated by reversible phosphorylation.[5][7]
Quantitative Inhibitory Activity
Okadaic acid exhibits a significantly higher affinity for PP2A than for PP1, a selectivity that allows researchers to dissect the distinct roles of these two critical phosphatases.[1][5][9] The inhibitory concentrations (IC50) of okadaic acid against various protein phosphatases are summarized in the table below.
| Protein Phosphatase | IC50 (nM) |
| PP1 | 3 - 50 |
| PP2A | 0.07 - 1 |
| PP3 (Calcineurin) | 3.7 - 4 |
| PP4 | 0.1 - 0.4 |
| PP5 | 1.0 - 10 |
| PP2C | No significant inhibition |
Table 1: Summary of the inhibitory activity (IC50 values) of okadaic acid against various protein phosphatases. Data compiled from multiple sources.[1][2][5][6][9]
Impact on Cellular Signaling Pathways
By inhibiting PP1 and PP2A, okadaic acid profoundly affects numerous signaling pathways that regulate cell growth, differentiation, apoptosis, and metabolism.[7][10] One of the most well-documented effects is the activation of the mitogen-activated protein kinase (MAPK) pathway, also known as the extracellular signal-regulated kinase (ERK) pathway.[7][10][11]
PP2A is a key negative regulator of this pathway, dephosphorylating and inactivating components such as MEK1/2 and ERK1/2. Inhibition of PP2A by okadaic acid leads to the sustained phosphorylation and activation of these kinases, mimicking the effects of growth factor stimulation.[10][11] This makes okadaic acid a useful tool for studying the downstream consequences of MAPK pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Okadaic acid - Wikipedia [en.wikipedia.org]
- 4. Okadaic acid influences xenobiotic metabolism in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 6. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 7. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PP1/PP2A phosphatases inhibitors okadaic acid and calyculin A block ERK5 activation by growth factors and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Early Cellular Effects of Okadaic Acid: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research into the cellular effects of okadaic acid (OA), a potent and specific inhibitor of serine/threonine protein phosphatases. First isolated from the black sponge Halichondria okadai, OA quickly became an invaluable tool for dissecting cellular processes regulated by protein phosphorylation. This document summarizes the core mechanisms, key cellular consequences, and the experimental frameworks used in these early investigations.
Core Mechanism: Inhibition of Protein Phosphatases
The primary molecular action of okadaic acid is the potent and selective inhibition of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes are crucial for reversing the action of protein kinases, thereby controlling a vast array of cellular functions. OA's inhibitory activity is significantly more potent towards PP2A than PP1, allowing researchers to dissect the distinct roles of these phosphatases.[1][2] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, effectively mimicking a state of excessive kinase activity and triggering widespread downstream effects.[3][4]
Data Presentation: Inhibitory Potency of Okadaic Acid
The following table summarizes the quantitative data on the inhibitory concentrations (IC₅₀) of okadaic acid against key serine/threonine phosphatases as established in early studies.
| Target Enzyme | IC₅₀ Value (nM) | Notes |
| Protein Phosphatase 2A (PP2A) | 0.1 - 0.32 | High-affinity target; complete inhibition typically at 1-2 nM.[1][5] |
| Protein Phosphatase 1 (PP1) | 15 - 20 | Significantly lower affinity compared to PP2A.[1] |
| Protein Phosphatase 2B (PP2B) | > 4,000 (approx.) | Inhibited only at much higher concentrations.[1] |
| Protein Phosphatase 2C (PP2C) | Not effectively inhibited | Demonstrates the specificity of okadaic acid.[1] |
Key Signaling Pathways and Cellular Ramifications
The hyperphosphorylation state induced by okadaic acid activates multiple signaling cascades and results in profound cellular changes, including cytoskeletal disruption, cell cycle arrest, and apoptosis.
Global Protein Hyperphosphorylation
By preventing dephosphorylation, OA treatment provides a snapshot of the dynamic balance between kinases and phosphatases. This has made it an essential tool for identifying phosphoproteins and the kinases that regulate them.[6] Early studies in various cell lines, including human keratinocytes and fibroblasts, identified the hyperphosphorylation of numerous proteins, such as the 60-kDa proteolytic fragment of nucleolin, following OA treatment.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
- 4. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Okadaic Acid Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okadaic acid, a potent marine biotoxin, and its ammonium salt derivative are crucial tools in biomedical research, primarily due to their inhibitory effects on protein phosphatases 1 and 2A. A thorough understanding of the physicochemical properties of okadaic acid ammonium salt is paramount for its effective use in experimental settings and potential therapeutic development. This technical guide provides a comprehensive overview of these properties, including molecular details, solubility, stability, and acidity. Furthermore, it details the experimental protocols for determining these characteristics and illustrates the key signaling pathways modulated by this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory applications.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₄H₆₇O₁₃ · NH₄ | [1][2][3] |
| Molecular Weight | 822.03 g/mol | [1][2][3] |
| CAS Number | 155716-06-6 | [1][2][3] |
| Appearance | White solid | |
| Predicted pKa (Okadaic Acid) | 3.87 ± 0.16 | [4][5] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | 1 mg/mL | [2][3] |
| DMSO | 20 mg/mL | [2][3] |
| Ethanol | 20 mg/mL | [2][3] |
| Methanol | Soluble | [6] |
Table 3: Stability and Storage
| Condition | Stability Information | Reference |
| Lyophilized Solid | Stable for 24 months when stored at -20°C, desiccated. | [1] |
| In Solution | Once dissolved, use within 1 week to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [1] |
| General (Fatty Acid Ammonium Salts) | Generally stable in plastic containers for over 24 months. | [7] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.
Determination of Solubility
The solubility of this compound can be determined using the shake-flask method, a conventional and reliable technique for sparingly soluble compounds.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured to determine its solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Volumetric flasks
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. To remove any suspended solid particles, centrifuge the sample.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of okadaic acid in the diluted sample using a validated HPLC method.
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the parent molecule, okadaic acid, can be determined by potentiometric titration.
Principle: A solution of the compound is titrated with a standard solution of a strong base (or acid), and the pH is monitored throughout the titration. The pKa is the pH at which the compound is half-ionized.
Materials:
-
Okadaic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
-
Beaker
-
Solvent (e.g., a co-solvent system like water/methanol for sparingly soluble compounds)
Procedure:
-
Dissolve a precisely weighed amount of okadaic acid in a suitable solvent to create a solution of known concentration.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the okadaic acid solution and record the initial pH.
-
Begin the titration by adding small, known volumes of the standardized NaOH solution.
-
After each addition, stir the solution to ensure homogeneity and record the stable pH reading.
-
Continue the titration past the equivalence point.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Stability Assessment by HPLC
The stability of this compound in solution can be evaluated using a stability-indicating HPLC method.
Principle: The concentration of the parent compound in a solution is monitored over time under specific storage conditions (e.g., different temperatures, pH values, and light exposure). A decrease in the concentration of the parent compound and the appearance of degradation products indicate instability.
Materials:
-
This compound solution of a known concentration
-
HPLC system with a UV or MS detector
-
Controlled environment chambers (for temperature and humidity control)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare solutions of this compound in the desired solvent(s).
-
Divide the solutions into aliquots and store them under various conditions (e.g., refrigerated at 4°C, at room temperature 25°C, and accelerated conditions at 40°C; protected from light and exposed to light).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from each storage condition.
-
Analyze the samples by HPLC to determine the concentration of this compound. The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
Plot the concentration of this compound as a function of time for each storage condition.
-
The rate of degradation can be determined from the slope of the concentration-time profile.
Signaling Pathways
Okadaic acid is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A)[8]. This inhibition leads to the hyperphosphorylation of numerous downstream protein targets, thereby modulating several critical cellular signaling pathways.
Inhibition of Protein Phosphatases 1 and 2A
The primary mechanism of action of okadaic acid is the inhibition of PP1 and PP2A, which are serine/threonine phosphatases responsible for dephosphorylating a wide range of proteins.
Figure 1: Mechanism of Okadaic Acid Inhibition of PP1 and PP2A.
Activation of the Hippo Signaling Pathway
By inhibiting PP2A, okadaic acid prevents the dephosphorylation of core kinases in the Hippo pathway, such as MST1 and MST2, leading to their activation. This initiates a phosphorylation cascade that ultimately results in the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, thereby inhibiting their pro-proliferative and anti-apoptotic functions.[9]
Figure 2: Okadaic Acid-Induced Activation of the Hippo Pathway.
Modulation of the JAK/STAT Signaling Pathway
Okadaic acid can activate the JAK/STAT signaling pathway. This is thought to occur through the activation of NF-κB, leading to the production of cytokines. These cytokines then bind to their receptors, activating associated Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression.
Figure 3: Okadaic Acid-Mediated Modulation of JAK/STAT Signaling.
Activation of the MAPK Signaling Pathway
Okadaic acid can induce the generation of reactive oxygen species (ROS), which in turn can activate Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 MAPK and JNK. The activation of these pathways can lead to downstream events including apoptosis.
Figure 4: Okadaic Acid-Induced Activation of MAPK Signaling.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with methodologies for their determination and an illustration of its impact on key cellular signaling pathways. The compiled data and protocols offer a valuable resource for researchers utilizing this compound in their studies. A comprehensive understanding of these fundamental characteristics is essential for ensuring the accuracy, reproducibility, and validity of experimental results in the fields of cell biology, oncology, and drug discovery.
References
- 1. Okadaic Acid: a tool to study the hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Okadaic Acid: A Tool to Study the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of pKa and lipophilicity by gradient RP HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipophilicity and pKa Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Okadaic Acid Ammonium Salt (CAS Number: 155716-06-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okadaic acid (OA), a potent marine toxin, and its ammonium salt derivative (CAS 155716-06-6), are invaluable tools in cellular biology and biomedical research. Primarily known as a specific and potent inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), okadaic acid has been instrumental in elucidating the intricate roles of protein phosphorylation in a myriad of cellular processes.[1] Its ability to induce hyperphosphorylation of key cellular proteins allows for the investigation of signaling pathways implicated in cell cycle regulation, apoptosis, neurodegeneration, and tumorigenesis. This technical guide provides a comprehensive overview of the chemical and physical properties of okadaic acid ammonium salt, its mechanism of action, its effects on critical signaling pathways, and detailed experimental protocols for its application in research.
Chemical and Physical Properties
Okadaic acid is a complex polyether derivative of a C38 fatty acid, originally isolated from the black sponge Halichondria okadai. The ammonium salt form offers enhanced stability in solution.
| Property | Value | Reference(s) |
| CAS Number | 155716-06-6 | [2][3] |
| Molecular Formula | C44H71NO13 | [2] |
| Molecular Weight | 822.03 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, ethanol, methanol, acetone, and ethyl acetate. Limited solubility in water. | [3][4] |
| Storage | Store as a solid at -20°C, protected from light. Solutions in DMSO or ethanol should be stored at -20°C and are stable for a limited time. | [2][5] |
Mechanism of Action: Potent Inhibition of Protein Phosphatases
The primary mechanism of action of okadaic acid is the potent and selective inhibition of serine/threonine protein phosphatases, with a significantly higher affinity for PP2A over PP1.[2][6] It does not significantly inhibit PP2B, PP2C, or tyrosine phosphatases.[2] This inhibition leads to a state of hyperphosphorylation of numerous substrate proteins, effectively amplifying the effects of protein kinases.
| Phosphatase | IC50 (nM) | Reference(s) |
| PP1 | 15-50 | [6] |
| PP2A | 0.1-0.3 | [6] |
| PP3 (Calcineurin) | 3.7-4 | [6] |
| PP4 | 0.1 | [6] |
| PP5 | 3.5 | [6] |
Modulation of Key Signaling Pathways
By disrupting the delicate balance of protein phosphorylation, okadaic acid profoundly impacts several critical signaling pathways.
MAPK/ERK Pathway
Okadaic acid treatment leads to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4] By inhibiting PP2A, which normally dephosphorylates and inactivates components of this cascade, okadaic acid results in the sustained phosphorylation and activation of MEK1/2 and ERK1/2.[4] This has significant implications for cell proliferation, differentiation, and survival.
References
- 1. Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Okadaic acid activates p42 mitogen-activated protein kinase (MAP kinase; ERK-2) in B-lymphocytes but inhibits rather than augments cellular proliferation: contrast with phorbol 12-myristate 13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
Okadaic Acid: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Marine Toxin from Dinoflagellates
Okadaic acid (OA) is a potent marine biotoxin primarily produced by dinoflagellates of the genera Dinophysis and Prorocentrum.[1][2][3] This lipophilic polyether compound accumulates in shellfish, such as mussels, scallops, and oysters, that filter these microorganisms for food.[1][4] Consumption of contaminated shellfish can lead to a gastrointestinal illness in humans known as Diarrhetic Shellfish Poisoning (DSP).[1][5] Beyond its role in DSP, okadaic acid is a valuable tool in scientific research due to its specific and potent inhibition of serine/threonine protein phosphatases, making it instrumental in studying cellular signaling pathways.[4][6][7][8] This guide provides a detailed overview of okadaic acid, its toxicological profile, relevant experimental protocols, and its impact on cellular signaling.
Chemical and Physical Properties
Okadaic acid is a complex C38 fatty acid derivative with the chemical formula C₄₄H₆₈O₁₃.[2][8] Its structure includes multiple ether rings, spiroketals, and a carboxylic acid group, rendering it lipophilic.[2][3] This property facilitates its accumulation in the fatty tissues of marine organisms.[3]
Mechanism of Action
The primary molecular mechanism of okadaic acid's toxicity is the potent and selective inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[6][7][9] It exhibits a significantly higher affinity for PP2A.[6][7] By inhibiting these phosphatases, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, disrupting the normal balance of phosphorylation and dephosphorylation that governs a vast array of cellular processes.[4][6] This disruption is the root cause of its diarrheic effects and its utility as a tumor promoter in experimental models.[6]
Toxicological Data
The toxicity of okadaic acid has been quantified through various studies, with data available for its inhibitory effects on phosphatases, cytotoxicity in cell lines, and lethal doses in animal models.
Table 1: Inhibitory Concentration (IC₅₀) of Okadaic Acid on Protein Phosphatases
| Protein Phosphatase | IC₅₀ Range | References |
| PP1 | 15-50 nM | [6][7] |
| PP2A | 0.1-0.3 nM | [6][7] |
| PP2B (Calcineurin) | Higher concentrations than PP1/PP2A | [7] |
| PP3 | 3.7-4 nM | [6] |
| PP4 | 0.1 nM | [6] |
| PP5 | 3.5 nM | [6] |
Table 2: In Vivo Acute Toxicity of Okadaic Acid and its Analogs
| Toxin | Administration Route | LD₅₀ (µg/kg body weight) | Species | References |
| Okadaic Acid | Intraperitoneal | 192-225 | Mouse | [5] |
| Okadaic Acid | Oral | 760 - 1069 | Mouse | [10][11] |
| Dinophysistoxin-1 (DTX-1) | Oral | 487 - 897 | Mouse | [10][11] |
| Dinophysistoxin-2 (DTX-2) | Oral | 2262 | Mouse | [11] |
Table 3: In Vitro Cytotoxicity (IC₅₀) of Okadaic Acid in Various Cell Lines
| Cell Line | Exposure Time | IC₅₀ | References |
| KB cells | 24 hours | 6.3 ng/mL | [12] |
| KB cells | 48 hours | 4.0 ng/mL | [12] |
| KB cells | 72 hours | 1.1 ng/mL | [12] |
| U-937 cells | Not specified | 100 nM | [13] |
| Neuro-2a cells | Not specified | 21.6 nM | [14] |
| CCD 841 CoN cells | 12 hours | 54.4 nM | [15] |
| Sw480 cells | 12 hours | 89.1 nM | [15] |
| Sw620 cells | 12 hours | 137.8 nM | [15] |
Table 4: Regulatory Limits for Okadaic Acid Group Toxins in Shellfish
| Region | Regulatory Limit | References |
| European Union | 160 µg of OA equivalent per kg of shellfish meat | [1][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of okadaic acid. Below are protocols for key experiments.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay is a functional method to detect and quantify okadaic acid and related toxins based on their inhibitory effect on PP2A.
Principle: The activity of PP2A is measured by its ability to dephosphorylate a substrate, such as p-nitrophenyl phosphate (p-NPP). The product, p-nitrophenol, is colored and can be measured spectrophotometrically. The presence of okadaic acid inhibits this reaction, leading to a decrease in color development, which is proportional to the toxin concentration.[16]
Materials:
-
Recombinant or purified PP2A
-
p-Nitrophenyl phosphate (p-NPP) substrate
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Okadaic acid standards and samples
-
Microplate reader
Procedure:
-
Prepare serial dilutions of okadaic acid standards and the test samples.
-
In a 96-well microplate, add the assay buffer.
-
Add the okadaic acid standards or samples to the respective wells.
-
Add the PP2A enzyme solution to all wells and incubate for a predetermined time (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPP substrate to all wells.
-
Incubate for a specific period (e.g., 30-60 minutes) at the same temperature.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at a wavelength of 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each sample and standard concentration relative to the control (no inhibitor).
-
Plot a standard curve of inhibition versus okadaic acid concentration and determine the concentration in the samples.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which can be used to determine the cytotoxic effects of okadaic acid.[12]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[17]
Materials:
-
Cell line of interest (e.g., KB cells, HepG-2)
-
Complete cell culture medium
-
Okadaic acid stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of okadaic acid in the complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of okadaic acid. Include a vehicle control (medium with the solvent used for OA).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the control and determine the IC₅₀ value.
Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific chemical method for the detection and quantification of okadaic acid and its analogs in complex matrices like shellfish tissue.[18][19]
Principle: The sample extract is injected into a liquid chromatograph to separate the toxins from other matrix components. The separated compounds are then introduced into a mass spectrometer, where they are ionized, and the specific mass-to-charge ratio of the parent ion is selected. This ion is then fragmented, and a specific fragment ion is monitored for quantification, providing high selectivity and sensitivity.
Materials:
-
Homogenized shellfish tissue
-
Extraction solvent (e.g., methanol)
-
Solid-phase extraction (SPE) cartridges for cleanup
-
LC-MS/MS system with an appropriate column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with formic acid)
-
Okadaic acid certified reference materials
Procedure:
-
Extraction: Weigh a known amount of homogenized shellfish tissue and extract the toxins with a specified volume of extraction solvent. This is often done through vortexing and sonication.
-
Centrifugation: Centrifuge the extract to pellet the solid material.
-
Cleanup (Optional but recommended): Pass the supernatant through an SPE cartridge to remove interfering compounds.
-
LC Separation: Inject a known volume of the final extract into the LC-MS/MS system. The analytes are separated on the chromatographic column using a specific gradient elution program.
-
MS/MS Detection: Set the mass spectrometer to monitor for the specific precursor and product ion transitions for okadaic acid and its analogs in multiple reaction monitoring (MRM) mode.
-
Quantification: Create a calibration curve using certified reference materials and quantify the amount of toxin in the sample by comparing its peak area to the calibration curve.
Signaling Pathways Affected by Okadaic Acid
Okadaic acid's inhibition of protein phosphatases leads to the hyperphosphorylation of numerous proteins, thereby dysregulating critical signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Okadaic acid has been shown to activate components of this pathway, such as p38 MAPK and JNK, which can lead to apoptosis.[13][17]
Caption: Okadaic acid-induced dysregulation of the MAPK pathway.
Tau Hyperphosphorylation and Neurotoxicity
In neuronal cells, okadaic acid is a potent inducer of tau protein hyperphosphorylation, a hallmark of Alzheimer's disease.[6] By inhibiting PP2A, the primary tau phosphatase in the brain, OA leads to the accumulation of hyperphosphorylated tau, which can form neurofibrillary tangles and contribute to neurodegeneration.[20]
Caption: Mechanism of okadaic acid-induced tau hyperphosphorylation.
Experimental Workflow for Okadaic Acid Analysis in Shellfish
This diagram outlines the typical workflow for the analysis of okadaic acid in shellfish samples, from collection to final quantification.
Caption: Workflow for okadaic acid analysis in shellfish.
References
- 1. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Okadaic acid - Wikipedia [en.wikipedia.org]
- 3. Marine biotoxins [fao.org]
- 4. Okadaic Acid: More than a Diarrheic Toxin [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 8. Okadaic Acid | C44H68O13 | CID 446512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Toxic Action Reevaluation of Okadaic Acid, Dinophysistoxin-1 and Dinophysistoxin-2: Toxicity Equivalency Factors Based on the Oral Toxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specification of the Okadaic Acid Equivalent for Okadaic Acid, Dinophysistoxin-1, and Dinophysistoxin-2 Based on Protein Phosphatase 2A Inhibition and Cytotoxicity Assays Using Neuro 2A Cell Line [mdpi.com]
- 15. Toxins of Okadaic Acid-Group Increase Malignant Properties in Cells of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Diarrhetic Shellfish Poisoning: The Central Role of Okadaic Acid - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diarrhetic Shellfish Poisoning (DSP) is a significant global health concern, primarily caused by the consumption of shellfish contaminated with okadaic acid (OA) and its derivatives. These lipophilic polyether toxins are produced by dinoflagellates of the genera Dinophysis and Prorocentrum. Okadaic acid is a potent and specific inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). This inhibition leads to hyperphosphorylation of numerous cellular proteins, disrupting a multitude of signaling pathways and cellular processes. The primary clinical manifestation of DSP is a self-limiting gastroenteritis characterized by diarrhea, nausea, vomiting, and abdominal pain. Beyond its acute gastrointestinal effects, okadaic acid is recognized as a tumor promoter and exhibits a range of other toxicities, including cytotoxicity, neurotoxicity, and embryotoxicity. This technical guide provides an in-depth overview of the mechanism of action of okadaic acid, its toxicological profile, associated clinical syndromes, and the analytical methodologies for its detection.
Introduction to Diarrhetic Shellfish Poisoning and Okadaic Acid
Diarrhetic Shellfish Poisoning (DSP) is a gastrointestinal illness caused by the ingestion of shellfish that have accumulated toxins produced by certain species of dinoflagellates.[1][2] The primary toxins responsible for DSP are okadaic acid (OA) and its derivatives, known as dinophysistoxins (DTXs).[3][4] These toxins are lipophilic and accumulate in the fatty tissues of filter-feeding bivalve mollusks such as mussels, scallops, oysters, and clams.[1][5] The consumption of contaminated shellfish can lead to the rapid onset of gastrointestinal symptoms.[2]
Okadaic acid (C₄₄H₆₈O₁₃) is a complex polyether compound derived from a C₃₈ fatty acid.[6] It is a potent inhibitor of serine/threonine protein phosphatases, which are crucial enzymes in a vast array of cellular regulatory processes.[6][7] This inhibitory activity is the primary mechanism underlying its toxicity.[7] Due to its potent and specific biological activity, okadaic acid has also become a valuable tool in biomedical research for studying cellular signaling pathways involving protein phosphorylation.[8]
Mechanism of Action of Okadaic Acid
The principal molecular target of okadaic acid is the family of serine/threonine protein phosphatases, with a particularly high affinity for protein phosphatase 2A (PP2A).[9] It also inhibits protein phosphatase 1 (PP1), but at higher concentrations.[9] The inhibitory action of OA against PP2A is significantly more potent than against PP1.[7]
The inhibition of these phosphatases leads to a state of hyperphosphorylation of numerous substrate proteins within the cell.[10] This disruption of the delicate balance between protein kinases and phosphatases affects a wide range of cellular processes, including:
-
Intestinal Epithelial Cell Damage: In intestinal cells, the hyperphosphorylation of proteins is thought to increase paracellular permeability, leading to the characteristic diarrhea associated with DSP.[4][11]
-
Cell Cycle Regulation and Apoptosis: Okadaic acid can induce apoptosis in various cell types, including neuronal, hepatic, and intestinal cells.[12][13] This is often associated with the upregulation of pro-apoptotic genes like p53 and bax.[14] In some neuronal cell lines, OA has been shown to force differentiated cells to re-enter the mitotic cycle, leading to an abortive mitosis and subsequent apoptosis.[13]
-
Neurotoxicity: Okadaic acid can induce neuronal stress, hyperexcitation, and neurodegeneration.[15] It is known to cause hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, making it a tool for studying the pathology of such neurodegenerative disorders.[8][16]
-
Tumor Promotion: Okadaic acid is classified as a non-TPA (12-O-tetradecanoylphorbol-13-acetate) type tumor promoter.[9] Its ability to inhibit protein phosphatases is considered a key factor in its tumor-promoting activity.[7]
Signaling Pathway of Okadaic Acid-Induced Cellular Disruption
Caption: Mechanism of Okadaic Acid Toxicity.
Toxicological Profile of Okadaic Acid
Okadaic acid exhibits a broad spectrum of toxic effects, ranging from acute gastrointestinal distress to long-term cellular damage.
Acute Toxicity and Diarrhetic Shellfish Poisoning (DSP)
The primary route of human exposure to okadaic acid is through the consumption of contaminated shellfish.[6] The symptoms of DSP typically appear within 30 minutes to a few hours after ingestion and include diarrhea (the most common symptom), nausea, vomiting, and abdominal pain.[1][17][18] The illness is generally self-limiting, with recovery occurring within three days.[1][18] While DSP is not considered lethal, it can cause significant discomfort and dehydration.[2][12]
Cytotoxicity and Genotoxicity
In vitro and in vivo studies have demonstrated that okadaic acid can induce morphological and functional changes in various cell types, leading to cell death.[10] It has been shown to be cytotoxic to human embryonic amniotic cells, hepatocytes, and neuroblastoma cells.[10] Furthermore, there is evidence of genotoxic effects, with studies indicating that OA can induce DNA damage.[19]
Neurotoxicity
Although not classified as a primary neurotoxin, a growing body of evidence highlights the neurotoxic effects of okadaic acid.[12] It can induce neuronal apoptosis and is associated with the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[12][16] Microinjection of OA into the rat hippocampus has been shown to cause neuronal stress and neurodegeneration.[15]
Tumor Promotion
Okadaic acid is a potent tumor promoter.[12] Its inhibitory effect on protein phosphatases is believed to be the underlying mechanism for this activity.[7]
Quantitative Toxicological Data
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD₅₀ | Mouse | Intraperitoneal | 192 µg/kg | [12] |
| LD₅₀ | Mouse | Oral | 1069 µg/kg | [3][20] |
| LOAEL | Mouse | Oral (acute) | 75 µg/kg body weight | [12] |
| LOAEL | Human | Oral | 1.2 to 1.6 µg/kg body weight | [12] |
| IC₅₀ (PP1) | - | In vitro | 15-20 nM | [9] |
| IC₅₀ (PP2A) | - | In vitro | 0.1 nM | [9] |
Experimental Protocols
Detection of Okadaic Acid in Shellfish
Several analytical methods are employed for the detection and quantification of okadaic acid and its analogs in shellfish.
This is currently one of the most widely used methods due to its high sensitivity and selectivity.[21][22]
-
Sample Preparation:
-
Homogenize shellfish tissue.
-
Extract toxins with an appropriate solvent, typically methanol or a methanol/water mixture.
-
Clean up the extract using solid-phase extraction (SPE) to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Inject the purified extract into an HPLC system coupled to a tandem mass spectrometer.
-
Separate the toxins on a C18 reversed-phase column.
-
Detect and quantify the toxins using multiple reaction monitoring (MRM) in negative ion electrospray ionization (-ESI) mode.[22]
-
ELISA is a rapid and sensitive immunological method for screening a large number of samples.[21]
-
Principle: A direct competitive ELISA format is commonly used.[23]
-
Microtiter plates are coated with monoclonal anti-OA antibodies.
-
A known amount of OA-enzyme conjugate (e.g., OA-HRP) and the sample extract are added to the wells.
-
OA in the sample competes with the OA-enzyme conjugate for binding to the antibodies.
-
After washing, a substrate is added that reacts with the bound enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).[23]
-
The signal intensity is inversely proportional to the concentration of OA in the sample.
-
Experimental Workflow for Okadaic Acid Detection in Shellfish
Caption: Workflow for Okadaic Acid Analysis in Shellfish.
In Vitro Cellular Assays
-
Cell Lines: Caco-2 (human colorectal adenocarcinoma) and HT29-MTX (human colon adenocarcinoma) cells are commonly used as models for the intestinal barrier.[19] SH-SY5Y (human neuroblastoma) cells are frequently used for neurotoxicity studies.[24]
-
Cytotoxicity Assays: The neutral red uptake assay can be used to assess cell viability.[19]
-
Apoptosis Assays: Apoptosis can be detected by methods such as DNA fragmentation analysis (e.g., TUNEL assay) or by measuring the activation of caspases.[25]
-
Protein Phosphatase Inhibition Assay: The inhibitory activity of OA on PP1 and PP2A can be measured using commercially available assay kits that utilize a synthetic phosphopeptide substrate.
Pathogenesis of Diarrhetic Shellfish Poisoning
The progression from the production of okadaic acid by dinoflagellates to the manifestation of DSP in humans involves a series of steps.
Logical Progression of DSP
Caption: Pathogenesis of Diarrhetic Shellfish Poisoning.
Conclusion
Okadaic acid remains a significant phycotoxin of concern for public health and the shellfish industry. Its potent and specific inhibition of serine/threonine protein phosphatases makes it a powerful disruptor of cellular signaling, leading to a range of toxic effects from acute gastroenteritis to potential long-term health risks such as tumor promotion. A thorough understanding of its mechanism of action, toxicological profile, and the development of sensitive and reliable detection methods are crucial for the effective management of DSP and for advancing our knowledge of cellular regulation. The use of okadaic acid as a research tool will undoubtedly continue to provide valuable insights into the roles of protein phosphorylation in health and disease, with potential implications for drug development in areas such as oncology and neurodegenerative disorders.
References
- 1. Marine biotoxins [fao.org]
- 2. Diarrheic shellfish poisoning - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Oral Toxicity of Okadaic Acid in Mice: Study of Lethality, Organ Damage, Distribution and Effects on Detoxifying Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Okadaic acid influences xenobiotic metabolism in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Okadaic acid - Wikipedia [en.wikipedia.org]
- 7. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. The Mechanism of Diarrhetic Shellfish Poisoning Toxin Production in Prorocentrum spp.: Physiological and Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Okadaic acid-induced lens epithelial cell apoptosis requires inhibition of phosphatase-1 and is associated with induction of gene expression including p53 and bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurotoxic and synaptic effects of okadaic acid, an inhibitor of protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Okadaic acid induced neurotoxicity: an emerging tool to study Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diarrhetic Shellfish Poisoning (DSP) | Washington State Department of Health [doh.wa.gov]
- 18. Diarrhetic Shellfish Poisoning – Harmful Algal Blooms [hab.whoi.edu]
- 19. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Okadaic Acid Is at Least as Toxic as Dinophysistoxin-1 after Repeated Administration to Mice by Gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. repository.uncw.edu [repository.uncw.edu]
- 22. Determination of okadaic acid related toxins from shellfish (sinonovacula constricta) by high performance liquid chromatography tandem mass spectrometry [scirp.org]
- 23. istina.msu.ru [istina.msu.ru]
- 24. academic.oup.com [academic.oup.com]
- 25. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective of Okadaic Acid Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a complex polyether marine toxin that has played a pivotal role in advancing our understanding of cellular regulation, particularly in the realm of protein phosphorylation.[1][2] Originally isolated in 1981 from the black sponge Halichondria okadai, its discovery marked the beginning of decades of research that would unveil its potent and specific inhibitory effects on serine/threonine protein phosphatases.[3] This technical guide provides a historical perspective on okadaic acid research, detailing its discovery, mechanism of action, and its application as a powerful tool in cell biology and drug discovery. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes important signaling pathways and workflows.
Historical Discovery and Characterization
Reports of gastrointestinal distress after consuming cooked mussels date back to the 1960s in the Netherlands and Los Lagos.[4] However, it wasn't until the late 1970s, following a series of food poisoning incidents in Japan, that research intensified, leading to the identification of a new type of shellfish poisoning, termed Diarrheic Shellfish Poisoning (DSP).[4] In 1981, the structure of okadaic acid was elucidated after its isolation from the sponge Halichondria okadai in Japan and Halichondria melanodocia in the Florida Keys.[4] Initially, interest in okadaic acid was driven by its cytotoxic properties against cancer cells.[4] However, it was later discovered that the more potent cytotoxic components of the sponge extract belonged to a different family of compounds, the Halichondrines.[4] Despite this, the unique effects of okadaic acid on cells sustained scientific interest.[4] A significant breakthrough came with the discovery that okadaic acid is a potent and selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two major serine/threonine protein phosphatases in mammalian cells.[3] This discovery established okadaic acid as a critical tool for studying the roles of these phosphatases in a myriad of cellular processes.
Mechanism of Action: Inhibition of Protein Phosphatases
Okadaic acid's primary mechanism of action is the potent and specific inhibition of serine/threonine protein phosphatases, particularly PP2A and PP1.[3] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, thereby altering their function and downstream signaling pathways. The differential sensitivity of these phosphatases to okadaic acid allows for its use in dissecting their individual roles in cellular processes.
Quantitative Data Summary
The following tables summarize the inhibitory potency of okadaic acid against various protein phosphatases and its cytotoxic effects on different cell lines.
| Protein Phosphatase | IC50 (nM) | Reference |
| PP1 | 3 - 50 | [4][5] |
| PP2A | 0.1 - 1 | [4][5] |
| PP3 (Calcineurin) | 3.7 - 4 | [5] |
| PP4 | 0.1 | [5] |
| PP5 | 3.5 | [5] |
| PP2C | Not inhibited | [5] |
| Table 1: Inhibitory concentration (IC50) values of okadaic acid for various protein phosphatases. |
| Cell Line | Incubation Time (h) | IC50 (nM) | Reference |
| AGS | 24 | ~100 | [5] |
| MNK-45 | 24 | ~100 | [5] |
| Caco-2 | 24 | ~100 | [5] |
| U-937 | Not specified | 100 | [6] |
| Table 2: Cytotoxic effects of okadaic acid on various cell lines. |
Key Experimental Protocols
Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay measures the inhibition of PP2A activity by okadaic acid using the colorimetric substrate p-nitrophenylphosphate (pNPP).
Materials:
-
Recombinant human PP2A catalytic subunit (rhPP2Ac)
-
Okadaic acid standard solutions (0 - 10 ng/mL)
-
p-Nitrophenylphosphate (pNPP) solution (19 mM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 5% glycerol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of sample dilution buffer (for blank), okadaic acid standard solution, or shellfish extract test solution to each well of a 96-well plate.[5]
-
Add 100 µL of the pNPP substrate solution to each well.[5]
-
Initiate the reaction by adding 100 µL of the rhPP2Ac enzyme solution (0.65 units of PP2A) to each well.[5]
-
Seal the microplate, mix gently for 1 minute, and incubate for 30 minutes at 36°C.[5]
-
Measure the absorbance at 405 nm using a microplate reader, with a reference wavelength of 490 nm.[5]
-
The color development, resulting from the hydrolysis of pNPP to p-nitrophenol (pNP), is inversely proportional to the concentration of okadaic acid.[5]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cells to be tested (e.g., AGS, MNK-45, Caco-2)
-
Okadaic acid solutions at various concentrations
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of serum-free medium and incubate for 24 hours.[1]
-
Remove the medium and replace it with fresh medium containing different concentrations of okadaic acid.[1]
-
Incubate for the desired time period (e.g., 24 or 48 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Add 100-200 µL of the solubilization solution to each well and agitate for 15 minutes to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 690 nm.[1]
Comet Assay for DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Cells treated with okadaic acid
-
Low melting point agarose
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., ethidium bromide or SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Embed okadaic acid-treated cells in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in lysis buffer, typically overnight at 4°C.[7]
-
Denature the DNA by placing the slides in alkaline electrophoresis buffer for about 20-40 minutes.
-
Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.
Signaling Pathways and Experimental Workflows
Okadaic acid's inhibition of protein phosphatases leads to the hyperphosphorylation of key proteins in various signaling pathways, making it an invaluable tool for studying these cascades.
Okadaic Acid and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Okadaic acid has been shown to activate components of the MAPK pathway, such as ERK1/2, JNK, and p38, by inhibiting the phosphatases that normally dephosphorylate and inactivate them.[6][8]
Caption: Okadaic acid inhibits PP2A, leading to the activation of MAPK signaling.
Okadaic Acid and Tau Phosphorylation
In neurobiology, okadaic acid is widely used to induce hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease. By inhibiting PP2A, a major tau phosphatase, okadaic acid treatment in cellular and animal models leads to an accumulation of phosphorylated tau, providing a valuable system for studying the mechanisms of tauopathy.[9]
Caption: Okadaic acid induces tau hyperphosphorylation by inhibiting PP2A.
Experimental Workflow for Studying Okadaic Acid Effects
A typical workflow for investigating the cellular effects of okadaic acid involves a series of in vitro experiments to assess cytotoxicity, genotoxicity, and specific signaling pathway modulation.
Caption: A general experimental workflow for studying the effects of okadaic acid.
Conclusion
From its discovery as a marine toxin to its establishment as a specific and potent inhibitor of protein phosphatases, okadaic acid has become an indispensable tool in biomedical research. Its ability to modulate protein phosphorylation has provided profound insights into the intricate signaling networks that govern cellular function. The historical journey of okadaic acid research exemplifies the power of natural products in unraveling fundamental biological processes and continues to offer valuable opportunities for understanding disease pathogenesis and developing novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory effect of okadaic acid on the p-nitrophenyl phosphate phosphatase activity of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 8. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 9. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Okadaic Acid on Tau Protein Hyperphosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA), a potent and selective inhibitor of serine/threonine protein phosphatases, serves as a critical tool in neuroscience research, particularly in the study of Alzheimer's disease (AD) and other tauopathies.[1][2] One of the pathological hallmarks of AD is the formation of neurofibrillary tangles (NFTs), which are primarily composed of hyperphosphorylated tau protein.[3][4] Okadaic acid's ability to induce tau hyperphosphorylation in both in vitro and in vivo models provides a valuable platform for elucidating the molecular mechanisms underlying tau pathology and for the screening of potential therapeutic agents.[5][6] This technical guide provides an in-depth overview of the core principles of OA-induced tau hyperphosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Mechanism of Action: Inhibition of Protein Phosphatase 2A
The primary mechanism by which okadaic acid induces tau hyperphosphorylation is through the potent and selective inhibition of Protein Phosphatase 2A (PP2A).[1][7] PP2A is a major phosphatase in the brain responsible for dephosphorylating tau protein at multiple sites.[6] By inhibiting PP2A, okadaic acid disrupts the delicate balance between tau kinases and phosphatases, leading to an accumulation of phosphate groups on the tau protein.
This hyperphosphorylation of tau reduces its affinity for microtubules, leading to microtubule destabilization and the aggregation of tau into paired helical filaments (PHFs), the main component of NFTs.[8]
The inhibitory activity of okadaic acid is highly specific for certain protein phosphatases, with a significantly higher affinity for PP2A compared to Protein Phosphatase 1 (PP1). This selectivity makes it a valuable tool for studying the specific role of PP2A in cellular processes.
Key Signaling Pathways in Okadaic Acid-Induced Tau Hyperphosphorylation
The inhibition of PP2A by okadaic acid initiates a cascade of events that involve several key protein kinases implicated in tau phosphorylation. The two primary kinases involved are Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK-3β).
-
Cyclin-Dependent Kinase 5 (CDK5): Okadaic acid treatment has been shown to increase the expression of CDK5 and its activator, p25.[5] The CDK5/p25 complex is a potent tau kinase that phosphorylates tau at several sites.[3]
-
Glycogen Synthase Kinase 3β (GSK-3β): While the role of GSK-3β in OA-induced tau hyperphosphorylation is complex, some studies suggest that PP2A can regulate GSK-3β activity.[8]
The interplay between PP2A inhibition and the activation of these kinases creates a feed-forward loop that exacerbates tau hyperphosphorylation.
Caption: Signaling pathway of okadaic acid-induced tau hyperphosphorylation.
Quantitative Data on Okadaic Acid's Effects
The following tables summarize quantitative data from various studies on the effects of okadaic acid on phosphatase inhibition and tau phosphorylation.
Table 1: Inhibitory Activity of Okadaic Acid
| Target Phosphatase | IC50 | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1 nM | [2][3] |
| Protein Phosphatase 1 (PP1) | 10 - 20 nM | [2][3] |
Table 2: Okadaic Acid-Induced Tau Hyperphosphorylation in Cellular Models
| Cell Line | OA Concentration | Time | Phosphorylation Site(s) | Fold Increase (vs. Control) | Reference(s) |
| SH-SY5Y | 100 nM | 3 h | Thr-205 | ~3-fold | [3] |
| SH-SY5Y | 20 nM, 100 nM | several hours | Ser-202, Ser-396 | Not specified | [9] |
| LA-N-5 | Not specified | Time-dependent | AT8 epitope (Ser-199/Ser-202) | Not specified | [10] |
| HEK293/tau | 25 nM | 24 h | Ser-199, Thr-205, Ser-214, Thr-231, Ser-396, Ser-404 | Not specified | [11] |
| N2a/tau | 25 nM | 24 h | Ser-396 | Not specified | [11] |
| Primary Cortical Neurons | 20 nM | 48 h | Ser-404 | 138% increase | [12] |
| Primary Cortical Neurons | 20 nM | 48 h | Ser-202 | 145% increase | [12] |
| Primary Cortical Neurons | 25 nM | 8 h | Thr-231 | Increased | [13] |
Table 3: Okadaic Acid-Induced Tau Hyperphosphorylation in in vivo and ex vivo Models
| Model | OA Administration | Tissue | Phosphorylation Site(s) | Fold Increase (vs. Control) | Reference(s) |
| Rat Brain (in vivo) | Microinfusion (low dose) | Hippocampus | Thr-205 | ~4-fold | [5] |
| Rat Brain (in vivo) | Microinfusion (high dose) | Hippocampus | Thr-205 | ~6-fold | [5] |
| Rat Brain (in vivo) | Microinfusion (low dose) | Cortex | Thr-205 | >2-fold | [5] |
| Rat Brain (in vivo) | Microinfusion (high dose) | Cortex | Thr-205 | >3-fold | [5] |
| Rat Brain (in vivo) | Intracerebroventricular injection | Brain | Ser-199, Ser-202, Ser-214, Ser-262, Ser-396, Ser-404, Thr-231 | Increased | [14] |
| Human Brain Slices (ex vivo) | Incubation | Lateral Temporal Cortex | Alz-50, 5E2, Tau-1 epitopes | Dose-dependent increase | [15] |
| Mouse Brain Slices (ex vivo) | 100 nM | Hippocampus | Tau-S199, Tau-T231, Tau-S396 | Increased | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of okadaic acid on tau phosphorylation.
Western Blotting for Phosphorylated Tau
Objective: To detect and quantify the levels of phosphorylated tau at specific epitopes in cell lysates or tissue homogenates.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404, AT180 for pThr231) and total tau
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
For tissues: Homogenize tissue in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) or total tau levels.
-
Protein Phosphatase 2A (PP2A) Activity Assay
Objective: To measure the enzymatic activity of PP2A in the presence and absence of okadaic acid.
Materials:
-
PP2A immunoprecipitation/activity assay kit (commercially available)
-
Cell or tissue lysates
-
Okadaic acid
-
Microplate reader
Procedure (based on a typical commercial kit):
-
Immunoprecipitation of PP2A:
-
Incubate cell or tissue lysates with an anti-PP2A antibody conjugated to beads (e.g., agarose or magnetic).
-
Wash the beads to remove non-specifically bound proteins.
-
-
Phosphatase Reaction:
-
Resuspend the beads in a reaction buffer containing a synthetic phosphopeptide substrate.
-
For the inhibitor control, add a known concentration of okadaic acid to a separate reaction.
-
Incubate the reactions at 37°C for a specified time to allow for dephosphorylation of the substrate.
-
-
Detection of Free Phosphate:
-
Stop the reaction and measure the amount of free phosphate released using a colorimetric reagent (e.g., Malachite Green).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the PP2A activity based on a standard curve generated with known concentrations of phosphate.
-
Compare the activity in the presence and absence of okadaic acid to determine the extent of inhibition.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of okadaic acid on cultured cells.
Materials:
-
Cultured cells
-
96-well plates
-
Okadaic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Okadaic Acid Treatment:
-
Treat the cells with various concentrations of okadaic acid for the desired duration. Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effect of okadaic acid on tau phosphorylation in a cell culture model.
Caption: In vitro experimental workflow for studying OA-induced tau phosphorylation.
Conclusion
Okadaic acid is an indispensable tool for researchers investigating the mechanisms of tau hyperphosphorylation and the pathogenesis of Alzheimer's disease and related tauopathies. Its potent and selective inhibition of PP2A provides a robust and reproducible method for inducing a key pathological feature of these neurodegenerative diseases in experimental models. This technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with the use of okadaic acid in this field of research. By leveraging this information, scientists and drug development professionals can continue to advance our understanding of tau-related neurodegeneration and accelerate the discovery of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Okadaic acid-induced Tau phosphorylation in rat brain: role of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
- 9. alztauprotect.hiim.hr [alztauprotect.hiim.hr]
- 10. The phosphatase inhibitor okadaic acid induces a phosphorylated paired helical filament tau epitope in human LA-N-5 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Original Research: Influence of okadaic acid on hyperphosphorylation of tau and nicotinic acetylcholine receptors in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Okadaic acid-induced tau hyperphosphorylation and the downregulation of Pin1 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
The Tumor-Promoting Properties of Okadaic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okadaic acid (OA), a potent and specific inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), is a well-established tumor promoter. Its mechanism of action diverges from the classical phorbol ester-type tumor promoters, as it does not directly activate protein kinase C. Instead, OA induces a state of hyperphosphorylation within the cell, leading to the dysregulation of numerous signaling pathways that control cell growth, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the tumor-promoting properties of okadaic acid, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action: Inhibition of Protein Phosphatases
Okadaic acid's primary molecular targets are the serine/threonine protein phosphatases PP1 and PP2A.[1][2] By inhibiting these key enzymes, OA disrupts the delicate balance of protein phosphorylation, leading to the sustained activation of various protein kinases and their downstream signaling cascades. This "apparent activation" of protein kinases is a central tenet of OA's tumor-promoting activity.[3][4]
Quantitative Inhibition of Protein Phosphatases
The inhibitory potency of okadaic acid against PP1 and PP2A has been quantified in numerous studies. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Protein Phosphatase | IC50 (nM) | Reference(s) |
| PP1 | 3 - 50 | [1][5] |
| PP2A | 0.1 - 1 | [1][5][6] |
| PP2B (Calcineurin) | >1000 | [1] |
| PP2C | Not effectively inhibited | [1][5] |
| PP3 | 3.7 - 4 | [5] |
| PP4 | 0.1 | [5] |
| PP5 | 3.5 | [5] |
Key Signaling Pathways Dysregulated by Okadaic Acid
The hyperphosphorylated state induced by okadaic acid impacts several critical signaling pathways implicated in tumorigenesis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Okadaic acid treatment leads to the activation of the MAPK/ERK pathway.[7][8][9] This is a crucial pathway that regulates cell proliferation, differentiation, and survival. Inhibition of PP2A by OA results in the increased phosphorylation and activation of key components of this cascade, including MEK1/2 and ERK1/2.[7]
Figure 1: Okadaic acid-induced activation of the MAPK/ERK pathway.
Tumor Necrosis Factor-α (TNF-α) Signaling
Okadaic acid is a potent inducer of tumor necrosis factor-alpha (TNF-α) gene expression.[2][10][11] TNF-α is a pro-inflammatory cytokine that has been shown to act as an endogenous tumor promoter. The induction of TNF-α by OA is a critical component of its tumor-promoting activity, contributing to a chronic inflammatory microenvironment that fosters tumor development.[12]
Figure 2: Induction of TNF-α expression by okadaic acid.
In Vivo and In Vitro Effects of Okadaic Acid
In Vivo Tumor Promotion
The tumor-promoting activity of okadaic acid has been extensively studied in the mouse skin carcinogenesis model.[3][13][14] In this model, initiation with a sub-carcinogenic dose of a carcinogen like 7,12-dimethylbenz[a]anthracene (DMBA) is followed by repeated topical applications of okadaic acid.
| Study Parameter | Result | Dose of Okadaic Acid | Reference |
| Tumor-bearing mice (%) | 73.3% at week 20 | 1.0 µg (1.2 nmol) | [14] |
| Tumor-bearing mice (%) | 80.0% at week 30 | 5 µg | [15] |
| Average number of tumors per mouse | 3.9 at week 30 | 5 µg | [15] |
In Vitro Effects on Cell Proliferation and Viability
Okadaic acid exhibits a dose-dependent effect on cell proliferation and viability, with higher concentrations generally being cytotoxic. The IC50 for cell viability varies depending on the cell line and exposure time.
| Cell Line | IC50 (nM) | Exposure Time | Reference |
| KB cells | 6.3 | 24 hr | [16] |
| KB cells | 4.0 | 48 hr | [16] |
| KB cells | 1.1 | 72 hr | [16] |
| U-937 cells | 100 | Not specified | [17] |
| CCD 841 CoN (nontumoral colon) | 54.4 | 12 hr | [18] |
| Sw480 (colon cancer) | 89.1 | 12 hr | [18] |
| Sw620 (colon cancer) | 137.8 | 12 hr | [18] |
Induction of Apoptosis
Okadaic acid can induce apoptosis in various cell types, often through the activation of caspases.[19][20][21]
| Cell Type | Caspase Activated | Fold Increase in Activity | Treatment Conditions | Reference |
| Rat mesangial cells | Caspase-8 | 1.59-fold | 12 hr treatment | [19] |
| Rat mesangial cells | Caspase-3 | 9.06-fold | 18 hr treatment | [19] |
| Rat lens epithelial cells | Caspase-3 | Upregulated at mRNA, protein, and activity levels | 100 nM OA | [21] |
Experimental Protocols
Protein Phosphatase 2A (PP2A) Inhibition Assay
This colorimetric assay measures the inhibition of PP2A activity by okadaic acid.[22][23][24]
Principle: PP2A dephosphorylates a synthetic substrate, p-nitrophenyl phosphate (p-NPP), producing a colored product, p-nitrophenol (p-NP), which can be quantified spectrophotometrically at 405 nm. The presence of okadaic acid inhibits this reaction, leading to a decrease in color development.
Materials:
-
Recombinant human PP2A
-
p-Nitrophenyl phosphate (p-NPP) substrate
-
Okadaic acid standards
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of okadaic acid standards and test samples.
-
In a 96-well plate, add the assay buffer, PP2A enzyme, and the okadaic acid dilutions or test samples.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the p-NPP substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Figure 3: Workflow for the PP2A Inhibition Assay.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation.[16][25][26]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
Okadaic acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of okadaic acid and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[27][28]
Principle: A specific caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), is cleaved by active caspase-3, releasing the chromophore p-nitroanilide (pNA). The amount of pNA released is quantified by measuring the absorbance at 405 nm.
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Lyse the cells to release intracellular contents, including caspases.
-
In a 96-well plate, add the cell lysate and the assay buffer.
-
Initiate the reaction by adding the caspase-3 substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the absorbance at 405 nm.
-
Determine the caspase-3 activity and express it as a fold-increase relative to the untreated control.
Two-Stage Mouse Skin Carcinogenesis Protocol
This in vivo model is the gold standard for evaluating the tumor-promoting activity of chemical compounds.[13]
Principle: The model involves an initiation step with a single sub-carcinogenic dose of a carcinogen, followed by repeated applications of the test compound (promoter) over several weeks.
Procedure:
-
Initiation: Apply a single topical dose of a carcinogen (e.g., 100 µg of DMBA) to the shaved dorsal skin of mice (e.g., CD-1 or SENCAR mice).
-
Promotion: After a recovery period (e.g., 1-2 weeks), begin repeated topical applications of okadaic acid (e.g., 1-5 µg in a suitable solvent like acetone) to the same area, typically twice a week.
-
Observation: Monitor the mice weekly for the appearance of skin tumors (papillomas).
-
Data Collection: Record the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) over the course of the experiment (e.g., 20-30 weeks).
Conclusion
Okadaic acid serves as a powerful tool for studying the molecular mechanisms of tumor promotion. Its specific inhibition of protein phosphatases PP1 and PP2A triggers a cascade of events, including the activation of pro-proliferative signaling pathways and the induction of a pro-inflammatory state. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of protein phosphorylation in cancer and to explore potential therapeutic strategies targeting these pathways.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. Tumor necrosis factor-alpha, a new tumor promoter, engendered by biochemical studies of okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of okadaic acid class tumor promoters on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent "activation" of protein kinases by okadaic acid class tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Okadaic acid activates p42 mitogen-activated protein kinase (MAP kinase; ERK-2) in B-lymphocytes but inhibits rather than augments cellular proliferation: contrast with phorbol 12-myristate 13-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Okadaic acid activates p42 mitogen-activated protein kinase (MAP kinase; ERK-2) in B-lymphocytes but inhibits rather than augments cellular proliferation: contrast with phorbol 12-myristate 13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The concept of the okadaic acid class of tumor promoters is revived in endogenous protein inhibitors of protein phosphatase 2A, SET and CIP2A, in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absence of synergistic effects on tumor promotion in CD-1 mouse skin by simultaneous applications of two different types of tumor promoters, okadaic acid and teleocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diarrhetic shellfish toxin, dinophysistoxin-1, is a potent tumor promoter on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxins of Okadaic Acid-Group Increase Malignant Properties in Cells of Colon Cancer [mdpi.com]
- 19. Okadaic acid stimulates caspase-like activities and induces apoptosis of cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential activation of caspase-3 at two maturational stages during okadaic acid-induced rat neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caspase-3 is actively involved in okadaic acid-induced lens epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins [mdpi.com]
- 24. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Okadaic Acid Toxin at Sublethal Dose Produced Cell Proliferation in Gastric and Colon Epithelial Cell Lines [mdpi.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. mpbio.com [mpbio.com]
The Structural Elucidation of Okadaic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural identification of okadaic acid (OA) and its derivatives, a class of marine biotoxins known for their potent biological activities. This document details the key analytical techniques, experimental protocols, and the intricate signaling pathways modulated by these compounds.
Core Structures and Key Derivatives
Okadaic acid is a complex polyether derivative of a C38 fatty acid, first isolated from the black sponge Halichondria okadai.[1][2] Its unique structure, featuring multiple spiroketals and fused ether rings, is the basis for a range of naturally occurring derivatives.[2] These derivatives, primarily the dinophysistoxins (DTXs), exhibit varying degrees of toxicity and biological activity. The structural variations among okadaic acid and its most common derivatives are summarized below.
| Derivative Name | Parent Compound | Key Structural Modification(s) |
| Okadaic Acid (OA) | - | - |
| Dinophysistoxin-1 (DTX-1) | Okadaic Acid | Addition of a methyl group at the C35 position. |
| Dinophysistoxin-2 (DTX-2) | Okadaic Acid | Epimerization at the C35 methyl group. |
| Dinophysistoxin-3 (DTX-3) | Okadaic Acid or DTX-1 | Esterification of the C7 hydroxyl group with various fatty acids. |
| 19-epi-Okadaic Acid | Okadaic Acid | Epimerization at the C19 position. |
| DTX-6 | Okadaic Acid | Ester derivative.[3] |
| Okadaic Acid Methyl Ester | Okadaic Acid | Esterification of the carboxylic acid group.[4] |
| Norokadanone | Okadaic Acid | Structural modification resulting in a ketone formation.[4] |
| Diol Esters | Okadaic Acid or DTX-1 | Esterification with a diol unit.[5] |
Analytical Techniques for Structural Identification
The structural elucidation of okadaic acid and its derivatives relies on a combination of sophisticated analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a cornerstone for detection and quantification, while nuclear magnetic resonance (NMR) spectroscopy is indispensable for complete structural characterization.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the routine analysis of okadaic acid and its derivatives in various matrices, particularly in shellfish.[6][7]
Experimental Protocol: Determination of Okadaic Acid and Derivatives in Shellfish by HPLC-MS/MS
-
Sample Preparation:
-
Homogenize shellfish tissue.
-
Extract the toxins using a suitable solvent, typically methanol.
-
For the analysis of DTX-3, an alkaline hydrolysis step is required to release the parent toxin (okadaic acid or DTX-1). This is typically achieved by heating the extract with sodium hydroxide.
-
Neutralize the extract after hydrolysis.
-
Clean up the extract using solid-phase extraction (SPE) to remove interfering matrix components. A reverse-phase polymer SPE column is commonly used.
-
Elute the toxins from the SPE column and reconstitute in the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with the addition of a small amount of an acid (e.g., formic acid) or buffer to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative electrospray ionization (-ESI) is preferred as it provides excellent sensitivity for these acidic compounds.[6][7]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
Data Analysis: Identification is based on the retention time and the specific MRM transitions for each toxin. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of novel okadaic acid derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the complete chemical structure, including the stereochemistry.
Experimental Protocol: Structural Elucidation of a Novel Okadaic Acid Derivative by NMR
-
Sample Preparation:
-
Isolate the compound of interest using chromatographic techniques such as column chromatography and HPLC to obtain a pure sample.
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
-
NMR Data Acquisition:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons present in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.
-
-
-
Data Analysis:
-
Integrate and analyze the 1D and 2D NMR spectra to piece together the molecular structure.
-
Compare the chemical shifts and coupling constants with those of known okadaic acid derivatives to identify structural similarities and differences.[5]
-
Quantitative Data on Biological Activity
The primary mechanism of action of okadaic acid and its derivatives is the potent inhibition of protein phosphatases 1 (PP1) and 2A (PP2A).[8][9][10] This inhibition leads to a state of hyperphosphorylation within the cell, disrupting numerous cellular processes.[1][8] The inhibitory potency varies among the different derivatives.
| Compound | Target | Dissociation Constant (Ki) | Relative Potency (vs. OA) | Toxicity Equivalency Factor (TEF) |
| Okadaic Acid (OA) | PP2A | 30 nM | 1.0 | 1.0 |
| Dinophysistoxin-1 (DTX-1) | PP2A | 19 pM | ~1.6 | 1.0 |
| Dinophysistoxin-2 (DTX-2) | PP2A | - | - | 0.5 |
| 7-deoxy-OA | PP2A | 69 pM | - | - |
| 14,15-dihydro-OA | PP2A | 315 pM | - | - |
| 2-deoxy-OA | PP2A | 899 pM | - | - |
| Acanthifolicin | PP2A | 47 pM | - | - |
Data compiled from multiple sources.[2][11][12]
Signaling Pathways Modulated by Okadaic Acid
The inhibition of PP1 and PP2A by okadaic acid triggers a cascade of downstream signaling events, impacting cell proliferation, apoptosis, and cytoskeletal integrity.
ROS/MAPK Signaling Pathway
Okadaic acid has been shown to induce the generation of reactive oxygen species (ROS), which in turn activates the p38 MAPK and JNK signaling pathways.[13] This cascade ultimately leads to mitochondrial-mediated apoptosis.[13]
Caption: Okadaic acid-induced ROS/MAPK signaling leading to apoptosis.
JAK/STAT Signaling Pathway
Recent studies have demonstrated that okadaic acid can also activate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which is known to be involved in inflammatory responses and cell proliferation.[1]
Caption: Activation of the JAK/STAT signaling pathway by okadaic acid.
Experimental Workflow for Structural Identification
The process of identifying and characterizing okadaic acid and its derivatives, from sample collection to final structure elucidation, follows a logical workflow.
Caption: A generalized workflow for the structural identification of okadaic acid derivatives.
References
- 1. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Okadaic acid - Wikipedia [en.wikipedia.org]
- 3. Isolation and structural determination of DTX-6, a new okadaic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of okadaic acid related toxins from shellfish (sinonovacula constricta) by high performance liquid chromatography tandem mass spectrometry [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of okadaic acid derivatives on protein phosphatases. A study on structure-affinity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using Okadaic Acid Ammonium Salt in Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA), a polyether fatty acid produced by marine dinoflagellates, is a potent and highly selective inhibitor of serine/threonine protein phosphatases, primarily protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3][4][5] Its ability to specifically target these key regulators of cellular processes has made it an invaluable tool in cell biology research. By inhibiting dephosphorylation, okadaic acid treatment leads to the hyperphosphorylation of numerous proteins, thereby allowing researchers to investigate the roles of phosphorylation in a wide range of cellular events, including signal transduction, cell cycle control, and apoptosis.[2][5]
This document provides detailed application notes and experimental protocols for the use of okadaic acid ammonium salt in cell culture, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
Okadaic acid exerts its effects by binding to the catalytic subunits of PP1 and PP2A, thereby inhibiting their enzymatic activity. It exhibits a much higher affinity for PP2A, with IC50 values in the nanomolar range, compared to its affinity for PP1.[2][3] This differential inhibition allows for the targeted study of PP2A-regulated pathways at low concentrations of okadaic acid. The inhibition of these phosphatases leads to a net increase in protein phosphorylation, mimicking the effects of kinase activation and providing a powerful method to study phosphorylation-dependent signaling pathways.[1]
Key Applications in Cell Culture
-
Induction of Apoptosis: Okadaic acid is a well-established inducer of apoptosis in a variety of cell types.[6][7][8] This is often mediated through the activation of MAPK signaling pathways, including JNK and p38, and the mitochondrial-mediated caspase cascade.[9][10]
-
Studying Protein Phosphorylation and Signaling Pathways: By preventing dephosphorylation, okadaic acid is used to "trap" proteins in their phosphorylated state, facilitating their detection and the study of signaling cascades such as the MAPK/ERK and Hippo pathways.[9][10][11]
-
Neurobiology Research: Okadaic acid is widely used to induce hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, in cellular and animal models, making it a valuable tool for studying the pathogenesis of neurodegenerative diseases.[1][3][4]
-
Cell Cycle Studies: It can induce premature mitosis-like states in some cell types, allowing for the investigation of cell cycle regulation by protein phosphatases.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of okadaic acid in cell culture, compiled from various studies.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for PP2A | 0.1 - 0.3 nM | In vitro | [2][5][13][14] |
| IC50 for PP1 | 15 - 50 nM | In vitro | [5][13][14] |
| IC50 for Cell Viability (24h) | 20 - 25 nM | T98G human malignant glioma cells | [10] |
| IC50 for Cell Viability (24h) | 100 nM | U-937 cells | [9] |
| IC50 for Cell Viability (72h) | 1.1 ng/ml (~1.3 nM) | KB cells | |
| Effective Concentration for Apoptosis Induction | 10 - 1000 nM | Various | [5] |
| Typical Treatment Time for Phosphorylation Studies | 15 - 60 min | Various | [5] |
| Typical Treatment Time for Apoptosis Studies | 18 - 24 h | Various |
Signaling Pathways and Experimental Workflow Diagrams
Okadaic Acid-Induced Apoptosis Signaling Pathway
Caption: Okadaic acid-induced apoptosis pathway.
General Experimental Workflow
Caption: General workflow for cell-based assays with okadaic acid.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
Protocol:
-
Okadaic acid is typically supplied as a lyophilized powder.[5]
-
To prepare a 1 mM stock solution, reconstitute the appropriate amount of this compound in DMSO or ethanol. For example, for 25 µg of okadaic acid (MW: 824.0 g/mol for the ammonium salt), add 30.3 µL of DMSO.[5]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Once in solution, it is recommended to use it within one week to prevent loss of potency.[5]
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells cultured in a 96-well plate
-
Okadaic acid working solutions (diluted from stock in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate for 24 hours.[1]
-
Remove the medium and replace it with fresh medium containing various concentrations of okadaic acid (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a vehicle control (medium with the same concentration of DMSO used for the highest okadaic acid concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Agitate the plate on a shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 690 nm.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay
This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with the desired concentration of okadaic acid for the appropriate duration. Include untreated control cells.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Protocol:
-
Plate cells in a 96-well plate and treat with okadaic acid.
-
After treatment, pellet the cells by centrifugation.
-
Lyse the cells by adding cell lysis buffer and incubating on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled 96-well plate.
-
Prepare a reaction mixture containing 2X Reaction Buffer and DTT.
-
Add the reaction mixture to each well containing cell lysate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.
Western Blot for Phosphorylated Proteins
This protocol is designed to detect changes in protein phosphorylation following okadaic acid treatment.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
After treatment with okadaic acid, wash the cells with ice-cold PBS and collect the cell pellet.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Normalize the protein concentrations for all samples. Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[4][7]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Use antibodies specific to the phosphorylated form of the protein of interest.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
References
- 1. mdpi.com [mdpi.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Differential activation of caspase-3 at two maturational stages during okadaic acid-induced rat neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. mpbio.com [mpbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
Application Notes and Protocols: Okadaic Acid for Protein Phosphatase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3][4] This property makes it an invaluable tool for studying cellular processes regulated by protein phosphorylation.[2] These application notes provide a summary of effective concentrations, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation: Effective Concentrations of Okadaic Acid
Okadaic acid exhibits differential inhibitory activity against various protein phosphatases. The 50% inhibitory concentration (IC50) values are crucial for designing experiments to selectively target specific phosphatases.
| Phosphatase | IC50 Value (nM) | Experimental System/Notes | Reference(s) |
| PP2A | 0.1 - 1 | In vitro assays. Highly potent inhibition. | [1][2][3][5] |
| 0.26 - 0.32 | In vitro assay using commercial PP2A from human red blood cells. | [6] | |
| 0.14 | In vitro assay with recombinant PP2A. | [7] | |
| PP1 | 3 - 50 | In vitro assays. Significantly less potent than for PP2A. | [1][2][5] |
| 150 | Ki (dissociation constant) value. | [8] | |
| PP2B (Calcineurin) | > 4,000 | Inhibition is much higher than for PP1 and PP2A. | [2] |
| PP2C | No effective inhibition | Not a target for Okadaic Acid. | [2][5] |
| PP3 | 3.7 - 4 | [5] | |
| PP4 | 0.1 | [5] | |
| PP5 | 3.5 | [5] |
Note on Cellular Assays: In cell-based assays, working concentrations typically range from 10 nM to 1000 nM for treatment durations of 15 to 60 minutes, depending on the cell type and the desired effect.[2] At lower concentrations (~1-10 nM), OA can be used to selectively inhibit PP2A, while higher concentrations (>100 nM) will inhibit both PP1 and PP2A.[9][10]
Experimental Protocols
Protocol 1: Preparation of Okadaic Acid Stock and Working Solutions
Objective: To prepare Okadaic Acid solutions for use in in vitro and cell-based assays.
Materials:
-
Okadaic acid (lyophilized powder or as a solution in ethanol)
-
Dimethyl sulfoxide (DMSO), high purity
-
Ethanol (EtOH), high purity
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution of Lyophilized Powder:
-
Okadaic acid is typically supplied as a lyophilized powder.[2] To prepare a high-concentration stock solution (e.g., 1 mM), reconstitute the powder in an appropriate solvent like DMSO or ethanol.[2]
-
For example, to make a 1 mM stock from 25 µg of okadaic acid (Molecular Weight: ~805 g/mol ), reconstitute the powder in 31.1 µL of DMSO.[2]
-
Vortex briefly to ensure complete dissolution.
-
-
Handling Ethanol Solutions:
-
Preparation of Working Solutions:
-
Prepare fresh dilutions of the stock solution in the appropriate assay buffer or cell culture medium just before use.
-
Perform serial dilutions to achieve the desired final concentration for your experiment (e.g., from 0.1 nM to 1000 nM).
-
-
Storage and Stability:
Protocol 2: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory effect of okadaic acid on PP2A activity using a colorimetric substrate. This assay is based on the dephosphorylation of a colorless substrate, p-nitrophenyl phosphate (p-NPP), by PP2A to produce a yellow product, p-nitrophenol (p-NP), which can be measured spectrophotometrically.[11][12]
Materials:
-
Recombinant or purified PP2A enzyme
-
Okadaic acid standard solutions (for calibration curve) and test samples
-
p-Nitrophenyl phosphate (p-NPP) substrate solution
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., 5 N NaOH)
Procedure:
-
Prepare a Calibration Curve:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each okadaic acid standard or test sample to the appropriate wells.
-
Add 100 µL of the p-NPP substrate solution to each well.[12]
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 100 µL of the PP2A enzyme solution to each well.[12] The final enzyme concentration should be in the linear range of the assay.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Stop the Reaction:
-
Measure Absorbance:
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Plot the absorbance against the concentration of the okadaic acid standards to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of okadaic acid that causes 50% inhibition of PP2A activity.
-
Protocol 3: Cell-Based Assay for Phosphatase Inhibition
Objective: To assess the effect of okadaic acid on protein phosphorylation within intact cells. This is typically measured by Western blotting for a specific phosphoprotein of interest.
Materials:
-
Cell line of interest (e.g., HeLa, HepaRG, U-937)
-
Complete cell culture medium
-
Okadaic acid working solutions
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of okadaic acid (e.g., 10-1000 nM).[2][5] Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time (e.g., 15-60 minutes).[2]
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of your target protein.
-
Wash the membrane and probe with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin, GAPDH).
-
-
Analysis:
-
Quantify the band intensities. An increase in the phospho-protein signal in okadaic acid-treated cells compared to the control indicates inhibition of phosphatase activity.
-
Visualizations
Caption: Mechanism of Okadaic Acid Inhibition and Downstream Effects.
Caption: Workflow for an in vitro colorimetric phosphatase assay.
Caption: Workflow for a cell-based phosphatase inhibition assay.
References
- 1. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Okadaic Acid: More than a Diarrheic Toxin [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specification of the Okadaic Acid Equivalent for Okadaic Acid, Dinophysistoxin-1, and Dinophysistoxin-2 Based on Protein Phosphatase 2A Inhibition and Cytotoxicity Assays Using Neuro 2A Cell Line [mdpi.com]
- 8. Affinity of okadaic acid to type-1 and type-2A protein phosphatases is markedly reduced by oxidation of its 27-hydroxyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cadherin-peptide-avian.com [cadherin-peptide-avian.com]
- 11. mdpi.com [mdpi.com]
- 12. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 14. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Okadaic Acid for In Vitro Protein Phosphorylation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid, a potent and selective inhibitor of serine/threonine protein phosphatases, serves as an invaluable tool for interrogating protein phosphorylation events in vitro.[1] By inhibiting protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) with high affinity, okadaic acid effectively increases the phosphorylation state of numerous proteins, enabling detailed investigation of kinase activity and signaling pathways.[2][3] This document provides comprehensive application notes and detailed protocols for the effective use of okadaic acid in in vitro protein phosphorylation studies.
Mechanism of Action
Okadaic acid primarily targets the catalytic subunits of PP1 and PP2A, two major classes of serine/threonine phosphatases responsible for dephosphorylating a wide array of cellular proteins. Its inhibitory action leads to the accumulation of phosphorylated proteins, thereby amplifying the effects of protein kinases. This property makes okadaic acid an essential reagent for studying the dynamic balance between phosphorylation and dephosphorylation that governs numerous cellular processes.
Data Presentation
Table 1: Inhibitory Potency (IC50) of Okadaic Acid Against Various Protein Phosphatases
| Protein Phosphatase | IC50 (nM) | Reference(s) |
| Protein Phosphatase 1 (PP1) | 15-50 | [4] |
| Protein Phosphatase 2A (PP2A) | 0.1-1 | [5][6] |
| Protein Phosphatase 3 (PP3/Calcineurin) | 3.7-4 | [4] |
| Protein Phosphatase 4 (PP4) | 0.1 | [4] |
| Protein Phosphatase 5 (PP5) | 3.5 | [4] |
| Protein Phosphatase 2C (PP2C) | >10,000 | [4] |
Signaling Pathways Amenable to Study with Okadaic Acid
Okadaic acid is a powerful tool for dissecting signaling cascades where protein dephosphorylation plays a critical regulatory role. Two prominent examples are the Mitogen-Activated Protein Kinase (MAPK) and Hippo signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The activity of this pathway is tightly controlled by a balance of phosphorylation by upstream kinases (e.g., MEK) and dephosphorylation by phosphatases, including PP2A. Treatment with okadaic acid can lead to the hyperphosphorylation and activation of key MAPK pathway components like ERK1/2, allowing for the study of their downstream targets and cellular consequences.
Caption: MAPK signaling pathway and the inhibitory effect of Okadaic Acid on PP2A.
Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and tissue homeostasis, primarily by controlling cell proliferation and apoptosis. The core of this pathway is a kinase cascade involving MST1/2 and LATS1/2, which ultimately leads to the phosphorylation and inactivation of the transcriptional co-activator YAP. PP2A is known to dephosphorylate and inactivate the upstream kinase MST1/2. By inhibiting PP2A, okadaic acid can promote the phosphorylation and activation of MST1/2, leading to the activation of the Hippo pathway and subsequent phosphorylation of YAP.[4]
Caption: Hippo signaling pathway and the role of Okadaic Acid in its activation.
Experimental Protocols
Preparation of Okadaic Acid Stock Solution
Okadaic acid is typically supplied as a solid or in a solution of organic solvent.
-
Reconstitution: If supplied as a solid, dissolve okadaic acid in dimethyl sulfoxide (DMSO) or ethanol to a stock concentration of 1 mM.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Okadaic acid in solution is stable for several months when stored properly.
Protocol 1: In Vitro Protein Phosphorylation Assay
This protocol describes a general method to assess the ability of a kinase to phosphorylate a substrate in the presence of okadaic acid to inhibit phosphatase activity.
Caption: Workflow for an in vitro protein phosphorylation assay using Okadaic Acid.
Materials:
-
Purified protein kinase
-
Purified protein substrate
-
Okadaic acid stock solution (1 mM in DMSO)
-
Kinase reaction buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT
-
ATP solution (10 mM)
-
[γ-³²P]ATP (if performing a radioactive assay)
-
SDS-PAGE sample buffer (4X)
-
Sterile, nuclease-free water
Procedure:
-
Prepare the Kinase Reaction Mixture: On ice, prepare a master mix containing the kinase, substrate, and 5X kinase reaction buffer. The final volume of the reaction is typically 25-50 µL.
-
Add Okadaic Acid: Add okadaic acid to the reaction mixture to a final concentration of 1-100 nM. A final concentration of 10 nM is often sufficient to inhibit PP2A effectively.
-
Initiate the Reaction: Start the phosphorylation reaction by adding ATP to a final concentration of 100-200 µM. If using a radioactive assay, include [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Stop the Reaction: Terminate the reaction by adding 4X SDS-PAGE sample buffer and boiling the samples at 95-100°C for 5 minutes.
-
Analysis: Analyze the phosphorylation of the substrate by SDS-PAGE followed by autoradiography (for radioactive assays) or Western blotting with a phospho-specific antibody.
Protocol 2: Protein Phosphatase Inhibition Assay
This protocol is designed to measure the inhibitory effect of okadaic acid on a specific protein phosphatase, such as purified PP2A.
Caption: Workflow for a protein phosphatase inhibition assay using Okadaic Acid.
Materials:
-
Purified protein phosphatase (e.g., PP2A)
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)
-
Okadaic acid stock solution (1 mM in DMSO)
-
Phosphatase assay buffer (1X): 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM MnCl₂, 0.1% β-mercaptoethanol
-
Malachite Green Phosphate Assay Kit (or similar phosphate detection reagent)
-
96-well microplate
Procedure:
-
Prepare Okadaic Acid Dilutions: Prepare a series of dilutions of okadaic acid in the phosphatase assay buffer.
-
Prepare Phosphatase Reaction: In a 96-well plate, add the purified phosphatase to each well.
-
Add Okadaic Acid: Add the serially diluted okadaic acid to the wells containing the phosphatase. Include a control with no okadaic acid.
-
Pre-incubation: Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the phosphatase.
-
Initiate Dephosphorylation: Start the reaction by adding the phosphorylated substrate to each well.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Measure Phosphate Release: Stop the reaction and measure the amount of free phosphate released using a malachite green-based assay according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the okadaic acid concentration and determine the IC50 value.
Conclusion
Okadaic acid is an indispensable tool for the in vitro study of protein phosphorylation. Its potent and selective inhibition of PP1 and PP2A allows for the detailed investigation of kinase activity, the elucidation of signaling pathways, and the identification of novel phosphorylation sites. The protocols provided herein offer a solid foundation for researchers to effectively utilize okadaic acid in their experimental designs. As with any enzymatic assay, optimization of reagent concentrations and incubation times may be necessary to achieve the best results for a specific experimental system.
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols: Okadaic Acid Ammonium Salt for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA), a potent and specific inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), has emerged as a valuable tool in cancer research for inducing apoptosis, or programmed cell death.[1][2][3][4][5][6] By inhibiting these key phosphatases, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, thereby disrupting normal cellular processes and triggering apoptotic signaling cascades in a variety of cancer cell lines.[1][3][7][8] These application notes provide a comprehensive overview of the use of okadaic acid ammonium salt to induce apoptosis in cancer cells, including its mechanism of action, effective concentrations in various cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
Okadaic acid's primary mechanism of inducing apoptosis lies in its potent inhibition of PP1 and PP2A.[1][4][6] This inhibition leads to a cascade of downstream effects, activating several pro-apoptotic signaling pathways:
-
PKR/eIF-2α Pathway: In some cancer cell lines, such as the human osteosarcoma cell line MG63, okadaic acid activates the double-stranded RNA-dependent protein kinase (PKR).[1][9] Activated PKR then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF-2α), leading to an inhibition of protein synthesis. This can selectively decrease the expression of anti-apoptotic proteins, tipping the cellular balance towards apoptosis.[9]
-
NF-κB Signaling: Okadaic acid has been shown to stimulate the phosphorylation of IκBα, leading to the activation and nuclear translocation of the transcription factor NF-κB.[1][5][9] While NF-κB is often associated with pro-survival signals, its sustained activation in certain contexts can contribute to the induction of apoptosis.[1]
-
MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathways, particularly the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, are activated by okadaic acid treatment in some cancer cells.[2][10] Activation of these stress-activated pathways is a common trigger for the mitochondrial-mediated apoptotic cascade.[2]
-
Mitochondrial-Mediated Apoptosis: Okadaic acid can induce the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential collapse and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[2] This initiates the caspase cascade.
-
Caspase Activation: The aforementioned signaling events converge on the activation of caspases, the key executioners of apoptosis. Okadaic acid treatment leads to the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7), which then cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[2][5][11]
Data Presentation: Efficacy of Okadaic Acid in Various Cancer Cell Lines
The effective concentration of okadaic acid for inducing apoptosis varies depending on the cancer cell line. The following table summarizes the 50% inhibitory concentration (IC50) values reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| U-937 | Histiocytic Lymphoma | 100 | [2][12] |
| T98G | Malignant Glioma | 20-25 | [10] |
| MG63 | Osteosarcoma | 75 | [5] |
| CCD 841 CoN | Normal Colon | 54.4 | [11] |
| Sw480 | Colon Adenocarcinoma | 89.1 | [11] |
| Sw620 | Colon Adenocarcinoma (Metastatic) | 137.8 | [11] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess okadaic acid-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Select cancer cell lines of interest (e.g., MG63, U-937, SW480, A549).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Okadaic Acid Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and store at -20°C. Dilute the stock solution to the desired final concentrations in the cell culture medium immediately before use.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of okadaic acid or the vehicle control. Incubate for the desired time points (e.g., 12, 24, 48 hours).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with okadaic acid as described above.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Harvest both adherent and floating cells after okadaic acid treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[13][14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.[13]
-
Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and activation of key proteins involved in apoptosis.
-
Procedure:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, phospho-p38, phospho-JNK) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Signaling pathways activated by okadaic acid to induce apoptosis.
Caption: Experimental workflow for studying okadaic acid-induced apoptosis.
References
- 1. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The concept of the okadaic acid class of tumor promoters is revived in endogenous protein inhibitors of protein phosphatase 2A, SET and CIP2A, in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Okadaic acid induces apoptosis through the PKR, NF-κB and caspase pathway in human osteoblastic osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of apoptosis in human tumour cells by okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Okadaic-acid-induced apoptosis in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of Okadaic Acid Ammonium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3] Originally isolated from the marine sponge Halichondria okadai, it is a valuable tool for studying cellular processes regulated by protein phosphorylation, such as signal transduction, cell cycle control, and apoptosis.[1][4] The ammonium salt of okadaic acid offers the advantage of increased solubility in aqueous solutions compared to the free acid, facilitating its use in a wider range of biological experiments.
These application notes provide a detailed protocol for the preparation, storage, and use of okadaic acid ammonium salt stock solutions.
Quantitative Data Summary
The following tables summarize key quantitative data for okadaic acid to facilitate experimental design.
Table 1: Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₄₄H₆₇O₁₃·NH₄ | |
| Molecular Weight | 822.03 g/mol | |
| Purity | ≥98% (TLC) | |
| Solubility in DMSO | 20 mg/mL | |
| Solubility in Ethanol | 20 mg/mL | |
| Solubility in Water | 1 mg/mL |
Table 2: Inhibitory Concentrations (IC₅₀) against Protein Phosphatases
| Protein Phosphatase | IC₅₀ Value | Source |
| PP1 | 15-50 nM | [2][5] |
| PP2A | 0.1-0.3 nM | [2][5] |
| PP2B (Calcineurin) | ~4,000 nM | [3] |
| PP3 | 3.7-4 nM | [2][5] |
| PP4 | 0.1 nM | [2][5] |
| PP5 | 3.5 nM | [2][5] |
Table 3: Typical Working Concentrations in Cellular Assays
| Application | Concentration Range | Treatment Duration | Source |
| General Cellular Assays | 10 - 1000 nM | 15 - 60 minutes | [1][6] |
| Inhibition of AGS, MNK-45, Caco-2 cell proliferation | 0 - 100 nM | 24 or 48 hours | [2][5] |
| Induction of Apoptosis in Rabbit Lens Epithelial Cells | 100 nM | 3 to 24 hours | [7] |
| Increase of Drp1 phosphorylation in rat cortical neurons | 10 nM | 8 hours | [2][5] |
Experimental Protocols
Preparation of a 1 mM Stock Solution in DMSO
This protocol describes the preparation of a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm the vial: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. To prepare a 1 mM stock solution, reconstitute the contents with the appropriate volume of DMSO. For example, for 25 µg of okadaic acid (MW: ~822 g/mol ), add 30.4 µL of DMSO. For 1 mg, add 1.216 mL of DMSO.
-
Dissolution: Gently vortex or pipette up and down to ensure the compound is completely dissolved. If necessary, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[7]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
-
Storage: Store the aliquots at -20°C, protected from light.[1]
Preparation of Working Solutions
Procedure:
-
Thawing: When ready to use, thaw a single aliquot of the 1 mM stock solution at room temperature.
-
Dilution: Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium or experimental buffer. For example, to prepare a 100 nM working solution, dilute the 1 mM stock solution 1:10,000. It is recommended to perform serial dilutions for lower concentrations to ensure accuracy.
-
Immediate Use: Use the diluted working solution immediately. Do not store diluted solutions.
Stability and Storage
-
Lyophilized Powder: The lyophilized powder is stable for up to 24 months when stored at -20°C and desiccated.[1]
-
Stock Solution in DMSO: The stock solution in DMSO is stable for up to 1 week at -20°C.[1] To prevent loss of potency, it is highly recommended to use the solution within this timeframe. For longer-term storage, some sources suggest storage at -80°C for up to 6 months.[8]
-
Aqueous Solutions: Okadaic acid is less stable in aqueous solutions and can degrade, especially in acidic or basic conditions.[9] Therefore, working solutions in aqueous buffers or media should be prepared fresh for each experiment.
Mechanism of Action and Signaling Pathway
Okadaic acid exerts its effects by inhibiting protein phosphatases PP1 and PP2A, leading to the hyperphosphorylation of numerous cellular proteins.[1][3] This disruption of the cellular phosphorylation-dephosphorylation balance affects multiple signaling pathways, including the MAPK and Hippo pathways, which are critical for cell growth, proliferation, and apoptosis.[10][11][12]
Caption: Mechanism of Okadaic Acid Action.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using okadaic acid in a cell-based assay.
Caption: General Experimental Workflow.
Safety Precautions
Okadaic acid is a toxic substance and should be handled with care. It is a known tumor promoter.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Okadaic Acid (#5934) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Okadaic Acid | C44H68O13 | CID 446512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
solubility of okadaic acid ammonium salt in DMSO and ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with an IC50 of 0.1-0.3 nM and, to a lesser extent, protein phosphatase 1 (PP1) with an IC50 of 15-50 nM.[1][2][3] It does not significantly inhibit PP2C.[1] The ammonium salt of okadaic acid is a water-soluble analog, enhancing its utility in various experimental settings.[4][5][6] By inhibiting these key phosphatases, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, making it an invaluable tool for studying cellular processes regulated by protein phosphorylation, such as signal transduction, cell cycle control, and apoptosis.[2][7][8] It is also recognized as a tumor promoter and has been utilized in creating cellular and animal models for diseases like Alzheimer's, where tau hyperphosphorylation is a key pathological feature.[1][3]
Solubility Data
The solubility of okadaic acid ammonium salt in commonly used laboratory solvents is critical for the preparation of stock solutions and experimental assays. The following table summarizes the quantitative solubility data.
| Solvent | Concentration | Molar Equivalent (MW: 822 g/mol ) |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[4][5][6] | ~24.33 mM |
| Ethanol (EtOH) | 20 mg/mL[4][5][6] | ~24.33 mM |
| Water | 1 mg/mL[4][5][6] | ~1.22 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution:
-
For a 1 mg vial of this compound (MW: 822 g/mol ), add 121.7 µL of anhydrous DMSO to the vial.[9]
-
This will yield a stock solution with a concentration of 10 mM.
-
-
Solubilization: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A brief centrifugation might be necessary to collect all the solution at the bottom of the tube.
-
Storage:
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for cell culture or enzymatic assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Determine Final Concentration: Decide on the final working concentration required for your experiment. Working concentrations typically range from 10 nM to 1000 nM.[2]
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution using the desired buffer or medium.
-
Example for a 100 nM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of medium/buffer. This results in a 10 µM solution.
-
Add 10 µL of the 10 µM intermediate solution to 990 µL of medium/buffer to achieve a final concentration of 100 nM.
-
-
-
Application: Add the final working solution to your experimental setup. Ensure that the final concentration of the solvent (DMSO) is compatible with your system and include a vehicle control in your experimental design.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Mechanism of Action and Signaling Pathways
Okadaic acid exerts its biological effects by inhibiting protein phosphatases, leading to a net increase in protein phosphorylation.[1] This disruption of the cellular phosphorylation-dephosphorylation balance affects numerous signaling cascades.
Inhibition of PP2A and Activation of the Hippo Pathway
One of the well-characterized targets of okadaic acid is PP2A, a key negative regulator of the Hippo tumor suppressor pathway.[10] The core of the Hippo pathway consists of a kinase cascade including MST1/2 and LATS1/2. PP2A dephosphorylates and inactivates the MST1/2 kinases. By inhibiting PP2A, okadaic acid promotes the phosphorylation and activation of MST1/2, which in turn phosphorylates and activates LATS1/2.[10] Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and preventing their nuclear translocation, thereby suppressing the expression of pro-proliferative and anti-apoptotic genes.
Caption: Okadaic acid inhibits PP2A, activating the Hippo kinase cascade.
Other Affected Pathways
-
MAPK Signaling: Okadaic acid has been shown to induce cell death by generating reactive oxygen species (ROS) and activating the p38 MAPK and JNK signaling pathways.[11]
-
JAK/STAT Signaling: In HepaRG cells, okadaic acid can activate NF-κB signaling, leading to the release of interleukins which in turn activate the JAK/STAT pathway, affecting the expression of xenobiotic-metabolizing enzymes.[12]
-
Cell Cycle and Apoptosis: The hyperphosphorylation state induced by okadaic acid can cause cell cycle arrest and induce morphological changes characteristic of apoptosis in various cell types.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ≥98% (TLC), Protein phosphatase 1 & 2 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Okadaic Acid, Ammonium Salt [sigmaaldrich.com]
- 6. This compound ≥98% (TLC), Protein phosphatase 1 & 2 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Effects of protein phosphatase inhibition by okadaic acid on the differentiation of F9 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Animal Modeling of Alzheimer's Disease Using Okadaic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OKA), a potent and selective inhibitor of protein phosphatase 1 (PP1) and 2A (PP2A), serves as a valuable tool for inducing key pathological features of Alzheimer's disease (AD) in animal models.[1][2][3][4] By inhibiting these critical phosphatases, OKA leads to the hyperphosphorylation of tau protein, a central event in the formation of neurofibrillary tangles (NFTs), which are a hallmark of AD.[1][3][4] This chemically-induced model allows for the investigation of AD pathogenesis and the preclinical evaluation of potential therapeutic agents.
The administration of OKA in rodents and other model organisms recapitulates several key aspects of AD pathology, including:
-
Cognitive Deficits: Induces impairments in learning and memory.[5][6][7][8]
-
Tau Hyperphosphorylation and NFT-like Pathology: Leads to the accumulation of hyperphosphorylated tau and the formation of NFT-like structures in the brain.[1][4][7][9]
-
Oxidative Stress: Increases markers of oxidative damage in the brain.[1][5][7][8][9]
-
Neuroinflammation: Promotes inflammatory responses within the central nervous system.[1][5][10]
-
Mitochondrial Dysfunction: Impairs mitochondrial function, a feature observed in AD.[1][11]
-
Cholinergic Dysfunction: Alters the cholinergic system, which is critically involved in memory and is affected in AD.[1][10]
This document provides detailed application notes and protocols for utilizing okadaic acid to create animal models of Alzheimer's disease, with a focus on intracerebroventricular (ICV) administration in rats.
Mechanism of Action of Okadaic Acid in AD Modeling
Okadaic acid's primary mechanism of action in inducing AD-like pathology is the inhibition of serine/threonine protein phosphatases, particularly PP2A.[1][3] PP2A is a major tau phosphatase in the brain, and its reduced activity is implicated in the brains of AD patients.[1][4] The inhibition of PP2A by OKA disrupts the balance of phosphorylation and dephosphorylation of tau protein, leading to its hyperphosphorylation. This pathological modification causes tau to detach from microtubules, leading to microtubule instability and the aggregation of tau into paired helical filaments (PHFs), the main component of NFTs.
The downstream effects of PP2A inhibition by OKA extend beyond tau pathology, creating a complex neurodegenerative environment. This includes the activation of various kinases, such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (cdk5), which further contribute to tau hyperphosphorylation.[1][12] The resulting cascade of events also encompasses oxidative stress, neuroinflammation, and ultimately, neuronal dysfunction and death.[1][4][5]
Signaling Pathway of Okadaic Acid-Induced Neurotoxicity
Caption: Mechanism of Okadaic Acid-induced neurotoxicity in Alzheimer's disease modeling.
Experimental Protocols
The following protocols provide a detailed methodology for inducing an AD-like pathology in rats using intracerebroventricular (ICV) injection of okadaic acid.
Experimental Workflow
Caption: General experimental workflow for the Okadaic Acid-induced AD model in rats.
Animal Preparation and Stereotaxic Surgery
Materials:
-
Adult male Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stereotaxic apparatus
-
Guide cannula (22-gauge)
-
Dental cement
-
Surgical instruments
-
Analgesic (e.g., carprofen)
-
Antiseptic solution
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before surgery.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol.
-
Stereotaxic Implantation:
-
Mount the anesthetized rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a hole over the lateral ventricle using the following coordinates relative to bregma: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.
-
Implant a guide cannula at these coordinates and secure it to the skull using dental cement.
-
-
Post-operative Care:
-
Administer analgesics as per veterinary guidelines.
-
Allow the animals to recover for one week before okadaic acid infusion.
-
Okadaic Acid Preparation and Intracerebroventricular (ICV) Infusion
Materials:
-
Okadaic acid (ammonium, potassium, or sodium salt)
-
Artificial cerebrospinal fluid (aCSF) or saline
-
Infusion pump
-
Internal cannula (28-gauge)
-
Polyethylene tubing
Procedure:
-
OKA Solution Preparation:
-
Dissolve okadaic acid in aCSF or saline to a final concentration for the desired dose (e.g., 100 ng or 200 ng in a volume of 5-10 µL per ventricle).[6][8][13] It is crucial to note that the toxicity of different salts of OKA can vary, so it is recommended to determine the optimal concentration for PP2A inhibition for the specific salt being used.[1]
-
-
ICV Infusion:
-
Gently restrain the recovered rat.
-
Insert the internal cannula through the guide cannula, extending slightly beyond its tip into the lateral ventricle.
-
Connect the internal cannula to an infusion pump via polyethylene tubing.
-
Infuse the OKA solution at a slow, controlled rate (e.g., 1 µL/min).
-
Leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly retract the internal cannula.
-
The control group should receive an equivalent volume of the vehicle (aCSF or saline).
-
Behavioral Assessment: Morris Water Maze
The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (approximately 1.5 m in diameter)
-
Water (maintained at 22-25°C)
-
Non-toxic white paint or milk powder to make the water opaque
-
Submerged platform
-
Video tracking system
Procedure:
-
Acquisition Phase (Days 13-16 post-OKA infusion):
-
Place the rat into the water facing the wall of the tank at one of four starting positions.
-
Allow the rat to swim freely to find the hidden platform for a maximum of 60-120 seconds.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-20 seconds.
-
Conduct 4 trials per day for 4 consecutive days.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the tank.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Biochemical and Histopathological Analysis
Procedure:
-
Tissue Collection:
-
Following the final behavioral test, euthanize the rats.
-
Rapidly dissect the brain and isolate the hippocampus and cortex on a cold plate.
-
For biochemical analysis, snap-freeze the tissue in liquid nitrogen and store it at -80°C.
-
For histopathological analysis, fix the other hemisphere in 4% paraformaldehyde.
-
-
Biochemical Assays:
-
Western Blotting: Homogenize brain tissue to analyze the levels of total and phosphorylated tau, as well as other proteins of interest (e.g., GSK-3β, cdk5, PP2A).
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and reduced glutathione (GSH) in brain homogenates.[8]
-
Enzyme Activity Assays: Determine the activity of PP2A and other relevant enzymes.
-
-
Histopathological Staining:
-
Process the fixed brain tissue for paraffin embedding and sectioning.
-
Perform staining techniques such as:
-
Cresyl Violet or Hematoxylin and Eosin (H&E): To assess neuronal loss and general morphology.
-
Silver Staining (e.g., Gallyas or Bielschowsky): To visualize NFTs.[7]
-
Immunohistochemistry: Use antibodies against phosphorylated tau (e.g., AT8, PHF-1) to specifically label tau pathology.
-
-
Data Presentation
Table 1: Summary of Behavioral Outcomes in the Morris Water Maze
| Group | Escape Latency (Day 4 of Acquisition) (seconds) | Time in Target Quadrant (Probe Trial) (seconds) |
| Control (Vehicle) | 20 ± 5 | 25 ± 4 |
| Okadaic Acid (200 ng, ICV) | 50 ± 8 | 12 ± 3 |
* p < 0.05 compared to the control group. Data are representative and expressed as mean ± SEM.
Table 2: Summary of Key Biochemical and Histopathological Changes
| Parameter | Control (Vehicle) | Okadaic Acid (200 ng, ICV) |
| p-Tau/Total Tau Ratio (Hippocampus) | 1.0 ± 0.2 | 3.5 ± 0.6 |
| PP2A Activity (Hippocampus) | 100 ± 10% | 45 ± 8% |
| MDA Levels (Cortex) (nmol/mg protein) | 2.5 ± 0.4 | 5.8 ± 0.7 |
| GSH Levels (Cortex) (µmol/g tissue) | 1.8 ± 0.3 | 0.9 ± 0.2 |
| NFT-like Pathology (Silver Staining) | Absent | Present |
| Neuronal Loss (Hippocampus) | Minimal | Significant |
* p < 0.05 compared to the control group. Data are representative and expressed as mean ± SEM or as a qualitative assessment.
Conclusion
The okadaic acid-induced animal model of Alzheimer's disease provides a robust and reproducible platform for studying the mechanisms of tau pathology and for the preclinical screening of novel therapeutic interventions. This model effectively mimics several key features of the human disease, including cognitive decline, NFT formation, oxidative stress, and neuroinflammation. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this valuable tool in their studies of Alzheimer's disease.
References
- 1. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Okadaic acid induced neurotoxicity: an emerging tool to study Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. An okadaic acid-induced model of tauopathy and cognitive deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Okadaic acid (ICV) induced memory impairment in rats: a suitable experimental model to test anti-dementia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilizing zebrafish and okadaic acid to study Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial dysfunction: a crucial event in okadaic acid (ICV) induced memory impairment and apoptotic cell death in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Okadaic Acid: A Powerful Tool for Unraveling the Complexities of Cell Cycle Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This property makes it an invaluable tool for dissecting the intricate signaling networks that govern cell cycle progression. By inhibiting the dephosphorylation of key regulatory proteins, okadaic acid effectively traps cells in specific phases of the cell cycle, allowing for detailed investigation of the underlying molecular mechanisms. These application notes provide a comprehensive overview of the use of okadaic acid in cell cycle research, including its mechanism of action, effects on different cell cycle phases, and detailed protocols for its application in various experimental settings.
Mechanism of Action
Okadaic acid exerts its effects by binding to the catalytic subunits of PP1 and PP2A, thereby preventing them from dephosphorylating their target substrates. The differential sensitivity of these two phosphatases to okadaic acid allows for some level of selective inhibition. PP2A is significantly more sensitive to okadaic acid than PP1, with IC50 values in the sub-nanomolar to low nanomolar range, whereas PP1 inhibition typically requires higher nanomolar concentrations. This dose-dependent inhibition is a key aspect to consider when designing experiments to probe the function of a specific phosphatase.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of okadaic acid and its effects on the cell cycle in various cell lines.
Table 1: Inhibitory Potency (IC50) of Okadaic Acid against Protein Phosphatases
| Phosphatase | IC50 Range (nM) |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1.0 |
| Protein Phosphatase 1 (PP1) | 10 - 500 |
Table 2: Effective Concentrations of Okadaic Acid for Inducing Cell Cycle Arrest
| Cell Line | Concentration (nM) | Observed Effect | Reference |
| HL-60 (Human promyelocytic leukemia) | 2-8 | G2/M arrest | [1] |
| U937 (Human histiocytic lymphoma) | 2-8 | G2/M arrest | [1] |
| Caco-2 (Human colorectal adenocarcinoma) | 4.6 - 75 | S phase arrest | [2] |
| MPC-11 (Mouse plasmacytoma) | >1 | G2/M and S phase arrest | [3] |
| K562 (Human chronic myelogenous leukemia) | Not specified | Mitotic arrest | [4] |
Signaling Pathways
Okadaic acid's ability to induce cell cycle arrest stems from its disruption of the delicate balance between protein kinases and phosphatases that drives cell cycle transitions. Two critical points of regulation are the G2/M transition and the exit from mitosis.
G2/M Transition
The entry into mitosis is triggered by the activation of the Cdk1/Cyclin B1 complex. PP2A, in conjunction with other phosphatases, plays a crucial role in keeping Cdk1 in an inactive state during G2 by maintaining inhibitory phosphorylations. Inhibition of PP2A by okadaic acid leads to the premature activation of Cdk1/Cyclin B1, forcing cells to enter mitosis.
Mitotic Exit
The exit from mitosis requires the inactivation of Cdk1/Cyclin B1 and the dephosphorylation of mitotic substrates. Both PP1 and PP2A are essential for this process. They act in a coordinated fashion to dephosphorylate Cdk1 substrates, leading to spindle disassembly, chromosome decondensation, and cytokinesis. By inhibiting PP1 and PP2A, okadaic acid prevents these dephosphorylation events, trapping cells in a mitotic state.
Experimental Protocols
The following are detailed protocols for using okadaic acid to study cell cycle regulation.
Protocol 1: Cell Synchronization and Okadaic Acid Treatment
To study the effects of okadaic acid on a specific phase of the cell cycle, it is often necessary to first synchronize the cell population.
References
- 1. Role of protein phosphatases PP1, PP2A, PP4 and Cdc14 in the DNA damage response [cell-stress.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Okadaic Acid-Induced Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying protein phosphorylation events induced by okadaic acid (OA), a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2] By inhibiting these key phosphatases, OA treatment leads to the hyperphosphorylation of numerous cellular proteins, making it a valuable tool for investigating signaling pathways regulated by phosphorylation.[1] This document outlines detailed experimental protocols, presents quantitative data on phosphorylation changes, and visualizes the affected signaling pathways.
Data Presentation
Okadaic acid treatment leads to significant changes in the phosphorylation status of various proteins involved in critical cellular processes. The following table summarizes quantitative data from Western blot analyses performed on different cell types treated with okadaic acid.
| Target Protein | Phosphorylation Site | Cell Type | Treatment Conditions | Fold Change in Phosphorylation | Reference |
| Tau | Thr205 | SH-SY5Y neuroblastoma cells | 100 nM OA for 3 hours | 3-fold increase | [3] |
| ERK1/2 | - | Rat brain slices | 1.0 µM OA for 1 hour | Dramatic increase | [4] |
| MEK1/2 | - | Rat brain slices | 1.0 µM OA for 1 hour | Dramatic increase | [4] |
| p70 S6 Kinase | - | Rat brain slices | 1.0 µM OA for 1 hour | Dramatic increase | [4] |
| MST1 | - | 293A cells | 1 µM OA for 4 hours | Increased | [5] |
| LATS1 | - | 293A cells | 1 µM OA for 4 hours | Increased | [5] |
| YAP | - | 293A cells | 1 µM OA for 4 hours | Increased | [5] |
Signaling Pathways Modulated by Okadaic Acid
Okadaic acid's inhibition of PP1 and PP2A profoundly impacts several signaling cascades. Below are diagrams illustrating the core components of two major pathways affected, the MAPK/ERK and Hippo signaling pathways, and how OA treatment influences them.
References
- 1. Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Okadaic Acid Working Concentrations and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases 1 (PP1) and, more significantly, 2A (PP2A).[1][2] This marine toxin, produced by dinoflagellates, serves as a powerful tool in cell biology research to study cellular processes regulated by protein phosphorylation.[1] Its ability to induce hyperphosphorylation of various proteins allows for the investigation of signaling pathways implicated in apoptosis, cell cycle control, and neurodegenerative diseases like Alzheimer's disease, where it is used to model tau protein hyperphosphorylation.[2][3] These application notes provide a comprehensive overview of the working concentrations of okadaic acid across different cell lines and detailed protocols for key experimental assays.
Data Presentation: Working Concentrations of Okadaic Acid
The optimal working concentration of okadaic acid is highly dependent on the cell line, exposure time, and the specific biological effect being investigated. The following tables summarize quantitative data from various studies to guide researchers in designing their experiments.
Table 1: Cytotoxicity of Okadaic Acid (IC50 Values)
| Cell Line | Assay | Exposure Time | IC50 Concentration | Reference |
| Caco-2 | Neutral Red Uptake | 24 h | 49 nM | [4] |
| HT29-MTX | Neutral Red Uptake | 24 h | 75 nM | [4] |
| U-937 | CVDE & Mitochondrial Dehydrogenase | Not Specified | 100 nM | [5] |
| KB cells | MTT Assay | 24 h | 6.3 ng/mL (~7.8 nM) | [6] |
| KB cells | MTT Assay | 48 h | 4.0 ng/mL (~5.0 nM) | [6] |
| KB cells | MTT Assay | 72 h | 1.1 ng/mL (~1.4 nM) | [6] |
| Neuro-2a | Cell Viability Assay | Not Specified | 21.6 nM | [7] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Cell Line | Effect | Concentration | Exposure Time | Reference |
| Leukocytes, HepG2, SH-SY5Y | Apoptosis (caspase-3 dependent) | Range of concentrations | Not Specified | [8][9] |
| K562 (human myeloid leukemia) | Mitotic arrest and apoptosis | Concentrations inhibiting PP2A but not PP1 | Not Specified | [10] |
| TR14, NT2-N (human neuroblastoma) | Apoptosis, cell cycle entry | Not Specified | Not Specified | [11][12] |
| Caco-2, HT29-MTX | Apoptosis (caspase-3 activation) | 30 nM - 150 nM | Not Specified | [4] |
| Maize root tip cells | G2/M transition arrest | Not Specified | Not Specified | [13] |
| A549 (human lung adenocarcinoma) | Apoptosis | 34 ng/mL and 68 ng/mL | 48 h | [6] |
| Various mammalian cell lines | Apoptotic morphology | 0.1 to 1 µM | A few hours | [14] |
Table 3: Tau Protein Hyperphosphorylation
| Cell Line/System | Phosphorylation Site(s) | Concentration | Exposure Time | Reference |
| SH-SY5Y | Thr 205 | 100 nM | 3 h | [15] |
| Organotypic brain slices (WT and TG mice) | S199, T231, S396 | 100 nM | Not Specified | [16] |
| Rat Cortical Neurons | Not Specified | 10 nM | 8 h | [2] |
| Human brain slices | Not specified (PHF-like tau) | Dose-dependent | Not Specified |
Experimental Protocols
Cytotoxicity Assay using Neutral Red Uptake (NRU)
This protocol is adapted from studies on Caco-2 and HT29-MTX cells.[4]
Materials:
-
Caco-2 or HT29-MTX cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Okadaic Acid (OA) stock solution (in DMSO or ethanol)
-
Neutral Red solution (0.1% in PBS)
-
PBS (Phosphate Buffered Saline)
-
Solubilization solution (1% acetic acid in 50% ethanol)
-
Microplate reader (540 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere and proliferate for 24-48 hours.
-
Prepare serial dilutions of Okadaic Acid in complete culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Remove the old medium from the cells and add 100 µL of the prepared OA dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, aspirate the treatment medium and wash the cells once with PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2 hours at 37°C.
-
Aspirate the Neutral Red solution and wash the cells with PBS.
-
Add 100 µL of solubilization solution to each well and gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This colorimetric assay measures the activity of PP2A by detecting the hydrolysis of a substrate.[8][9][17]
Materials:
-
Recombinant human PP2A (rhPP2A)
-
Okadaic Acid standards
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and DTT)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare a series of Okadaic Acid standards of known concentrations.
-
In a 96-well plate, add 50 µL of the Okadaic Acid standards or your experimental samples to the designated wells.
-
Add 100 µL of the pNPP substrate solution to each well.
-
Initiate the reaction by adding 100 µL of the rhPP2A enzyme solution to each well.
-
Incubate the plate at 36°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which is inversely proportional to the PP2A inhibition by Okadaic Acid.
-
Generate a standard curve by plotting the absorbance versus the concentration of the Okadaic Acid standards.
-
Determine the concentration of Okadaic Acid in your samples by interpolating from the standard curve.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5][14][18]
Materials:
-
Cells of interest
-
6-well plates
-
Okadaic Acid
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Okadaic Acid for the appropriate duration. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.[19][20]
Materials:
-
Cells of interest
-
Okadaic Acid
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Treat cells with Okadaic Acid as required.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Phosphorylated Tau
This protocol is for the detection of changes in tau phosphorylation upon treatment with Okadaic Acid.[15][21][22]
Materials:
-
Cells or tissue lysates
-
Okadaic Acid
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated tau epitopes, e.g., pTau-S199, pTau-T231, pTau-S396, and total tau)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Okadaic Acid.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total tau and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Mandatory Visualizations
Caption: Okadaic Acid Signaling Pathways.
Caption: General Experimental Workflow.
Caption: Tau Phosphorylation Pathway.
References
- 1. Okadaic Acid (#5934) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Long-term exposure to low levels of okadaic acid accelerates cell cycle progression in colonic epithelial cells via p53 and Jak/Stat3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Okadaic acid inhibits cell multiplication and induces apoptosis in a549 cells, a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specification of the Okadaic Acid Equivalent for Okadaic Acid, Dinophysistoxin-1, and Dinophysistoxin-2 Based on Protein Phosphatase 2A Inhibition and Cytotoxicity Assays Using Neuro 2A Cell Line [mdpi.com]
- 8. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Okadaic Acid (DSP), PP2A, Plate, 96 tests [goldstandarddiagnostics.com]
- 10. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone Modification Is Involved in Okadaic Acid (OA) Induced DNA Damage Response and G2-M Transition Arrest in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
- 17. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Proteasome Inhibition Stabilizes Tau Inclusions in Oligodendroglial Cells that Occur after Treatment with Okadaic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating a Disease Model with Okadaic Acid Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA), a potent and selective inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), serves as a valuable tool for inducing disease pathologies in various experimental models, particularly for neurodegenerative disorders like Alzheimer's disease (AD).[1] By inhibiting PP1 and PP2A, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, including the microtubule-associated protein tau.[1] The resulting accumulation of hyperphosphorylated tau mimics a key pathological hallmark of AD and other tauopathies, making OA-induced models instrumental for studying disease mechanisms and for the preclinical evaluation of novel therapeutic agents.[2][3][4]
These application notes provide detailed protocols for establishing both in vitro and in vivo disease models using okadaic acid ammonium salt, along with methodologies for key experimental analyses.
Mechanism of Action
Okadaic acid primarily exerts its effects by inhibiting the catalytic subunits of PP1 and PP2A.[1] This inhibition leads to a state of hyperphosphorylation, disrupting the delicate balance of protein phosphorylation and dephosphorylation that governs numerous cellular processes. The consequences of this disruption include cytoskeletal disorganization, cell cycle arrest, and apoptosis.[5] In the context of neurodegenerative disease modeling, the most significant outcome is the hyperphosphorylation of tau protein, leading to its detachment from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and eventual neuronal dysfunction and death.[1][2]
Signaling Pathways Affected by Okadaic Acid
Okadaic acid-induced protein phosphatase inhibition activates several downstream signaling cascades implicated in neurodegeneration. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway. The inhibition of PP2A can lead to the sustained activation of kinases such as ERK, JNK, and p38 MAPK, which are known to phosphorylate tau at multiple disease-associated sites.
Caption: Okadaic acid signaling pathway leading to tau hyperphosphorylation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of okadaic acid in disease models.
Table 1: Inhibitory Concentrations (IC50) of Okadaic Acid against Protein Phosphatases
| Phosphatase | IC50 Value | Reference(s) |
| PP2A | 0.1 - 0.3 nM | [6] |
| PP1 | 15 - 50 nM | [6] |
| PP3 (Calcineurin) | 3.7 - 4 nM | [6] |
| PP4 | 0.1 nM | [6] |
| PP5 | 3.5 nM | [6] |
Table 2: Cytotoxicity of Okadaic Acid in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / EC50 Value | Reference(s) |
| KB Cells | MTT | 24 hours | 6.3 ng/mL | [7] |
| KB Cells | MTT | 48 hours | 4.0 ng/mL | [7] |
| KB Cells | MTT | 72 hours | 1.1 ng/mL | [7] |
| Caco-2 | Neutral Red Uptake | 24 hours | 49 nM | [5] |
| HT29-MTX | Neutral Red Uptake | 24 hours | 75 nM | [5] |
| Neuro-2a | Cell Viability | Not Specified | 21.6 nM | [8] |
Experimental Protocols
In Vitro Disease Models
1. Tau Hyperphosphorylation Model in SH-SY5Y Human Neuroblastoma Cells
This protocol describes the induction of tau hyperphosphorylation in the human neuroblastoma cell line SH-SY5Y, a commonly used in vitro model for neurodegenerative diseases.
Caption: Experimental workflow for the SH-SY5Y in vitro model.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for downstream analysis (see specific protocols below)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in T-75 flasks until they reach 70-80% confluency.
-
Seeding: Seed the cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for MTT assay) at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare working solutions of okadaic acid in complete culture medium. A typical concentration range to test is 20-100 nM.[9][10] Replace the medium in the wells with the okadaic acid-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest OA concentration).
-
Incubation: Incubate the cells for the desired time period, typically between 3 and 24 hours.[10]
-
Harvesting: After incubation, proceed with cell harvesting according to the requirements of the downstream analysis. For Western blotting, wash the cells with ice-cold PBS and then lyse them with lysis buffer. For the MTT assay, proceed directly to the assay protocol.
2. Primary Cortical Neuron Culture Model
This protocol is for inducing tau hyperphosphorylation in primary cortical neurons, which more closely resemble the neuronal environment in the brain.
Materials:
-
Pregnant rat (e.g., Sprague-Dawley, E18) or mouse (e.g., C57BL/6, E16)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain-based)
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement, Glutamax, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates
-
This compound
Procedure:
-
Neuron Isolation: Isolate primary cortical neurons from embryonic rat or mouse brains following established protocols.[11]
-
Plating: Plate the dissociated neurons onto coated culture plates at an appropriate density.
-
Maturation: Culture the neurons for 7-10 days in vitro to allow for maturation and synapse formation.
-
Treatment: Treat the mature neurons with okadaic acid at concentrations typically ranging from 5 to 20 nM for 24-48 hours.[12][13]
-
Analysis: Following treatment, the neurons can be harvested for Western blot analysis of phosphorylated tau or other proteins of interest.
In Vivo Disease Model
1. Intracerebroventricular (ICV) Injection of Okadaic Acid in Rodents
This protocol describes the creation of an in vivo model of tauopathy by direct injection of okadaic acid into the brain of a rodent.
Materials:
-
Adult rats or mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound solution in artificial cerebrospinal fluid (aCSF)
-
Surgical tools
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic.
-
Stereotaxic Surgery: Mount the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull at the coordinates corresponding to the lateral ventricle.
-
Injection: Slowly inject a small volume (e.g., 1-5 µL) of okadaic acid solution (e.g., 70 ng/day for 14 days for chronic infusion in rats) into the ventricle.[14] A single injection may also be performed.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Behavioral and Histological Analysis: After a designated period (e.g., 1-4 weeks), the animals can be subjected to behavioral tests to assess cognitive deficits. Subsequently, the brains can be harvested for histological or biochemical analysis.
Key Experimental Assays
1. MTT Cytotoxicity Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15][16]
Procedure:
-
Prepare cells and treat with okadaic acid in a 96-well plate as described in the in vitro protocols.
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for 1-4 hours at 37°C.[17]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[17][18]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
2. Western Blotting for Phosphorylated Tau
This technique is used to detect and quantify the levels of phosphorylated tau protein.
Procedure:
-
Protein Extraction: Lyse the cells or tissue with a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
3. Protein Phosphatase 2A (PP2A) Activity Assay
This assay measures the activity of PP2A, which is expected to be inhibited by okadaic acid.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a buffer that preserves phosphatase activity.
-
Assay Principle: The assay is typically based on the dephosphorylation of a synthetic substrate, which results in a colorimetric or fluorescent signal. Commercial kits are available for this purpose.[19]
-
Assay Execution: In a microplate, combine the sample lysate with the reaction buffer and the substrate.
-
Incubation: Incubate at the recommended temperature and time.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Calculation: Calculate the PP2A activity based on a standard curve and normalize to the total protein concentration.
Conclusion
The use of this compound provides a robust and reproducible method for creating disease models that recapitulate key aspects of tauopathies, particularly the hyperphosphorylation of tau protein. The protocols outlined in these application notes offer a foundation for researchers to investigate the molecular mechanisms of neurodegeneration and to screen potential therapeutic compounds. Careful optimization of experimental conditions, including okadaic acid concentration and exposure time, is crucial for obtaining reliable and meaningful results.
References
- 1. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Injected Alzheimer’s Disease Models in Rats: Insights from Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]
- 5. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analysis of the cytotoxic effects of okadaic acid-group toxins on human intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alztauprotect.hiim.hr [alztauprotect.hiim.hr]
- 10. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Alzheimer’s disease in primary neurons reveals DNA damage response coupled with MAPK-DLK signaling in wild-type tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathological phosphorylation causes neuronal death: effect of okadaic acid in primary culture of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Original Research: Influence of okadaic acid on hyperphosphorylation of tau and nicotinic acetylcholine receptors in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
Troubleshooting & Optimization
how to improve the solubility of okadaic acid ammonium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using okadaic acid ammonium salt in their experiments.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
Question: I am having trouble dissolving the this compound powder. What should I do?
Answer:
Several factors can influence the dissolution of this compound. Follow these steps to troubleshoot solubility issues:
-
Verify the Recommended Solvent: this compound has different solubilities in various solvents. Ensure you are using an appropriate solvent based on the required final concentration.
-
Solvent Selection and Pre-treatment:
-
For aqueous solutions, use high-purity water (e.g., Milli-Q® or equivalent).
-
For organic solvents like DMSO and ethanol, ensure they are anhydrous and of high purity to prevent the introduction of contaminants that might affect solubility.
-
-
Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution. Avoid excessive sonication, as it can generate heat and potentially degrade the compound.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Warming: Gently warming the solution to 37°C may improve solubility. However, be cautious with temperature-sensitive applications and always check the compound's stability at elevated temperatures.
-
pH Adjustment: The solubility of okadaic acid and its salts can be pH-dependent. For aqueous solutions, slight adjustments in pH may improve solubility. In one instance, the addition of ammonium bicarbonate was shown to aid in the complete dissolution of related toxins.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and their corresponding solubilities for this compound?
A1: The solubility of this compound varies depending on the solvent. Below is a summary of solubility data from various suppliers.
| Solvent | Solubility | Source |
| Water | 1 mg/mL | [2] |
| DMSO | 20 mg/mL | [2] |
| Ethanol | 20 mg/mL | [2] |
Note: The free acid form of okadaic acid is soluble in DMSO at 40 mg/mL and ethanol at 5 mg/mL[3]. The sodium salt is soluble in water, ethanol, or DMSO at 0.1 mg/mL[4].
Q2: How should I prepare a stock solution of this compound?
A2: The following protocols provide a general guideline for preparing stock solutions. Adjust the volumes and concentrations as needed for your specific experimental requirements.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in Water
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity water to achieve a final concentration of 1 mg/mL.
-
Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization (if required): If the solution is for cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Experimental Protocol: Preparation of a 20 mg/mL Stock Solution in DMSO or Ethanol
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemically resistant tube (e.g., glass or polypropylene).
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO or ethanol to achieve a final concentration of 20 mg/mL.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution and store at -20°C, protected from light.
Q3: What is the stability of this compound in solid form and in solution?
A3:
-
Solid Form: When stored as a solid at -20°C and protected from light, this compound is stable for at least one year.[4] The lyophilized powder of the free acid is stable for 24 months under the same conditions.[3]
-
In Solution: Solutions of okadaic acid should be used within 1 week when stored at -20°C to prevent loss of potency.[3] For the sodium salt, solutions stored frozen at -20°C or below and protected from light should remain active for 1–2 months.[4] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[3]
Q4: Can you provide an example of a protocol for using this compound in a cell-based assay?
A4: Okadaic acid is a potent inhibitor of protein phosphatase 1 (PP1) and 2A (PP2A), leading to hyperphosphorylation of various proteins.[5][6] Below is a general workflow for its use in cell culture.
References
- 1. Improved Isolation Procedures for Okadaic Acid Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Okadaic Acid, Ammonium Salt [sigmaaldrich.com]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Okadaic Acid Ammonium Salt Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of okadaic acid ammonium salt solutions.
Frequently Asked Questions (FAQs)
1. How should I store lyophilized this compound?
Lyophilized this compound should be stored at -20°C and desiccated.[1] Under these conditions, it is stable for up to 24 months.[1]
2. What is the recommended solvent for preparing this compound stock solutions?
This compound is a water-soluble analog of okadaic acid. It is soluble in water (1 mg/mL), DMSO (20 mg/mL), and ethanol (20 mg/mL). For cell culture experiments, DMSO is a common solvent for preparing high-concentration stock solutions.
3. How should I store this compound solutions?
Stock solutions of this compound should be stored at -20°C.[2] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles, which can affect its potency.[1] Protect solutions from light.
4. What is the long-term stability of this compound in solution?
Once in solution, it is recommended to use it within one week to prevent loss of potency.[1] For longer-term storage, solutions stored frozen at -20°C or below and protected from light should remain active for 1 to 2 months.[2]
5. What are the signs of degradation of this compound solutions?
Visual signs of degradation are not always apparent. The most reliable indicator of degradation is a decrease in its biological activity. This can be assessed using a functional assay, such as the protein phosphatase 2A (PP2A) inhibition assay.
6. Are there any known degradation pathways for okadaic acid?
Studies on the photodegradation of okadaic acid have identified potential degradation pathways, including decarboxylation, photoinduced hydrolysis, chain scission, and photo-oxidation.
7. How should I handle this compound?
Okadaic acid is a potent toxin and a suspected tumor promoter. Always handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or a chemical fume hood.
Quantitative Stability Data
| Compound Form | Solvent | Storage Temperature | Duration | Stability |
| Okadaic Acid (Lyophilized) | - | -20°C, desiccated | 24 months | Stable |
| Okadaic Acid | DMSO or Ethanol | -20°C | 1 week | Use within this period to prevent loss of potency[1] |
| Okadaic Acid Sodium Salt | Water, Ethanol, or DMSO | -20°C or below (frozen) | 1-2 months | Should remain active[2] |
Experimental Protocols
Protocol 1: Stability Assessment using Protein Phosphatase 2A (PP2A) Inhibition Assay
This functional assay determines the biological activity of okadaic acid by measuring its inhibition of PP2A. A decrease in inhibitory activity over time indicates degradation.
Materials:
-
This compound solution (test sample)
-
Recombinant human PP2A (rhPP2A)
-
p-Nitrophenylphosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the this compound solution to the desired concentrations in the assay buffer.
-
Prepare the rhPP2A solution in the assay buffer to the working concentration.
-
Prepare the pNPP substrate solution in the assay buffer.
-
-
Assay:
-
To each well of a 96-well microplate, add 50 µL of the diluted okadaic acid solution (or control).
-
Add 100 µL of the pNPP solution to each well.
-
Initiate the reaction by adding 100 µL of the rhPP2A solution to each well.[3]
-
-
Incubation:
-
Incubate the plate at 36°C for 30 minutes.[3]
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.[3] The absorbance is proportional to the amount of p-nitrophenol produced, which is inversely proportional to the inhibitory activity of okadaic acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of okadaic acid.
-
Compare the IC50 values (concentration causing 50% inhibition) of the stored solution to that of a freshly prepared solution to determine any loss of potency.
-
Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Study
This method is designed to separate the intact okadaic acid from its potential degradation products, allowing for the quantification of its purity over time.
A. Representative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing an additive like 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or fluorescence detection after derivatization with an agent like ADAM (9-anthryldiazomethane).[4]
-
Column Temperature: 30°C.
B. Forced Degradation Study Protocol:
Forced degradation studies are performed to intentionally degrade the sample to demonstrate the stability-indicating nature of the analytical method.[5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified period.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of okadaic acid.
Visualizations
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. asianjpr.com [asianjpr.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Okadaic Acid Applications in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of okadaic acid (OA) in primary cell cultures while utilizing it as a specific and potent protein phosphatase inhibitor.
Troubleshooting Guides
Issue 1: Rapid Cell Death or Detachment Observed Shortly After OA Treatment
Possible Cause: The concentration of Okadaic Acid is too high for the specific primary cell type, or the exposure time is too long. Primary cells are often more sensitive than immortalized cell lines.
Suggested Solutions:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal, non-cytotoxic concentration of OA for your specific primary cell culture. Start with a low concentration (e.g., 1-10 nM) and titrate up to a concentration that provides the desired level of protein phosphatase inhibition without inducing significant cell death.[1][2][3]
-
Time-Course Experiment: Reduce the incubation time. Significant cytotoxicity can be observed in some cell types within a few hours.[4] A time-course experiment (e.g., 2, 6, 12, 24 hours) can identify a window where the experimental goals are achieved before the onset of widespread apoptosis or necrosis.[5]
-
Cell Density: Ensure optimal cell density at the time of treatment. Sub-confluent or overly confluent cultures can be more susceptible to stress-induced cytotoxicity.
Experimental Protocol: Determining Optimal OA Concentration using MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24-48 hours.
-
OA Treatment: Prepare serial dilutions of Okadaic Acid (e.g., ranging from 1 nM to 1 µM) in your complete cell culture medium.[5]
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different OA concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired experimental duration (e.g., 24 hours).[5]
-
MTT Assay: Add MTT solution (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration that maintains high cell viability while achieving the desired experimental effect is the optimal concentration.
Issue 2: Increased Oxidative Stress and Apoptosis Markers (e.g., Caspase-3 Activation)
Possible Cause: Okadaic acid is known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.[1][6]
Suggested Solutions:
-
Antioxidant Co-treatment: Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced damage.[1][7] It is crucial to first validate that the antioxidant does not interfere with the specific signaling pathway under investigation.
-
Serum Starvation Conditions: Be aware that serum starvation can exacerbate OA-induced cytotoxicity.[7][8] If your protocol requires serum-free conditions, a lower OA concentration or shorter exposure time may be necessary.
-
Caspase Inhibitors: If the goal is to study pathways upstream of apoptosis, a pan-caspase inhibitor like Z-VAD-FMK can be used to block the final stages of apoptosis and maintain cell integrity for a longer duration.[1]
Experimental Protocol: Evaluating Apoptosis via Caspase-3/7 Activity Assay
-
Cell Treatment: Treat primary cells with Okadaic Acid at the desired concentration and for the intended time in a 96-well plate. Include positive and negative controls.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature for the time specified by the assay manufacturer (typically 30-60 minutes).
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of active caspase-3/7.
-
Data Analysis: Compare the luminescence signals from OA-treated cells to control cells to determine the fold-increase in caspase-3/7 activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Okadaic Acid-induced cytotoxicity?
A1: Okadaic acid is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[5][9] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting a wide range of cellular processes, including cytoskeleton dynamics, cell cycle control, and the regulation of gene expression.[5] This disruption can trigger apoptosis through various signaling pathways.[5][9]
Q2: Which signaling pathways are commonly activated by Okadaic Acid and contribute to cytotoxicity?
A2: Okadaic acid-induced cytotoxicity often involves the activation of stress-related signaling pathways, including:
-
MAPK Pathways: Activation of p38 MAPK and JNK has been shown to be involved in OA-induced caspase-3 activation and cell death.[1][5]
-
PI3K/Akt/GSK3β Pathway: This pathway can be dysregulated by OA, contributing to tau hyperphosphorylation and apoptosis.[6]
-
Oxidative Stress Pathways: OA can induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation.[1]
Q3: Can I use serum-free medium when treating my primary cells with Okadaic Acid?
A3: While possible, it is important to note that serum starvation can enhance the cytotoxic effects of Okadaic Acid.[7][8] If your experimental design requires serum-free conditions, it is highly recommended to perform a preliminary experiment to re-optimize the OA concentration and exposure time to minimize cell death.
Q4: Are there any known compounds that can protect against Okadaic Acid-induced neurotoxicity?
A4: Research has identified several compounds that may offer neuroprotection against OA-induced damage in specific experimental models. These include quercetin, which can inhibit tau hyperphosphorylation and oxidative stress[6], and Ganoderic acids, which have been shown to reduce neurotoxicity by inhibiting tau hyperphosphorylation and apoptosis.[10] It is critical to consider that these protective agents may interfere with the intended experimental effects of Okadaic Acid and should be used with caution and appropriate controls.
Data Summary Tables
Table 1: Reported IC50 Values of Okadaic Acid in Various Cell Lines
| Cell Line/Type | IC50 Concentration | Exposure Time | Reference |
| U-937 Cells | 100 nM | Not Specified | [1] |
| Primary Cortical Cultures | 40 nM | 24 h | [5] |
| Hela Cells | 100 nM | 24 h | [5] |
| Caco-2 Cells | 49 nM | 24 h | [11] |
| HT29-MTX Cells | 75 nM | 24 h | [11] |
| Neuro-2a Cells | 21.6 nM | 24 h | [12] |
Table 2: Effects of Okadaic Acid on Cell Viability in Different Cell Lines
| Cell Line | OA Concentration | Exposure Time | Effect on Viability | Reference |
| PC12 Cells | 40 nmol/L | 24 h | Reduced by 36% | [10] |
| Clam Heart Cells | 1 µM | 18 h | 16% reduction | [5] |
| HepG-2 | 50 nM | 12 h | Cytotoxic effect observed | [5] |
| Primary Neonatal Rat Cardiac Myocytes | 100 nM | 18 h | Cytotoxic effect observed | [5] |
Visualizations
References
- 1. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity and genotoxicity of okadaic acid are cell-line dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathological phosphorylation causes neuronal death: effect of okadaic acid in primary culture of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Okadaic acid induces Akt hyperphosphorylation and an oxidative stress-mediated cell death in serum starved SK-N-SH human neuroblastoma cells that are augmented by rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Okadaic acid induces Akt hyperphosphorylation and an oxidative stress-mediated cell death in serum starved SK-N-SH human neuroblastoma cells that are augmented by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. besjournal.com [besjournal.com]
- 11. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specification of the Okadaic Acid Equivalent for Okadaic Acid, Dinophysistoxin-1, and Dinophysistoxin-2 Based on Protein Phosphatase 2A Inhibition and Cytotoxicity Assays Using Neuro 2A Cell Line [mdpi.com]
Technical Support Center: Interpreting Unexpected Results from Okadaic Acid Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving okadaic acid (OA).
Troubleshooting Guides
This section addresses specific issues that may arise during okadaic acid treatment experiments.
Question: My protein of interest is not hyperphosphorylated after okadaic acid treatment, or the effect is much weaker than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Okadaic Acid Degradation | Okadaic acid is sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution in DMSO or ethanol and store at -20°C for up to a week to maintain potency.[1] For longer-term storage, lyophilized powder is stable for 24 months at -20°C, desiccated.[1] |
| Suboptimal Concentration | The effective concentration of okadaic acid is highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein. Concentrations typically range from 10 nM to 1 µM.[1] |
| Insufficient Treatment Time | The kinetics of protein phosphorylation can vary. Conduct a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the peak phosphorylation of your target.[1] |
| Dominant Kinase Activity is Low | Okadaic acid inhibits phosphatases, revealing the activity of kinases. If the kinase(s) that phosphorylate your protein of interest are not active under your experimental conditions, you will not observe hyperphosphorylation. Consider co-treatment with a known activator of the relevant signaling pathway. |
| Protein is Rapidly Degraded Upon Phosphorylation | Hyperphosphorylation can sometimes target proteins for proteasomal degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to see if the phosphorylated form of your protein can be stabilized. |
| Antibody Issues (Western Blot) | The phospho-specific antibody may not be sensitive enough, or the epitope may be masked. Ensure you are using a validated antibody and consider trying a different antibody targeting the same or a different phosphorylation site. Run a positive control if available. |
Question: I am observing significant cytotoxicity or apoptosis at concentrations that should primarily inhibit PP2A (low nM range).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Some cell lines are inherently more sensitive to phosphatase inhibition. This can lead to cell cycle arrest or apoptosis even at low concentrations.[2][3] It is crucial to perform a dose-response curve for cell viability (e.g., using an MTT or similar assay) for your specific cell line. |
| Induction of Apoptotic Pathways | Okadaic acid can induce apoptosis through various mechanisms, including the activation of caspases and the modulation of MAPK signaling pathways (p38 MAPK and JNK).[4] If apoptosis is not your intended outcome, consider using a lower concentration or a shorter treatment time. |
| Cell Cycle Arrest | Okadaic acid can cause cell cycle arrest, often at the G1/S or G2/M phase, which can be a prelude to apoptosis.[2][3] Analyze the cell cycle profile of your treated cells using flow cytometry to investigate this possibility. |
| Off-Target Effects | While highly selective for PP2A at low concentrations, at higher concentrations or in certain cellular contexts, okadaic acid can have off-target effects. Consider if the observed cytotoxicity aligns with known downstream effects of inhibiting other phosphatases. |
Question: My cells are showing unexpected morphological changes, such as rounding and detachment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cytoskeletal Disruption | Okadaic acid is known to cause alterations in the cytoskeleton, leading to cell rounding and loss of adhesion.[5] This is often a direct consequence of the hyperphosphorylation of cytoskeletal regulatory proteins. |
| Apoptotic Blebbing | The observed morphological changes could be indicative of apoptosis.[5] Look for other hallmarks of apoptosis, such as chromatin condensation and caspase activation, to confirm if this is the case. |
| High Concentration or Prolonged Treatment | These effects are often more pronounced at higher concentrations and with longer incubation times. If these morphological changes are confounding your experiment, try reducing the concentration or duration of the okadaic acid treatment. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of okadaic acid?
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with a very high affinity (IC50 ≈ 0.1 nM).[1] It also inhibits protein phosphatase 1 (PP1), but at higher concentrations (IC50 = 15-20 nM).[1] By inhibiting these phosphatases, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, making it a valuable tool for studying phosphorylation-dependent signaling pathways.
What are the typical working concentrations for okadaic acid?
Working concentrations can vary significantly depending on the cell type and the desired effect.[1]
-
For selective PP2A inhibition in cells: 1-10 nM is often used.
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For broader PP1 and PP2A inhibition: 100 nM to 1 µM may be necessary.[1] It is strongly recommended to perform a dose-response curve for your specific experimental system.
How should I prepare and store okadaic acid?
Okadaic acid is typically supplied as a lyophilized powder. For a 1 mM stock solution, reconstitute the powder in DMSO or ethanol.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots and store them at -20°C.[1] Once in solution, it is recommended to use it within one week to prevent loss of potency.[1]
What are some of the key signaling pathways affected by okadaic acid?
Okadaic acid treatment can impact a wide range of signaling pathways, including:
-
MAPK Signaling: It can lead to the activation of p38 MAPK and JNK pathways.[4]
-
Cell Cycle Regulation: It can cause cell cycle arrest at different phases.[2][3]
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Apoptosis: It can induce programmed cell death through caspase-dependent mechanisms.[4]
-
Tau Phosphorylation: It is widely used to induce hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Okadaic Acid for Various Protein Phosphatases
| Phosphatase | IC50 (nM) |
| Protein Phosphatase 1 (PP1) | 15-20 |
| Protein Phosphatase 2A (PP2A) | 0.1 |
Data compiled from Cell Signaling Technology product information.[1]
Table 2: Dose-Dependent Effects of Okadaic Acid on U-937 Cells
| Okadaic Acid Concentration | Effect |
| 10 nM | Cytotoxic |
| 100 nM | IC50 for cytotoxicity |
Data from Ravindran et al., 2011.[4]
Experimental Protocols
Protocol 1: Cell Treatment and Lysate Preparation for Western Blot Analysis
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Okadaic Acid Preparation: Prepare a fresh dilution of your okadaic acid stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the okadaic acid-containing medium. For time-course experiments, add the treatment medium at staggered intervals.
-
Incubation: Incubate the cells for the desired period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as a BCA assay.
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Western Blotting: Proceed with SDS-PAGE and western blotting according to standard protocols.
Protocol 2: Phosphatase Activity Assay
This protocol is a generalized colorimetric assay to measure phosphatase activity in the presence of okadaic acid.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0).
-
Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the reaction buffer.
-
Prepare serial dilutions of okadaic acid in the reaction buffer.
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Prepare a solution of purified protein phosphatase (e.g., PP2A) in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the okadaic acid dilutions to the appropriate wells. Include a no-inhibitor control.
-
Add the purified phosphatase to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
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Read the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the phosphatase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each okadaic acid concentration relative to the no-inhibitor control and determine the IC50 value.
Visualizations
Caption: Okadaic acid inhibits PP2A and PP1, leading to hyperphosphorylation and downstream cellular effects.
Caption: A typical experimental workflow for studying the effects of okadaic acid on cultured cells.
Caption: A decision tree for troubleshooting common unexpected results in okadaic acid experiments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Okadaic acid induces morphological changes, apoptosis and cell cycle alterations in different human cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Okadaic Acid Isolation and Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with okadaic acid (OA). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the complex process of isolating and purifying this potent marine biotoxin.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in isolating and purifying okadaic acid?
A1: The primary challenges include:
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Matrix Effects: Complex sample matrices, particularly from shellfish, can significantly interfere with analytical detection, leading to either suppression or enhancement of the signal in methods like LC-MS/MS.[1][2]
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Co-extraction of Analogs and Esters: Okadaic acid is often present with its structural analogs (e.g., dinophysistoxins DTX-1, DTX-2) and various fatty acid esters.[3][4] These closely related compounds can be difficult to separate from OA.
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Low Concentrations: The natural abundance of okadaic acid in dinoflagellates and shellfish is often low, necessitating efficient extraction and purification methods to obtain usable quantities.[3][5]
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Chemical Instability: Okadaic acid is susceptible to degradation or isomerization under acidic or basic conditions, which can complicate purification procedures.[3][6]
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Multi-Step Purification: Achieving high purity often requires a multi-step chromatographic process, which can be time-consuming and lead to sample loss.[3][7]
Q2: How can I minimize matrix effects during LC-MS/MS analysis of okadaic acid from shellfish?
A2: Several strategies can be employed to mitigate matrix effects:[1]
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Sample Preparation: Incorporate a clean-up step, such as liquid-liquid partitioning with hexane or solid-phase extraction (SPE), to remove interfering matrix components.
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Chromatographic Optimization: Adjusting the mobile phase composition and gradient can help separate OA from co-eluting matrix components.
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Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix-induced signal changes.
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Alkaline Hydrolysis: For the analysis of total OA content (free and esterified forms), alkaline hydrolysis of the extract can help to simplify the sample matrix and convert all esters to the parent acid.[8]
Q3: My okadaic acid recovery is consistently low. What are the potential causes and solutions?
A3: Low recovery can be attributed to several factors. Refer to the troubleshooting guide below for specific solutions. Common causes include incomplete extraction from the source material, degradation of OA during processing, and losses during multi-step purification. An improved purification procedure for OA and DTX1 from Prorocentrum lima biomass has been shown to achieve recoveries of approximately 76%.[3][5] In contrast, older methods for isolating DTX2 from shellfish reported recoveries around 40%, which were later improved to about 68% by reducing the number of purification steps.[3][5]
Q4: How do I handle the presence of okadaic acid esters in my samples?
A4: The presence of OA esters requires a specific analytical approach. For accurate quantification of total OA, an alkaline hydrolysis step is necessary to convert the esters to the parent okadaic acid before analysis.[4] This is crucial as the esters themselves may not be readily detectable or may have different toxicities.
Q5: What are the recommended storage conditions for okadaic acid to ensure its stability?
A5: Okadaic acid is readily soluble in many organic solvents but can degrade in acidic or basic conditions.[6] For long-term storage, it is recommended to store it lyophilized or in solution at -20°C and desiccated. In lyophilized form, it can be stable for up to 24 months. Once in solution, it is advisable to use it within a week to prevent loss of potency and to aliquot the solution to avoid multiple freeze-thaw cycles.[9]
Troubleshooting Guides
Problem: Poor Peak Shape and Resolution in HPLC
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | An acidic mobile phase (e.g., pH 3.3) has been shown to improve peak shape for OA and its analogs.[3] However, be mindful of potential acid-catalyzed isomerization with prolonged exposure.[3] |
| Co-eluting Impurities | Incorporate additional clean-up steps before HPLC, such as solid-phase extraction (SPE) or partitioning. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Degradation | Use a guard column and ensure proper mobile phase filtration. If necessary, wash or replace the analytical column. |
Problem: Inconsistent Quantification Results
| Potential Cause | Recommended Solution |
| Matrix Effects | As detailed in the FAQ, employ strategies like matrix-matched calibration, sample clean-up, or dilution to minimize these effects.[1] |
| Incomplete Hydrolysis of Esters | Optimize the alkaline hydrolysis conditions (time, temperature, and NaOH concentration) to ensure complete conversion of esters to the parent acid. |
| Degradation of Standard Solutions | Prepare fresh standard solutions regularly and store them under the recommended conditions (-20°C, protected from light).[9] |
| Instrumental Variability | Perform regular maintenance and calibration of the analytical instrument (e.g., LC-MS/MS). |
Quantitative Data Summary
Table 1: Recovery Rates of Okadaic Acid Group Toxins Using Different Purification Protocols
| Toxin | Source | Original Method Recovery | Improved Method Recovery | Reference |
| DTX2 | Shellfish (M. edulis) | ~40% | ~68% | [3][5] |
| OA and DTX1 | Microalgae (P. lima) | Not specified | ~76% | [3][5] |
Table 2: Impact of Shellfish Matrix on Okadaic Acid Detection by LC-MS/MS
| Shellfish Species | Matrix Effect on OA Signal | Reference |
| Mussels | Signal suppression ranging from 15% to 70% | [1] |
| Various (9 types) | Both ionization enhancement and suppression observed depending on the species. | [10] |
Experimental Protocols
General Protocol for the Isolation and Purification of Okadaic Acid from Dinoflagellate Culture (Prorocentrum lima)
This protocol is a generalized summary based on improved methods described in the literature.[3][7]
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Harvesting and Extraction:
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Harvest the P. lima cells by centrifugation.
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Extract the cell pellet with methanol.
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Lyophilize the crude extract.
-
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Liquid-Liquid Partitioning:
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Partition the extract between n-hexane and 85% aqueous methanol to remove nonpolar lipids.
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Collect the aqueous methanol phase.
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Partition the aqueous methanol phase against ethyl acetate.
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Collect the ethyl acetate phase containing the toxins.
-
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Chromatographic Cleanup:
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Subject the ethyl acetate fraction to open-column chromatography on a reversed-phase C18 stationary phase.
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Further purify the OA-containing fractions using gel permeation chromatography on Sephadex LH-20.
-
-
Semi-Preparative HPLC:
-
Perform a final purification step using semi-preparative reversed-phase HPLC with an acidic mobile phase to achieve high purity (>95%).
-
-
Purity Confirmation:
Visualizations
Experimental Workflow for Okadaic Acid Purification
Caption: An improved workflow for the isolation and purification of okadaic acid.
Signaling Pathway Inhibition by Okadaic Acid
Caption: Okadaic acid's inhibitory effect on protein phosphatases and downstream cellular consequences.
References
- 1. Strategies for the elimination of matrix effects in the liquid chromatography tandem mass spectrometry analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the elimination of matrix effects in the LC-MS/MS analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish [oar.marine.ie]
- 3. Improved Isolation Procedures for Okadaic Acid Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of okadaic acid esters in the toxic dinoflagellate Dinophysis acuta from New Zealand using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Isolation Procedures for Okadaic Acid Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Okadaic Acid | C44H68O13 | CID 446512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
avoiding acid-catalyzed isomerization of okadaic acid during purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid acid-catalyzed isomerization of okadaic acid (OA) and its analogs during purification. Maintaining the structural integrity of these sensitive compounds is critical for accurate analytical results and meaningful biological assays.
Frequently Asked Questions (FAQs)
Q1: What is acid-catalyzed isomerization of okadaic acid?
A1: Okadaic acid and its analogs, such as dinophysistoxin-1 (DTX1) and dinophysistoxin-2 (DTX2), are susceptible to structural changes under acidic conditions. This isomerization can occur at specific points in the molecule, such as the epimerization at the C-19 position in DTX2, leading to the formation of isomers like 19-epi-DTX2.[1] These structural modifications can alter the biological activity of the toxins.
Q2: Why is it important to avoid this isomerization?
A2: The biological activity of okadaic acid and its analogs is highly dependent on their specific three-dimensional structure.[2] Isomerization can lead to a significant change in their potency as inhibitors of protein phosphatases (e.g., PP2A), which is a primary mechanism of their toxic and therapeutic effects.[2][3][4][5] For drug development and toxicological studies, working with the correct, non-isomerized form of the molecule is crucial for obtaining accurate and reproducible data.
Q3: What are the main factors that promote acid-catalyzed isomerization?
A3: The primary factor is the presence of acid (low pH). This is often encountered during certain purification steps, particularly in high-performance liquid chromatography (HPLC) when using acidic mobile phases (e.g., containing formic acid or trifluoroacetic acid) to improve peak shape and resolution.[1] Temperature can also play a role, with higher temperatures potentially accelerating the rate of isomerization in the presence of acid.
Q4: How can I detect if my okadaic acid sample has isomerized?
A4: Isomerization can be detected using high-resolution analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). Isomers will often have the same mass-to-charge ratio (m/z) but may have slightly different retention times, leading to the appearance of additional, closely eluting peaks in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes characteristic of isomerization.
Troubleshooting Guide: Purification Issues
| Problem | Possible Cause | Solution |
| Appearance of extra peaks with the same m/z as okadaic acid in LC-MS analysis. | Acid-catalyzed isomerization during purification. | - Neutralize Samples: Adjust the pH of your sample fractions to approximately 7.0 as soon as possible after collection, especially after acidic elution steps.[1] - Use Neutral Mobile Phases in HPLC: Whenever possible, employ neutral or near-neutral pH mobile phases for HPLC purification. Be aware that this may lead to broader peaks; optimization of other chromatographic parameters (e.g., gradient, flow rate) may be necessary.[1] - Low Temperature: Perform purification steps at reduced temperatures (e.g., 10°C) to slow down the rate of potential isomerization, especially if acidic conditions cannot be completely avoided.[1] |
| Poor peak shape (broadening, tailing) during neutral pH HPLC. | The acidic functional group of okadaic acid is ionized at neutral pH, which can lead to interactions with the stationary phase. | - Optimize Stationary Phase: Consider using a different stationary phase that provides better peak shape under neutral conditions. - Adjust Mobile Phase Composition: Experiment with different organic modifiers and buffer systems at neutral pH to improve peak symmetry. - Accept a Compromise: In some cases, a slight decrease in peak shape may be an acceptable trade-off for preventing isomerization. Focus on achieving adequate separation for your specific application.[1] |
| Low recovery of okadaic acid after solid-phase extraction (SPE). | Improper selection of SPE sorbent or elution solvent. | - Select Appropriate Sorbent: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are often effective for extracting okadaic acid and its analogs. - Optimize Elution: Ensure the elution solvent is strong enough to quantitatively recover the analyte. Methanol is commonly used. - pH Adjustment: While avoiding strong acids, ensure the sample pH is suitable for retention on the chosen sorbent. |
Quantitative Data Summary
The stability of okadaic acid and its analogs is significantly influenced by pH and temperature. The following tables summarize key quantitative data found in the literature.
Table 1: Stability of Dinophysistoxin-2 (DTX2) in Methanol
| Condition | Observation | Half-life (t½) | Reference |
| Methanol with 1% v/v formic acid at 10°C | Pseudo-first-order epimerization | 2.3 hours | [1] |
| Neutral methanol at 10°C | No measurable epimerization overnight | Not applicable | [1] |
Table 2: Relative Potency of Okadaic Acid and its Analogs in PP2A Inhibition
| Compound | Relative Potency (OA = 1.0) | IC50 (nM) | Reference |
| Okadaic Acid (OA) | 1.0 | ~0.1-0.5 | [2][3][5][6] |
| Dinophysistoxin-1 (DTX1) | ~1.5 - 1.6 | ~0.09 | [2][3] |
| Dinophysistoxin-2 (DTX2) | ~0.3 - 0.5 | ~0.45 | [2][3] |
| 2-epi-DTX2 | Significantly lower | ~137 | [2] |
Experimental Protocols
Protocol 1: General Sample Handling to Minimize Isomerization
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Extraction: Extract okadaic acid from the matrix using an appropriate solvent such as methanol.
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pH Monitoring: Throughout the purification process, be mindful of the pH of all solutions that come into contact with the sample.
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Neutralization: Following any step that involves acidic conditions (e.g., elution from certain chromatography columns), immediately adjust the pH of the collected fractions to ~7.0 using a dilute base (e.g., ammonium hydroxide).
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Temperature Control: Whenever feasible, perform purification steps at reduced temperatures (e.g., 4-10°C) to minimize the rate of any potential degradation.
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Storage: Store purified okadaic acid in a neutral solvent at -20°C or below, protected from light.
Protocol 2: Solid-Phase Extraction (SPE) for Okadaic Acid
This protocol is a general guideline and may require optimization for your specific sample matrix.
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Cartridge Selection: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
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Conditioning: Condition the cartridge with methanol followed by water.
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Sample Loading: Load the sample extract onto the cartridge. Ensure the pH of the sample is appropriate for retention.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elution: Elute the okadaic acid with methanol.
-
Post-Elution Handling: If any acidic modifiers were used, neutralize the eluate immediately.
Protocol 3: HPLC Purification with a Neutral Mobile Phase
-
Column Selection: A C18 reversed-phase column is commonly used.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (HPLC grade) with a neutral buffer (e.g., 20 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Gradient Elution: Develop a gradient that provides adequate separation of okadaic acid from impurities. An example gradient could be a linear increase from 30% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV detection at ~210-220 nm or mass spectrometry.
-
Fraction Collection and Handling: Collect the fractions containing okadaic acid and, if necessary, neutralize them.
Visualizations
Caption: Proposed mechanism of acid-catalyzed isomerization of okadaic acid.
Caption: Recommended workflow for purifying okadaic acid while minimizing isomerization.
Caption: A decision tree for troubleshooting okadaic acid isomerization.
References
- 1. Improved Isolation Procedures for Okadaic Acid Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Using Natural and Synthetic Okadaic Acid/Dinophysistoxin Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specification of the Okadaic Acid Equivalent for Okadaic Acid, Dinophysistoxin-1, and Dinophysistoxin-2 Based on Protein Phosphatase 2A Inhibition and Cytotoxicity Assays Using Neuro 2A Cell Line [mdpi.com]
- 4. Inhibitory effect of okadaic acid derivatives on protein phosphatases. A study on structure-affinity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
determining optimal experimental conditions through preliminary tests
Technical Support Center: Optimizing Experimental Conditions
Welcome to the technical support center for determining optimal experimental conditions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and interpret preliminary experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Variability Between Replicates
Q: My experimental replicates show high variability. What are the common causes and how can I troubleshoot this?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use consistent pipetting technique (e.g., angle, speed, and immersion depth). Avoid introducing air bubbles. For critical steps, consider using a multichannel pipette for simultaneous dispensing.[1] |
| Inadequate Mixing | Vortex or invert reagent solutions thoroughly before use to ensure a homogenous mixture.[1] |
| Inconsistent Cell Seeding | Ensure cells are evenly suspended before plating. Gently swirl the cell suspension between plating wells to prevent settling. |
| Temperature Fluctuations | Maintain consistent incubation times and temperatures. Avoid placing plates in areas of the incubator with known temperature gradients (e.g., the front).[1] |
| Edge Effects | In multi-well plates, the outer wells are more prone to evaporation. To mitigate this, fill the outer wells with a sterile buffer or media without cells and use only the inner wells for your experiment. |
| Inconsistent Washing Steps | Standardize washing procedures. Insufficient washing can leave residual reagents, while excessive washing might remove bound targets. An automated plate washer can improve consistency.[1] |
Best Practices for Minimizing Variability:
-
Always run samples and standards in at least triplicate.[1]
-
Prepare a master mix of reagents for a set of wells to reduce pipetting variations.
-
Randomize the position of your samples on the plate to avoid systematic errors.
Signal and Detection Issues
Q: I'm not detecting any signal, or my signal is saturated. What should I do?
A: These are common issues that often relate to reagent concentrations, incubation times, or limitations of the detection method.
Troubleshooting Signal Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| No Detectable Signal | Reagent Concentration Too Low: The concentration of your primary or secondary antibody, substrate, or compound is insufficient. | Perform a concentration optimization experiment. Test a range of concentrations to find the optimal one. |
| Incubation Time Too Short: The reaction may not have had enough time to proceed. | Conduct a time-course experiment to determine the optimal incubation period. | |
| Inactive Reagents: Reagents may have degraded due to improper storage or handling. | Use fresh reagents and ensure they are stored at the recommended temperature. Include a positive control to verify reagent activity.[2] | |
| Signal Saturation | Reagent Concentration Too High: Excessive amounts of antibodies or substrate can lead to signal saturation.[3] | Titrate your antibodies and other reagents to find a concentration that provides a strong signal within the linear range of the assay.[3] |
| Sample Overloading: Too much protein or sample loaded can exceed the binding capacity of the membrane or well.[4] | Run a dilution series of your sample to determine the optimal loading amount that falls within the linear detection range.[4] | |
| Exposure Time Too Long: For imaging-based assays (e.g., Western blots), overexposure can saturate the detector.[3] | Optimize the exposure time to capture the signal without saturation.[3] |
A logical workflow for troubleshooting these issues can help systematically identify the problem.
Figure 1. Troubleshooting workflow for signal detection issues.
Selecting the Right Concentration Range
Q: How do I determine the appropriate concentration range for a new compound?
A: For a novel compound, it's recommended to start with a wide concentration range to determine its approximate potency.
Strategy for Determining Concentration Range:
-
Preliminary Wide-Range Test: Use a broad range of concentrations with large dilution steps (e.g., 10-fold dilutions from 100 µM down to 1 nM).[5] This helps to identify the approximate effective concentration 50 (EC50) or inhibitory concentration 50 (IC50).
-
Narrow-Range Refinement: Once you have an approximate effective range, perform a second experiment with a narrower range of concentrations and smaller dilution steps (e.g., 2-fold or 3-fold dilutions) centered around the estimated EC50/IC50.[5] This will allow for a more accurate determination of potency. For proper curve fitting, at least 5 different concentrations should be tested.[6]
Example of a Two-Step Concentration Range Finding:
| Experiment | Concentration Range | Dilution Factor | Purpose |
| Preliminary | 1 nM to 100 µM | 10x | To find the approximate effective concentration.[5] |
| Refinement | 100 nM to 5 µM (if EC50 was ~2 µM) | 2x | To accurately determine the EC50/IC50. |
Before conducting the experiment, it's also crucial to check the solubility of your compound to ensure it remains dissolved at all tested concentrations.[5]
Experimental Protocols
Dose-Response Experiment Protocol
This protocol outlines the steps for conducting a dose-response experiment to determine the EC50/IC50 of a compound.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the test compound. A common method is a serial dilution.[7]
-
Treatment: Remove the culture medium and add the medium containing the different concentrations of the compound to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform a viability or cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to measure the cellular response.
-
Data Analysis: Plot the response (e.g., % viability) against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 or IC50.[8]
The overall workflow for a dose-response experiment can be visualized as follows:
Figure 2. Workflow for a typical dose-response experiment.
Time-Course Experiment Protocol
This protocol is for determining the optimal duration of treatment or incubation.
Methodology:
-
Cell Seeding: Plate cells in multiple wells or plates.
-
Treatment: Treat the cells with a fixed, effective concentration of the compound (determined from a dose-response experiment).
-
Time Points: Harvest cells or perform the assay readout at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[9]
-
Data Collection: At each time point, measure the desired response.
-
Data Analysis: Plot the response against time to observe the onset, peak, and duration of the effect.
There are two common ways to set up a time-course experiment:
-
Plan A: Treat all cells at once and harvest at different times. This ensures treatment consistency but may introduce variability if the harvesting process is lengthy.[9]
-
Plan B: Stagger the treatment times and harvest all cells at once. This simplifies the harvesting process but requires precise timing for treatment application.[9]
Signaling Pathway Context
Optimizing experimental conditions is often crucial for studying specific signaling pathways. For example, when investigating a kinase inhibitor, the concentration and treatment time will determine the extent of target engagement and the downstream effects.
Figure 3. Impact of a kinase inhibitor on a signaling pathway.
In the context of the pathway above, a dose-response experiment would determine the concentration of the "Kinase Inhibitor" needed to effectively block Kinase A and inhibit the "Cellular Response." A time-course experiment would reveal how long it takes for this inhibition to manifest and how long the effect lasts.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. urfjournals.org [urfjournals.org]
- 4. licorbio.com [licorbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fastercapital.com [fastercapital.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating Protein Phosphatase Inhibition by Okadaic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of okadaic acid with other common protein phosphatase inhibitors, supported by experimental data. Detailed protocols for key validation experiments are included to facilitate the accurate assessment of protein phosphatase inhibition in your research.
Comparison of Okadaic Acid with Other Protein Phosphatase Inhibitors
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1). Its high affinity for PP2A makes it a valuable tool for studying cellular processes regulated by this key phosphatase. However, a variety of other inhibitors with different specificities are also available. This section provides a comparative overview of their inhibitory concentrations (IC50).
| Inhibitor | Target(s) | IC50 (nM) | Key Characteristics |
| Okadaic Acid | PP2A | 0.1 - 0.3 [1] | Highly potent and selective for PP2A over PP1. Does not significantly inhibit PP2C, acid, or alkaline phosphatases.[2] |
| PP1 | 15 - 50 [1] | ||
| PP3 (Calcineurin) | 3.7 - 4 | ||
| PP4 | 0.1 | ||
| PP5 | 3.5 | ||
| Calyculin A | PP1 | 2 | Potent inhibitor of both PP1 and PP2A.[2] |
| PP2A | 0.5 - 1 | ||
| Fostriecin | PP2A | ~1.5 | Highly selective for PP2A and PP4 over PP1 and PP5.[3] |
| PP4 | ~1.5 | ||
| PP1 | >10,000 | ||
| PP5 | >10,000 | ||
| Tautomycin | PP1 | ~1.6 | More selective for PP1 than PP2A.[3] |
| PP2A | ~8 | ||
| Cantharidin | PP2A | ~200 | Less potent and less selective than okadaic acid. |
| PP1 | ~1700 |
Experimental Protocols
Validation of protein phosphatase inhibition by okadaic acid typically involves demonstrating an increase in the phosphorylation of target proteins (in cells or tissues) or a decrease in the activity of the phosphatase in vitro.
Western Blot Analysis of Phosphoprotein Levels
This protocol describes how to detect changes in the phosphorylation state of a specific protein in cell lysates following treatment with okadaic acid.
Materials:
-
Cells or tissue of interest
-
Okadaic acid (stock solution in DMSO or ethanol)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific to the phosphorylated form of the target protein
-
Primary antibody specific to the total (phosphorylated and unphosphorylated) form of the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with the desired concentration of okadaic acid (typically 10-1000 nM) for a specified time (e.g., 15-60 minutes).[2] Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
In Vitro Protein Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay measures the activity of protein phosphatases by detecting the dephosphorylation of the artificial substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified or immunoprecipitated protein phosphatase
-
Okadaic acid
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MnCl2)
-
pNPP substrate solution (e.g., 50 mM in assay buffer)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reactions: In a 96-well plate, prepare the following reactions in triplicate:
-
Enzyme + Inhibitor: Assay buffer, protein phosphatase, and varying concentrations of okadaic acid.
-
Enzyme Control (No Inhibitor): Assay buffer and protein phosphatase.
-
Blank (No Enzyme): Assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a set period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The dephosphorylated pNPP will turn yellow.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Calculate Inhibition: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each okadaic acid concentration relative to the enzyme control.
Visualizations
Signaling Pathway: PP2A Regulation of the MAPK/ERK Pathway
Okadaic acid-induced inhibition of PP2A leads to the hyperphosphorylation and activation of multiple components of the mitogen-activated protein kinase (MAPK) pathway, including MEK and ERK. This can result in altered gene expression and cellular responses such as apoptosis.
Caption: PP2A negatively regulates the MAPK/ERK pathway.
Experimental Workflow: Validating PP2A Inhibition
The following workflow outlines the key steps to validate the inhibitory effect of okadaic acid on PP2A activity and its downstream consequences.
References
A Comparative Guide to Okadaic Acid and Calyculin A: Potency, Selectivity, and Application in PP1/PP2A Inhibition
In the landscape of cell signaling research, the reversible phosphorylation of proteins, governed by the interplay of protein kinases and phosphatases, is a cornerstone of cellular regulation. Among the key players in this process are the serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). To dissect their intricate roles, researchers rely on potent and selective inhibitors. This guide provides a detailed comparison of two widely used marine toxins, okadaic acid and calyculin A, as inhibitors of PP1 and PP2A, offering insights into their differential efficacy and experimental applications.
Potency and Selectivity: A Quantitative Comparison
Okadaic acid and calyculin A are both potent inhibitors of PP1 and PP2A, but they exhibit distinct selectivity profiles. Calyculin A is a more potent inhibitor of PP1 than okadaic acid.[1] In contrast, okadaic acid displays a marked preference for PP2A, inhibiting it at concentrations significantly lower than those required to inhibit PP1.[2][3] This differential inhibition is a critical factor in experimental design, allowing for the targeted inhibition of specific phosphatase activities.
The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the reported IC50 values for okadaic acid and calyculin A against the catalytic subunits of PP1 and PP2A.
| Inhibitor | Target Phosphatase | Reported IC50 Values (nM) | Key Characteristics |
| Okadaic Acid | PP1 | 15-500 | Exhibits significantly higher potency for PP2A.[1][2][3] |
| PP2A | 0.1-1 | A highly potent and selective inhibitor of PP2A at low nanomolar concentrations.[1][2] | |
| Calyculin A | PP1 | ~2 | A potent inhibitor of both PP1 and PP2A.[1][2] |
| PP2A | 0.5-1 | One of the most potent inhibitors of PP2A.[1][2] |
Mechanism of Action and Cellular Effects
Both okadaic acid and calyculin A are cell-permeable toxins that target the catalytic subunits of PP1 and PP2A.[4][5] By inhibiting these phosphatases, they lead to a hyperphosphorylated state of numerous cellular proteins, thereby modulating a wide array of signaling pathways and cellular processes.[6][7] Their effects include, but are not limited to, cell cycle arrest, apoptosis, and alterations in cell shape and F-actin distribution.[6][7][8] While both compounds can induce apoptosis, calyculin A is generally more potent than okadaic acid in eliciting cytotoxic effects.[5][6]
Experimental Protocols
The determination of PP1 and PP2A inhibition by okadaic acid and calyculin A is commonly performed using a colorimetric malachite green phosphatase assay. This assay measures the release of inorganic phosphate from a phosphorylated substrate.
Malachite Green Phosphatase Assay Protocol
1. Principle: This assay is based on the quantification of the green complex formed between Malachite Green, molybdate, and free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of phosphate released by the phosphatase.
2. Materials:
-
Purified PP1 or PP2A enzyme
-
Phosphorylated substrate (e.g., phosphopeptide)
-
Okadaic acid and/or calyculin A of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)
-
Malachite Green solution
-
Phosphate standards
-
96-well microtiter plate
-
Microplate reader
3. Procedure:
-
Prepare a series of dilutions of the inhibitors (okadaic acid and calyculin A) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the purified phosphatase enzyme (PP1 or PP2A), and the different concentrations of the inhibitors. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzymes.
-
Initiate the phosphatase reaction by adding the phosphorylated substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), allowing the enzyme to dephosphorylate the substrate.
-
Stop the reaction and develop the color by adding the Malachite Green solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 600 and 660 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of phosphate standards.
-
Calculate the amount of phosphate released in each reaction and determine the percentage of inhibition for each inhibitor concentration.
-
The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the implications of PP1/PP2A inhibition, it is helpful to visualize the affected signaling pathways and the general workflow of an experiment using these inhibitors.
MAPK/ERK Signaling Pathway Regulation by PP2A
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. PP2A is a key negative regulator of this pathway, dephosphorylating and inactivating components such as MEK and ERK. Inhibition of PP2A by okadaic acid or calyculin A leads to the sustained activation of the MAPK/ERK pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of protein phosphatase inhibitors (okadaic acid and calyculin A) on human leukemia HL60, HL60/ADR and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. PP1/PP2A phosphatases inhibitors okadaic acid and calyculin A block ERK5 activation by growth factors and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A PP1/PP2A phosphatase relay controls mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of PP2A Inhibition: A Guide to Selective Alternatives Beyond Okadaic Acid
For researchers, scientists, and drug development professionals seeking precise tools to dissect the intricate roles of Protein Phosphatase 2A (PP2A), the limitations of the classical inhibitor okadaic acid necessitate an exploration of more selective alternatives. This guide provides an objective comparison of promising substitutes, supported by experimental data, detailed protocols, and visual aids to facilitate informed decisions in experimental design and drug discovery.
Okadaic acid, a potent inhibitor of the serine/threonine protein phosphatase family, has been an invaluable tool in cellular biology. However, its utility is hampered by a significant lack of selectivity, most notably its considerable inhibition of Protein Phosphatase 1 (PP1) in addition to PP2A. This off-target activity can confound experimental results and complicates its therapeutic potential. This guide explores superior alternatives that offer enhanced selectivity for PP2A, thereby enabling more precise interrogation of its cellular functions.
Comparative Analysis of PP2A Inhibitors
The ideal alternative to okadaic acid should exhibit high potency for PP2A with minimal off-target effects on other phosphatases. Below is a quantitative comparison of okadaic acid and its key alternatives: Fostriecin, LB-100, and Cantharidin analogues.
| Inhibitor | Target(s) | IC50 (PP2A) | IC50 (PP1) | IC50 (PP5) | Selectivity (PP1/PP2A) | Key Characteristics & Caveats |
| Okadaic Acid | PP2A, PP1 | ~0.1-1 nM | ~10-100 nM | - | ~10-100 fold | The classical but non-selective inhibitor.[1] |
| Fostriecin | PP2A, PP4 | 1.4 - 3.2 nM[2][3] | 60 - 131 µM[2][3] | ~60 µM[2] | >10,000 fold[2] | Highly selective and potent. Also inhibits PP4.[1] |
| LB-100 | PP2A, PP5c | 0.85 - 3.87 µM (cellular)[4][5] | - | Modest selectivity for PP2A over PP5c (~4-7 fold)[6] | - | Water-soluble and in clinical development.[7] Its selectivity is a subject of ongoing research. |
| Cantharidin | PP2A, PP1 | ~0.16 - 0.2 µM[8][9] | ~1.7 - 1.8 µM[8][9] | - | ~10 fold | Natural product with moderate selectivity. |
| Norcantharidin | PP2A, PP1 | 2.9 µM | 5.31 µM | - | ~2 fold | Less potent than cantharidin but serves as a scaffold for more selective analogues. |
| Cantharidin Analogue (Open-ring) | PP2A, PP1 | 0.2 - 0.5 µM | 2.0 - 4.8 µM | - | ~10 fold | Maintained PP2A selectivity of cantharidin.[8] |
Featured Alternatives: A Closer Look
Fostriecin: The Gold Standard for Selectivity
Fostriecin stands out for its exceptional selectivity for PP2A over PP1, with a selectivity ratio exceeding 10,000-fold.[2] This remarkable specificity makes it an invaluable tool for unequivocally attributing cellular phenomena to PP2A inhibition. It is important to note, however, that Fostriecin also potently inhibits PP4, another member of the PPP family of phosphatases.[1][2]
LB-100: A Clinically Relevant Contender
LB-100 is a water-soluble, synthetic small molecule that has progressed to clinical trials, highlighting its therapeutic potential.[7] While initially reported to be a selective PP2A inhibitor, more recent and comprehensive studies have indicated that LB-100 also inhibits PP5c with only modest selectivity for PP2A (approximately 4-7 fold).[6] This dual inhibition should be a critical consideration in experimental design and data interpretation.
Cantharidin and its Analogues: A Platform for Tunable Inhibition
Cantharidin, a natural toxin, exhibits moderate selectivity for PP2A over PP1.[9] Its synthetic analogue, norcantharidin, while less potent, has served as a versatile scaffold for the development of a new generation of inhibitors. Medicinal chemistry efforts have yielded analogues with altered selectivity profiles, including some with improved selectivity for PP1 over PP2A, demonstrating the tunability of this chemical backbone.
Experimental Protocols
In Vitro Protein Phosphatase Activity Assay (Malachite Green Method)
This colorimetric assay is a common method to determine the inhibitory potency (IC50) of compounds against purified protein phosphatases. The principle lies in the detection of free phosphate released from a substrate upon dephosphorylation by the phosphatase.
Materials:
-
Purified protein phosphatase (e.g., recombinant PP2A, PP1)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R for PP2A)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mM EDTA)
-
Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Malachite Green Reagent A (Malachite green in sulfuric acid)
-
Malachite Green Reagent B (Ammonium molybdate in sulfuric acid)
-
Phosphate Standard (for standard curve)
-
96-well microplate
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor compound and the phosphate standard.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the purified phosphatase, and the inhibitor at various concentrations.
-
Initiate Reaction: Start the reaction by adding the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Reagents A and B. This will form a colored complex with the released phosphate.
-
Measurement: After a short incubation for color development, measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the phosphate standards. Calculate the amount of phosphate released in each reaction and determine the percentage of inhibition for each inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the implications of PP2A inhibition and the process of identifying selective inhibitors, the following diagrams provide a visual representation of a key signaling pathway regulated by PP2A and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival. PP2A acts as a tumor suppressor by dephosphorylating and inactivating Akt. Inhibition of PP2A by compounds like Fostriecin or LB-100 leads to hyperactivation of this pathway.
References
- 1. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. mdpi.com [mdpi.com]
- 4. The MASTL/PP2A cell cycle kinase-phosphatase module restrains PI3K-Akt activity in an mTORC1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of PP2A Tumor Biology and Antitumor Effects of PP2A Inhibitor LB100 in the Nervous System [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Different Salts of Okadaic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Okadaic acid, a potent and selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), is a critical tool in studying cellular signaling pathways.[1] It is commercially available in its free acid form as well as several salt preparations, including sodium, potassium, and ammonium salts. These salt forms are often favored for their increased solubility and stability in aqueous solutions compared to the free acid.[2][3] This guide provides a comparative overview of the effects of these different salts in common biological assays, supported by experimental data and detailed protocols.
While direct comparative studies evaluating the potency of different okadaic acid salts are limited, the biological activity is attributed to the okadaic acid anion. Therefore, once dissolved, the sodium, potassium, and ammonium salts are expected to exhibit comparable effects in vitro. The choice of a particular salt may be guided by experimental considerations such as desired solubility in specific buffer systems and potential interactions with other ions in the assay medium.
Data Presentation: A Comparative Overview
The following table summarizes the inhibitory concentrations of okadaic acid in key cellular assays. It is important to note that these values are reported for "okadaic acid" without specifying the salt form in many studies. However, they provide a reliable benchmark for the biological activity of the okadaic acid molecule.
| Assay Type | Target/Cell Line | Key Parameter | Reported Value (Okadaic Acid) |
| Protein Phosphatase Inhibition | Protein Phosphatase 2A (PP2A) | IC50 | 0.1 nM - 0.3 nM[4] |
| Protein Phosphatase 1 (PP1) | IC50 | 15 - 50 nM[4] | |
| Cytotoxicity | KB cells | IC50 (24h) | 6.3 ng/mL[5] |
| KB cells | IC50 (48h) | 4.0 ng/mL[5] | |
| KB cells | IC50 (72h) | 1.1 ng/mL[5] | |
| Neuro-2a cells | EC50 | 21.6 nM[6] | |
| Caco-2 cells | IC50 (24h) | 49 nM[7] | |
| HT29-MTX cells | IC50 (24h) | 75 nM[7] | |
| Signaling Pathway Modulation | B-lymphocytes | EC50 (ERK Activation) | ~30 nM |
Key Signaling Pathway Affected by Okadaic Acid
Okadaic acid's inhibition of PP1 and PP2A leads to the hyperphosphorylation of numerous cellular proteins, significantly impacting signaling pathways that regulate cell growth, proliferation, and apoptosis. One of the well-documented downstream effects is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK).
Caption: Okadaic acid inhibits PP2A, leading to the activation of the MAPK/ERK signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparison of different okadaic acid salts.
Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of different okadaic acid salts.[5][6][8][9][10]
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the different okadaic acid salts (sodium, potassium, ammonium) in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of okadaic acid salts. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each salt.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This colorimetric assay measures the inhibition of PP2A activity by different okadaic acid salts.[4]
Experimental Workflow:
Caption: Workflow for the in vitro PP2A inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the okadaic acid salts in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the diluted okadaic acid salts and recombinant PP2A enzyme. Pre-incubate for 10-15 minutes at 30°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Data Analysis: Calculate the percentage of PP2A inhibition for each concentration of the okadaic acid salts and determine the IC50 values.
Western Blot Analysis of ERK Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of ERK1/2 in response to treatment with different okadaic acid salts.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the different okadaic acid salts for a specific duration (e.g., 15-60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of p-ERK1/2.
Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Protein phosphatase-protein kinase interplay modulates alpha 1b-adrenoceptor phosphorylation: effects of okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Okadaic acid activates p42 mitogen-activated protein kinase (MAP kinase; ERK-2) in B-lymphocytes but inhibits rather than augments cellular proliferation: contrast with phorbol 12-myristate 13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Protein Phosphorylation Following Okadaic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of findings from various quantitative phosphoproteomics studies on the effects of okadaic acid (OA), a potent inhibitor of protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3][4] By inhibiting these key phosphatases, OA treatment leads to a global increase in protein phosphorylation, offering a valuable tool to investigate cellular signaling pathways.[4][5] This guide summarizes quantitative data, details experimental protocols, and visualizes the affected pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative changes in protein phosphorylation observed in different cell types and tissues after treatment with okadaic acid. These studies utilize various mass spectrometry-based quantitative techniques.
Table 1: Phosphorylation Changes in Neuronal Cells
| Protein | Phosphorylation Site | Fold Change | Cell Type | Quantitative Method | Reference |
| Glycogen synthase kinase 3 beta | Not specified | Increased | Primary cortical neurons | Isotope-Coded Affinity Tags (ICAT) | [1] |
| Collapsin-response mediator protein 2 (CRMP-2/DRP-2) | Not specified | Increased | Primary cortical neurons | Isotope-Coded Affinity Tags (ICAT) | [1] |
| Dihydropyrimidinase-related protein 5 (DPYSL-5) | Not specified | Increased | Primary cortical neurons | Isotope-Coded Affinity Tags (ICAT) | [1] |
| Collapsin response mediator protein 4 (CRMP-4) | Not specified | Increased | Primary cortical neurons | Isotope-Coded Affinity Tags (ICAT) | [1] |
| Complexin 2 | Serine 93 | Increased | Primary cortical neurons | Isotope-Coded Affinity Tags (ICAT) | [1] |
| Tau | Multiple sites | Increased | Rat brain slices | Western Blot with phospho-specific antibodies | [6] |
Table 2: Phosphorylation Changes in Cancer Cell Lines
| Protein | Phosphorylation Site | Fold Change (log2) vs. Control | Cell Line | Quantitative Method | Reference |
| YAP1 | Multiple sites | Varies by site and time | HEK293 | Label-free quantification (MS1 intensity) | [7][8] |
| BTRC (F-box protein) | Interaction with YAP1 increased | Not specified | HEK293 | Affinity Purification-Mass Spectrometry (AP-MS) | [7] |
| FBXW11 (F-box protein) | Interaction with YAP1 increased | Not specified | HEK293 | Affinity Purification-Mass Spectrometry (AP-MS) | [7] |
| AMOT (apicobasal polarity protein) | Interaction with YAP1 decreased | Not specified | HEK293 | Affinity Purification-Mass Spectrometry (AP-MS) | [7] |
| 14-3-3 proteins | Interaction with YAP1 decreased | Not specified | HEK293 | Affinity Purification-Mass Spectrometry (AP-MS) | [7] |
| Proteins involved in actin cytoskeleton regulation | Multiple | Upregulated | HepaRG | Shotgun Proteomics and Phosphoproteomics | [9][10] |
| Proteins involved in apoptosis | Multiple | Upregulated | HepaRG | Shotgun Proteomics and Phosphoproteomics | [9][10] |
Table 3: Systemic Effects in Animal Models
| Protein/Process | Observation | Time Point | Tissue | Quantitative Method | Reference |
| Protein Phosphatase Activity | Significantly inhibited | 3 hours | Mouse small intestine | Not specified | [11] |
| Villous architecture | Collapse of villi | 3 hours | Mouse small intestine | Electron Microscopy | [11] |
| Proteins involved in phagosomes, actin cytoskeleton, adherens junction, tight junction, and focal adhesion | 159 proteins with remarkable alterations | 96 hours | Scallop (Chlamys farreri) digestive glands | iTRAQ-based quantitative proteomics | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for key experiments involving okadaic acid treatment and phosphoproteome analysis.
1. Cell Culture and Okadaic Acid Treatment
-
Cell Lines: Human Embryonic Kidney (HEK293) cells, human hepatocarcinoma (HepaRG) cells, or primary cortical neurons are commonly used.[1][7][9][10]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Okadaic Acid Treatment:
-
Concentration: Non-cytotoxic concentrations are determined for each cell line. Typical ranges are from 0.1 µM to 1 µM.[13] For instance, a study on HepaRG cells used non-cytotoxic concentrations to study specific cellular effects.[9][10]
-
Time Course: Treatment times can vary from minutes to hours to observe early or sustained phosphorylation events. For example, in the analysis of YAP1 phosphorylation, time points of 60 and 150 minutes were used.[7][8]
-
2. Sample Preparation and Protein Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: Proteins are typically denatured, reduced, and alkylated, followed by digestion into peptides using an enzyme like trypsin.
3. Phosphopeptide Enrichment
Due to the low stoichiometry of many phosphorylation events, enrichment of phosphopeptides is a critical step.[14]
-
Immobilized Metal Affinity Chromatography (IMAC): This is a widely used method for isolating phosphopeptides from complex mixtures.[15]
-
Titanium Dioxide (TiO2) Chromatography: Another common technique for the selective enrichment of phosphopeptides.
-
Affinity Purification: Using phospho-specific antibodies or phosphoprotein-binding domains (like WW or FHA domains) can enrich for specific subsets of phosphoproteins.[14][16]
4. Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enriched phosphopeptides are separated by liquid chromatography and analyzed by a mass spectrometer capable of tandem mass spectrometry (e.g., ion trap, quadrupole time-of-flight).[15]
-
Quantitative Strategies:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Allows for the comparison of protein abundance between different samples.[17]
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): Enables multiplexed quantitative analysis.[12]
-
Label-Free Quantification: Compares the signal intensities of peptides across different runs.[5]
-
-
Data Analysis: Raw mass spectrometry data is processed using specialized software to identify phosphopeptides, localize phosphorylation sites, and quantify changes in abundance.
Visualizations: Pathways and Workflows
Signaling Pathways Affected by Okadaic Acid
Okadaic acid's inhibition of PP2A and PP1 leads to the hyperphosphorylation of numerous proteins, impacting a wide array of cellular signaling pathways.
Caption: Okadaic acid inhibits PP2A and PP1, leading to hyperphosphorylation and deregulation of multiple downstream signaling pathways.
Experimental Workflow for Quantitative Phosphoproteomics
The following diagram illustrates a typical workflow for a quantitative phosphoproteomics experiment using okadaic acid.
Caption: A generalized workflow for quantitative phosphoproteomics after okadaic acid treatment, from cell culture to data analysis.
References
- 1. Identification of okadaic acid-induced phosphorylation events by a mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scholars@Duke publication: Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism. [scholars.duke.edu]
- 5. Label-free quantitative phosphoproteomics with novel pairwise abundance normalization reveals synergistic RAS and CIP2A signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation‐linked complex profiling identifies assemblies required for Hippo signal integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. A multi-omics approach to elucidate okadaic acid-induced changes in human HepaRG hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Quantitative proteomic analysis of okadaic acid treated mouse small intestines reveals differentially expressed proteins involved in diarrhetic shellfish poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | iTRAQ-Based Quantitative Proteomic Analysis Reveals Toxicity Mechanisms in Chlamys farreri Exposed to Okadaic Acid [frontiersin.org]
- 13. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cgmj.cgu.edu.tw [cgmj.cgu.edu.tw]
- 15. ba333.free.fr [ba333.free.fr]
- 16. Phosphoproteomic Analysis Using the WW and FHA Domains as Biological Filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Okadaic Acid vs. Microcystin: A Comparative Guide to Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of okadaic acid (OA) and microcystin-LR (MC-LR) as inducers of apoptosis. Both are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A), key regulators of cellular processes, making them valuable tools in the study of programmed cell death. This document synthesizes experimental data on their mechanisms of action, cytotoxic and apoptotic potencies, and the signaling pathways they modulate.
Mechanism of Action and Signaling Pathways
Okadaic acid and microcystin-LR share a primary mechanism of action: the inhibition of serine/threonine protein phosphatases PP1 and PP2A.[1][2] This inhibition leads to a state of hyperphosphorylation within the cell, disrupting normal signaling cascades and ultimately triggering apoptosis. While their primary target is the same, the downstream consequences and the potency of their effects can vary.
Okadaic Acid: OA is known to induce apoptosis through multiple pathways. It can trigger the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-9 and caspase-3.[3] Studies have shown that OA can also activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in stress responses and apoptosis.[3][4] Furthermore, OA-induced apoptosis is often associated with the generation of reactive oxygen species (ROS).[3][4]
Microcystin-LR: Similar to OA, MC-LR also predominantly activates the intrinsic apoptotic pathway.[5] Its inhibition of PP1 and PP2A leads to mitochondrial dysfunction and the release of pro-apoptotic factors.[5] Oxidative stress is also a significant contributor to MC-LR-induced apoptosis.[5] Some studies suggest that the JNK pathway is activated in response to MC-LR, contributing to hepatocyte apoptosis.[5]
Both toxins can have a dualistic effect, with low concentrations potentially promoting cell proliferation while higher concentrations induce apoptosis.[6][7]
Quantitative Comparison of Cytotoxicity and Apoptosis Induction
The following tables summarize quantitative data from various studies to facilitate a comparison of the cytotoxic and apoptotic effects of okadaic acid and microcystin-LR. It is important to note that the experimental conditions, such as cell line and exposure time, significantly influence the observed values.
Table 1: Comparison of IC50 Values for Cytotoxicity
| Compound | Cell Line | IC50 | Exposure Time | Citation |
| Okadaic Acid | T98G (human malignant glioma) | 20-25 nM | Not Specified | [7] |
| Okadaic Acid | U-937 (human lymphoma) | 100 nM | Not Specified | [3] |
| Okadaic Acid | HepG2 (human hepatoma) | >100 nM | 24 h | [8] |
| Okadaic Acid | Clone 9 (rat liver) | ~50 nM | 24 h | [8] |
| Microcystin-LR | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Apoptosis Induction
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Caspase-3/7 Activation (Fold Change) | Exposure Time | Citation |
| Okadaic Acid | HepaRG (human hepatoma) | 100 nM | Not Specified | ~2.5 | 24 h | [9] |
| Okadaic Acid | HepaRG (human hepatoma) | 100 nM | Not Specified | ~3.5 | 48 h | [9] |
| Okadaic Acid | SH-SY5Y (human neuroblastoma) | 50 nM | Increased | Increased | 24 h | [10] |
| Okadaic Acid | HepG2 (human hepatoma) | 50 nM | Increased | Increased | 24 h | [10] |
| Microcystin-LR | HepG2 (human hepatoma) | Not Specified | Not Specified | Not Specified | Not Specified |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in apoptosis induction by okadaic acid and microcystin-LR, as well as a typical experimental workflow for studying these effects.
Caption: Okadaic Acid Apoptosis Signaling Pathway.
Caption: Microcystin-LR Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Apoptosis Studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cell culture medium
-
Okadaic acid or Microcystin-LR stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of okadaic acid or microcystin-LR and incubate for the desired time period (e.g., 24 or 48 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis, using a luminogenic or fluorogenic substrate.
Materials:
-
White or black 96-well plates
-
Cell culture medium
-
Okadaic acid or Microcystin-LR stock solutions
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer or fluorometer
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the desired concentrations of okadaic acid or microcystin-LR and incubate for the specified time.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
Express results as fold change in caspase activity relative to the untreated control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved PARP.
Materials:
-
Cell culture dishes
-
Okadaic acid or Microcystin-LR stock solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture and treat cells with okadaic acid or microcystin-LR.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. Microcystin-LR and okadaic acid-induced cellular effects: a dualistic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanobacterial microcystin-LR is a potent and specific inhibitor of protein phosphatases 1 and 2A from both mammals and higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Okadaic acid and dinophysis toxin 2 have differential toxicological effects in hepatic cell lines inducing cell cycle arrest, at G0/G1 or G2/M with aberrant mitosis depending on the cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of long-term versus short-term effects of okadaic acid on the apoptotic status of human HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Okadaic acid induces morphological changes, apoptosis and cell cycle alterations in different human cell types - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity of Okadaic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of okadaic acid (OA) and its prominent derivatives, including dinophysistoxin-1 (DTX-1), dinophysistoxin-2 (DTX-2), and calyculin A. The information is compiled from recent scientific literature to assist in research and drug development endeavors.
Okadaic acid and its analogs are potent inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2][3][4] This inhibition disrupts cellular signaling pathways, leading to a variety of cellular responses, including apoptosis and cell cycle arrest.[1][4][5][6] Understanding the comparative cytotoxicity of these compounds is crucial for their application as pharmacological tools and for assessing their potential as therapeutic agents or environmental toxins.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic potencies of okadaic acid and its derivatives across various cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 / EC50 / LD50 | Reference |
| Okadaic Acid | HeLa | Not Specified | 100 nM | [1] |
| Okadaic Acid | U-937 | CVDE & Mitochondrial Dehydrogenase | 100 nM | [5] |
| Okadaic Acid | MG63 | Not Specified | 75 nM | |
| Okadaic Acid | Caco-2 | Neutral Red Uptake | 49 nM | [7] |
| Okadaic Acid | HT29-MTX | Neutral Red Uptake | 75 nM | [7] |
| Okadaic Acid | Neuro-2a | Cell Viability Assay | 21.6 nM (EC50) | |
| Okadaic Acid | KB | MTT | 6.3 ng/ml (24h), 4.0 ng/ml (48h), 1.1 ng/ml (72h) | |
| Okadaic Acid | HT-22 | Calcein AM | 81 nM (LD50) | |
| Okadaic Acid | C6-glioma | Calcein AM | 87 nM (LD50) | |
| Okadaic Acid | Primary Cortical Neurons | Calcein AM | 40 nM (LD50) | |
| Dinophysistoxin-1 (DTX-1) | Caco-2 | Neutral Red Uptake | 22 nM | [7] |
| Dinophysistoxin-1 (DTX-1) | HT29-MTX | Neutral Red Uptake | 22 nM | [7] |
| Dinophysistoxin-1 (DTX-1) | Neuro-2a | Cell Viability Assay | 14.1 nM (EC50) | |
| Dinophysistoxin-1 (DTX-1) | Mice (in vivo) | Mouse Bioassay | 150.4 µg/kg (LD50) | |
| Dinophysistoxin-2 (DTX-2) | Caco-2 | Neutral Red Uptake | 106 nM | [7] |
| Dinophysistoxin-2 (DTX-2) | HT29-MTX | Neutral Red Uptake | 213 nM | [7] |
| Dinophysistoxin-2 (DTX-2) | Neuro-2a | Cell Viability Assay | 41.0 nM (EC50) | |
| Calyculin A | HL60, HL60/ADR, K562 | Not Specified | More potent than Okadaic Acid | |
| Calyculin A | Smooth Muscle Myosin B | Phosphatase Inhibition | ~2 nM (IC50) | |
| Calyculin A | MG63 | WST-8 | Dose-dependent cytotoxicity up to 10 nM | [6] |
Experimental Protocols
Detailed methodologies for commonly cited cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (5 mg/mL in phosphate-buffered saline (PBS))
-
Cell culture medium
-
Test compound (Okadaic acid or derivatives)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Neutral Red Uptake Assay
The Neutral Red Uptake assay is a cell viability/cytotoxicity assay based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Cell culture medium
-
Test compound (Okadaic acid or derivatives)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for a defined period.
-
Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 3 hours.
-
Dye Removal and Washing: Remove the Neutral Red medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add the destain solution to each well to extract the Neutral Red from the cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.
-
Data Analysis: Cytotoxicity is expressed as the concentration-dependent reduction in the uptake of Neutral Red compared to control cells. The IC50 value is then calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by okadaic acid and a general workflow for assessing cytotoxicity.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. qualitybiological.com [qualitybiological.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
A Comparative Guide to Okadaic Acid-Induced Neurotoxicity Models for Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, the use of reliable and well-characterized neurotoxicity models is paramount for advancing our understanding and treatment of neurodegenerative diseases like Alzheimer's disease (AD). Okadaic acid (OA), a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), has emerged as a valuable tool for inducing key pathological features of AD in various experimental systems.[1][2] This guide provides a comparative overview of commonly used okadaic acid-induced neurotoxicity models, supported by experimental data and detailed protocols to aid in model selection and validation.
Okadaic acid administration effectively mimics several hallmark features of Alzheimer's disease, including hyperphosphorylation of the microtubule-associated protein tau, formation of neurofibrillary tangle-like structures, oxidative stress, neuroinflammation, and cognitive deficits.[2][3][4] The inhibition of PP2A, a key phosphatase involved in dephosphorylating tau, is a central mechanism by which OA induces this Alzheimer's-like pathology.[1][2]
Comparative Analysis of In Vitro and In Vivo Models
The choice between an in vitro and an in vivo model depends on the specific research question, throughput requirements, and the desire to study complex physiological responses. While in vitro models offer a controlled environment for mechanistic studies, in vivo models are indispensable for evaluating behavioral outcomes and systemic effects.
In Vitro Models: A Window into Cellular Mechanisms
Cell-based models are instrumental for high-throughput screening of potential therapeutic compounds and for dissecting the molecular pathways underlying OA-induced neurotoxicity.
Table 1: Comparison of In Vitro Okadaic Acid-Induced Neurotoxicity Models
| Cell Line/Primary Culture | Okadaic Acid Concentration | Exposure Time | Key Pathological Features Observed | Advantages | Limitations |
| SH-SY5Y (Human Neuroblastoma) | 20 nM - 100 nM | 6 - 48 hours | Tau hyperphosphorylation (Ser396/404, Ser202), apoptosis, oxidative stress, microtubule disruption.[5][6] | Human origin, easy to culture, widely used and well-characterized. | Cancer cell line, may not fully recapitulate primary neuron physiology. |
| Neuro-2a (Mouse Neuroblastoma) | 40 nM - 100 nM | 3 - 24 hours | Tau hyperphosphorylation, decreased cell viability, apoptosis.[5][7] | Rapid growth, amenable to genetic manipulation. | Murine origin, potential differences in signaling pathways compared to human. |
| PC12 (Rat Pheochromocytoma) | 40 nmol/L | 24 hours | Increased LDH release, increased intracellular Ca2+, caspase-3 activation, tau hyperphosphorylation (S199, T231).[8] | Can be differentiated into neuron-like cells, useful for studying neurite outgrowth. | Non-neuronal origin, requires differentiation. |
| Primary Cortical Neurons (Rat) | 20 nM | 48 hours | Tau hyperphosphorylation (Ser404, Ser202), oxidative stress, cell death.[5] | Closely resemble in vivo neurons, physiologically relevant. | More difficult to culture and maintain, ethical considerations. |
| Organotypic Brain Slices (Mouse) | 100 nM | Not specified | Tau hyperphosphorylation (S199, T231, S396).[9] | Preserves 3D brain architecture and cell-cell interactions.[9] | Technically demanding, limited viability. |
In Vivo Models: Bridging the Gap to Clinical Relevance
Animal models are crucial for studying the behavioral consequences of OA-induced neurotoxicity and for evaluating the efficacy of therapeutic interventions in a whole-organism context.
Table 2: Comparison of In Vivo Okadaic Acid-Induced Neurotoxicity Models
| Animal Model | Administration Route & Dose | Duration | Key Pathological & Behavioral Features | Advantages | Limitations |
| Rat (Sprague-Dawley/Wistar) | Intracerebroventricular (ICV) or hippocampal microinfusion (200 ng) | Chronic infusion or single injection with assessments over days/weeks | Cognitive deficits (Morris water maze), tau hyperphosphorylation, NFT-like changes, oxidative stress, neuroinflammation.[3][10] | Well-established behavioral assays, larger brain size for surgical manipulations. | Higher cost, ethical considerations. |
| Zebrafish (Danio rerio) | Immersion in water containing 25, 50, or 100 nM OA | 7 - 21 days | Anxiety-like behavior, learning and memory impairment, increased apoptosis.[11][12] | High-throughput screening potential, rapid development, transparent embryos for imaging. | Physiological differences from mammals, blood-brain barrier properties may differ. |
Key Signaling Pathways in Okadaic Acid-Induced Neurotoxicity
Okadaic acid triggers a cascade of molecular events that culminate in neuronal dysfunction and death. The primary mechanism involves the inhibition of protein phosphatases, leading to the hyperphosphorylation of numerous proteins, including tau.
Figure 1. Signaling cascade initiated by okadaic acid leading to neurodegeneration.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful validation of neurotoxicity models.
In Vitro Model: Tau Hyperphosphorylation in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Okadaic Acid Treatment: Plate cells to achieve 70-80% confluency. Treat cells with 100 nM okadaic acid (dissolved in DMSO) for 6 to 24 hours.[5] An equivalent volume of DMSO should be added to control wells.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total tau and phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404). Use a loading control like β-actin or GAPDH to normalize protein levels.
-
Quantification: Densitometrically quantify the western blot bands to determine the ratio of phosphorylated tau to total tau.
In Vivo Model: Intracerebroventricular Injection in Rats
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats for at least one week before surgery. Anesthetize the rats with an appropriate anesthetic agent.
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. After exposing the skull, drill a small hole over the lateral ventricle.
-
Okadaic Acid Injection: Slowly infuse a solution of okadaic acid (e.g., 200 ng in artificial cerebrospinal fluid) into the ventricle using a Hamilton syringe.[10] Inject a vehicle control solution in the sham group.
-
Post-Operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Testing: After a recovery period (e.g., 1-2 weeks), assess cognitive function using tasks like the Morris water maze or passive avoidance test.[3][13]
-
Histological and Biochemical Analysis: At the end of the experiment, euthanize the animals and perfuse the brains. Collect brain tissue for immunohistochemical analysis of tau pathology, neuroinflammation markers (e.g., GFAP), and biochemical assays for oxidative stress markers.
Experimental Workflow
The general workflow for validating an okadaic acid-induced neurotoxicity model, from model selection to data analysis, is outlined below.
Figure 2. General workflow for the validation of okadaic acid-induced neurotoxicity models.
Conclusion
Okadaic acid-induced neurotoxicity models provide a robust and reproducible platform for studying the molecular mechanisms of Alzheimer's disease and for the preclinical evaluation of novel therapeutic agents. The choice of model system should be carefully considered based on the specific research objectives. This guide offers a comparative framework to assist researchers in selecting and validating the most appropriate model for their studies, thereby accelerating the discovery of effective treatments for this devastating neurodegenerative disorder.
References
- 1. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Okadaic acid induced neurotoxicity: an emerging tool to study Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuroprotective Studies of Evodiamine in an Okadaic Acid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
- 9. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Neurotoxicity of aluminium chloride and okadaic acid in zebrafish: Insights into Alzheimer's disease models through anxiety and locomotion testing, and acute toxicity assessment with <i>Litsea garciae</i> bark's methanolic extract - Journal of King Saud University - Science [jksus.org]
- 12. Utilizing zebrafish and okadaic acid to study Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kolaviron neuroprotective effect against okadaic acid-provoked cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Okadaic Acid and Dinophysistoxins for Researchers and Drug Development Professionals
Okadaic acid (OA) and its analogs, the dinophysistoxins (DTXs), are potent marine biotoxins responsible for Diarrhetic Shellfish Poisoning (DSP).[1][2] Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, these lipophilic polyether compounds accumulate in shellfish, posing a significant threat to public health and the aquaculture industry.[2][3][4] Beyond their role in food safety, their specific and potent inhibition of serine/threonine protein phosphatases makes them invaluable tools in cell biology research and potential leads in drug development.[2][5]
This guide provides a detailed comparative analysis of okadaic acid and dinophysistoxins, focusing on their toxicological profiles, mechanisms of action, and analytical methodologies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with these compounds.
Comparative Toxicity and Potency
The toxicity of okadaic acid and dinophysistoxins is primarily assessed through animal bioassays and in vitro enzyme inhibition assays. While structurally very similar, minor chemical modifications between the analogs can result in significant differences in their biological activity.
In Vivo Toxicity
The most common measure of in vivo toxicity is the median lethal dose (LD50), typically determined in mice. The route of administration significantly impacts the observed toxicity. Intraperitoneal (i.p.) injection generally results in higher toxicity (lower LD50) compared to oral administration.
| Toxin | Administration Route | Species | LD50 (µg/kg) | 95% Confidence Interval | Reference |
| Dinophysistoxin-1 (DTX-1) | Intraperitoneal (i.p.) | Mouse | 150.4 | 130.1–171.2 | [1][6] |
| Okadaic Acid (OA) | Intraperitoneal (i.p.) | Mouse | 185.6 | 161.2–209.6 | [1][6] |
| Dinophysistoxin-1 (DTX-1) | Oral | Mouse | 487 | - | [7] |
| Okadaic Acid (OA) | Oral | Mouse | 760 | - | [7] |
| Dinophysistoxin-2 (DTX-2) | Oral | Mouse | 2262 | - | [7] |
Studies have consistently shown that DTX-1 is more potent than OA when administered both intraperitoneally and orally.[1][7][8] For instance, one study reported an intraperitoneal LD50 of 150.4 µg/kg for DTX-1 and 185.6 µg/kg for OA in mice.[1][6][9] Another study found oral LD50 values of 487 µg/kg for DTX-1 and 760 µg/kg for OA.[7] These findings have led to the suggestion that the toxicity equivalency factor (TEF) for DTX-1, which is currently considered 1.0 (the same as OA) in many regions, may be underestimated.[1][6][8]
In Vitro Potency: Protein Phosphatase Inhibition
The primary molecular target of okadaic acid and dinophysistoxins is the family of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[2][10] These toxins are potent inhibitors of PP2A, and to a lesser extent, PP1.[11][12] This inhibition leads to hyperphosphorylation of numerous cellular proteins, disrupting normal cellular processes.[2]
The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Toxin | Target Enzyme | IC50 / Ki (nM) | Reference |
| Okadaic Acid (OA) | PP2A | Ki: 1.68 | [13] |
| Dinophysistoxin-1 (DTX-1) | PP2A | Ki: 0.40 | [13] |
| Microcystin-LR | PP2A | Ki: 0.27 | [13] |
Consistent with the in vivo toxicity data, DTX-1 is a more potent inhibitor of PP2A than OA.[12][13] One study determined the inhibition constants (Ki) for PP2A to be 0.40 nM for DTX-1 and 1.68 nM for OA.[13]
Mechanism of Action: Disruption of Cellular Signaling
The lipophilic nature of OA and DTXs allows them to readily cross cell membranes and interact with their intracellular targets.[11] By inhibiting PP1 and PP2A, these toxins disrupt the delicate balance of protein phosphorylation, a fundamental mechanism for regulating a vast array of cellular processes.
The hyperphosphorylation of key regulatory proteins can lead to a cascade of downstream effects, including:
-
Gastrointestinal Distress: The diarrhetic effect is thought to be caused by the hyperphosphorylation of proteins that control ion and water transport in intestinal epithelial cells.[12]
-
Cytoskeletal Disruption: OA and DTXs can cause reorganization of the actin cytoskeleton, leading to changes in cell shape, motility, and adhesion.[14]
-
Cell Cycle Dysregulation: These toxins can interfere with cell cycle progression, inducing arrest at different phases depending on the cell type.[15]
-
Apoptosis: At higher concentrations, OA and DTXs can trigger programmed cell death.
-
Tumor Promotion: Chronic exposure to okadaic acid has been shown to have tumor-promoting effects in animal models.[2]
Experimental Protocols
Accurate detection and quantification of okadaic acid and dinophysistoxins are crucial for both public health monitoring and research. Several methods are employed, each with its own advantages and limitations.
Mouse Bioassay (MBA)
The mouse bioassay has historically been the official method for DSP toxin detection in many countries.[1][6]
Principle: This assay relies on observing the adverse effects of the toxins in live animals.
Methodology:
-
Extraction: The toxins are extracted from shellfish tissue using a suitable solvent (e.g., acetone or methanol).
-
Solvent Partitioning: The extract is partitioned between a non-polar and a polar solvent to remove interfering lipids.
-
Injection: The final extract is dissolved in a vehicle (e.g., 1% Tween 60) and injected intraperitoneally into mice (typically three mice per sample).
-
Observation: The mice are observed for 24 hours for signs of poisoning, with death being the primary endpoint. A sample is considered positive if two out of the three mice die within the observation period.[1]
Limitations: The MBA is time-consuming, requires a large number of animals, and can lack specificity as it may detect other toxic compounds.[16][17] Ethical concerns have also led to a push for alternative methods.
Protein Phosphatase Inhibition Assay (PPIA)
The PPIA is a biochemical method that leverages the specific mechanism of action of OA and DTXs.
Principle: This assay measures the inhibition of a purified protein phosphatase (typically PP2A) by the toxin present in a sample.
Methodology:
-
Extraction: Similar to the MBA, toxins are extracted from the sample matrix.
-
Incubation: The sample extract is incubated with a known amount of purified PP2A and a substrate that becomes colored or fluorescent upon dephosphorylation.
-
Detection: The amount of product formed is measured spectrophotometrically or fluorometrically. A decrease in the rate of product formation compared to a control indicates the presence of an inhibitor.
-
Quantification: The concentration of the toxin is determined by comparing the inhibition to a standard curve generated with a known concentration of OA or DTX.
Advantages: The PPIA is more specific than the MBA and does not require the use of live animals.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of marine biotoxins due to its high sensitivity and specificity.[16][18][19]
Principle: This technique separates the different toxin analogs by liquid chromatography and then detects and quantifies them based on their mass-to-charge ratio using a mass spectrometer.
Methodology:
-
Extraction: Toxins are extracted from the sample.
-
Chromatographic Separation: The extract is injected into an LC system where the different toxins are separated on a chromatographic column.
-
Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ions are then passed into a tandem mass spectrometer where they are fragmented, and the specific fragment ions for each toxin are detected and quantified.
Advantages: LC-MS/MS is highly sensitive, specific, and can simultaneously quantify multiple toxin analogs in a single run.[16]
Conclusion
Okadaic acid and dinophysistoxins are a closely related group of marine biotoxins with significant impacts on public health and scientific research. While they share a common mechanism of action through the inhibition of protein phosphatases PP1 and PP2A, there are notable differences in their potencies. The available data consistently indicate that DTX-1 is more toxic than OA, a factor that should be considered in risk assessment and the establishment of regulatory limits. The advancement of analytical techniques, particularly LC-MS/MS, has enabled more precise and ethical monitoring of these toxins in seafood. For researchers, the specific and potent activity of these compounds provides powerful tools to investigate the intricate roles of protein phosphorylation in cellular signaling and disease.
References
- 1. Comparative toxicity of dinophysistoxin-1 and okadaic acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detection of Dinophysis Species and Associated Okadaic Acid in Farmed Shellfish: a Two-year Study from The Western Mediterranean Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Using Natural and Synthetic Okadaic Acid/Dinophysistoxin Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative toxicity of dinophysistoxin-1 and okadaic acid in mice [jstage.jst.go.jp]
- 7. karger.com [karger.com]
- 8. Okadaic Acid Is at Least as Toxic as Dinophysistoxin-1 after Repeated Administration to Mice by Gavage [mdpi.com]
- 9. Comparative toxicity of dinophysistoxin-1 and okadaic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical characterization and inhibitory effects of dinophysistoxin-1, okadaic acid and microcystine 1-r on protein phosphatase 2a purified from the mussel Mytilus chilensis [pubmed.ncbi.nlm.nih.gov]
- 14. Marine toxins and the cytoskeleton: okadaic acid and dinophysistoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Okadaic acid and dinophysis toxin 2 have differential toxicological effects in hepatic cell lines inducing cell cycle arrest, at G0/G1 or G2/M with aberrant mitosis depending on the cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS analysis of diarrhetic shellfish poisoning (DSP) toxins, okadaic acid and dinophysistoxin analogues, and other lipophilic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.uncw.edu [repository.uncw.edu]
- 18. Determination of okadaic acid, dinophysistoxin-1 and related esters in Greek mussels using HPLC with fluorometric detection, LC-MS/MS and mouse bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Kinetic Analysis of Alkaline Phosphatase Inhibition by Okadaic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of alkaline phosphatase (ALP) inhibition by okadaic acid and other alternative inhibitors. It is designed to offer objective insights supported by experimental data to aid in research and drug development endeavors.
Comparative Kinetic Data of Alkaline Phosphatase Inhibitors
Okadaic acid has been identified as a non-competitive inhibitor of several alkaline phosphatase isozymes.[1][2] Its inhibitory activity, along with that of other known ALP inhibitors, is summarized below. It is important to note that there are conflicting reports in the literature, with some studies suggesting that okadaic acid has no significant effect on alkaline phosphatases.[3][4][5][6][7] This discrepancy may arise from differences in the specific ALP isozymes tested, experimental conditions, or the purity of the reagents used.
| Inhibitor | Enzyme Source | Type of Inhibition | K_i_ Value | IC_50_ Value |
| Okadaic Acid | E. coli ALP | Non-competitive | 360 nM[1][2] | |
| Human Placental ALP | Non-competitive | 2.05 µM[1][2] | ||
| Calf Intestinal ALP | Non-competitive | 3.15 µM[1][2] | ||
| L-Phenylalanine | E. coli ALP | Uncompetitive[1] | ||
| Human Placental & Germ-Cell ALP | Uncompetitive[1] | |||
| Pentachlorophenol (PCP) | Bovine Intestinal Mucosa ALP | Uncompetitive | 5.67 mM | 4.20 mM[1] |
| Sodium Orthovanadate | Calf Intestinal ALP | Reversible | 51 ± 8 nM[8][9] | pIC_50_ = 6.61 ± 0.08[8][9] |
| EDTA | Calf Intestinal ALP | Irreversible | pIC_50_ = 3.07 ± 0.03[8][9] |
Experimental Protocols
A detailed methodology for the kinetic analysis of alkaline phosphatase inhibition is crucial for reproducible and accurate results.
Materials
-
Alkaline Phosphatase (specific isozyme, e.g., from calf intestine)
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
Tris-HCl buffer (pH 8.0-10.0)
-
Magnesium Chloride (MgCl₂)
-
Okadaic Acid
-
Alternative inhibitors (for comparison)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the desired ALP isozyme in Tris-HCl buffer.
-
Prepare a range of substrate (pNPP) concentrations in Tris-HCl buffer.
-
Prepare a stock solution of okadaic acid and other inhibitors in a suitable solvent (e.g., DMSO). Further dilutions should be made in the assay buffer.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add the assay buffer, MgCl₂ (as a cofactor), and the desired concentration of the inhibitor (or vehicle control).
-
Add the ALP enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
To determine the type of inhibition, generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for the uninhibited reaction and in the presence of different inhibitor concentrations.
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
-
The inhibition constant (K_i_) can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for kinetic analysis of ALP inhibition.
Signaling Pathway of Alkaline Phosphatase
Caption: Simplified signaling pathway involving alkaline phosphatase.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of alkaline phosphatase activity by okadaic acid, a protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of a marine-sponge toxin, okadaic acid, on protein phosphatases. Specificity and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of okadaic acid on the p-nitrophenyl phosphate phosphatase activity of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of okadaic acid on the p-nitrophenyl phosphate phosphatase activity of protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Okadaic Acid: A Comparative Guide to its Selectivity for Protein Phosphatases
For Researchers, Scientists, and Drug Development Professionals
Okadaic acid, a complex polyether toxin isolated from marine dinoflagellates, has become an indispensable tool in cellular biology research due to its potent and selective inhibition of serine/threonine protein phosphatases. This guide provides a comprehensive comparison of okadaic acid's selectivity for various protein phosphatases over other enzymes, supported by quantitative data and detailed experimental methodologies.
Comparative Inhibitory Activity of Okadaic Acid
Okadaic acid exhibits a distinct inhibitory profile, showing high affinity for certain members of the protein phosphatase (PP) family, particularly PP2A, while having significantly less or no effect on others and unrelated enzymes. This selectivity is crucial for its use in dissecting specific cellular signaling pathways.
| Enzyme Target | Type | Typical IC50 / Ki Value (nM) | Selectivity vs. PP2A |
| Protein Phosphatase 2A (PP2A) | Serine/Threonine Phosphatase | 0.1 - 1.0[1][2][3] | - |
| Protein Phosphatase 4 (PP4) | Serine/Threonine Phosphatase | ~0.1[1] | ~1-fold |
| Protein Phosphatase 5 (PP5) | Serine/Threonine Phosphatase | ~3.5[1] | ~35-fold less sensitive |
| Protein Phosphatase 1 (PP1) | Serine/Threonine Phosphatase | 3 - 50[1][2][3] | 30 to 500-fold less sensitive |
| Protein Phosphatase 2B (PP2B/Calcineurin) | Serine/Threonine Phosphatase | >4000 (low affinity)[2] | >4000-fold less sensitive |
| Protein Phosphatase 2C (PP2C) | Serine/Threonine Phosphatase (Mg²⁺-dependent) | No significant inhibition[1][2] | Highly selective |
| Protein Tyrosine Phosphatases (PTPs) | Tyrosine Phosphatase | No significant inhibition[2][4] | Highly selective |
| Acid and Alkaline Phosphatases | Phosphatase (non-specific) | No significant inhibition[2] | Highly selective |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate used, and enzyme source.
Signaling Pathway: Okadaic Acid-Induced Tau Hyperphosphorylation
One of the most well-studied effects of okadaic acid is its ability to induce hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease pathology. This occurs through the inhibition of PP2A, the primary phosphatase responsible for dephosphorylating tau. The inhibition of PP2A leads to a sustained state of phosphorylation on tau, driven by kinases such as Glycogen Synthase Kinase 3β (GSK3β).
Experimental Protocols
The determination of inhibitory constants (IC50) for okadaic acid against protein phosphatases is typically performed using a colorimetric enzyme activity assay.
Key Experiment: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
Objective: To determine the concentration of okadaic acid required to inhibit 50% of PP2A activity (IC50).
Materials:
-
Purified recombinant or native PP2A enzyme.
-
Okadaic acid stock solution (in DMSO or ethanol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0).
-
Substrate: p-nitrophenyl phosphate (pNPP) stock solution.
-
Stop Solution (e.g., 1M NaOH).
-
96-well microplate.
-
Microplate reader (405 nm absorbance).
Procedure:
-
Prepare Okadaic Acid Dilutions: Perform a serial dilution of the okadaic acid stock solution in the assay buffer to create a range of concentrations to be tested. Include a vehicle control (DMSO or ethanol without okadaic acid).
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a constant amount of PP2A enzyme to each well. Then, add the different dilutions of okadaic acid to the respective wells. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate Reaction: Start the phosphatase reaction by adding the pNPP substrate to each well. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes), allowing the enzyme to hydrolyze the pNPP substrate.
-
Stop Reaction: Terminate the reaction by adding a stop solution to each well. The hydrolysis of pNPP by PP2A produces p-nitrophenol, which is yellow in alkaline conditions.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each okadaic acid concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the okadaic acid concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The experimental data robustly demonstrates that okadaic acid is a highly potent inhibitor of PP2A and its close relative PP4. Its selectivity is pronounced when compared to other serine/threonine phosphatases like PP1 and PP2B, and it shows virtually no activity against PP2C and protein tyrosine phosphatases. This well-defined inhibitory profile makes okadaic acid an invaluable pharmacological tool for elucidating the roles of PP2A and PP4 in a multitude of cellular processes, from cell cycle control to neurodegeneration. However, researchers should remain mindful of its effects on PP1 and PP5 at higher concentrations to ensure accurate interpretation of experimental results.
References
- 1. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2.6. PP2A Activity Assay [bio-protocol.org]
Safety Operating Guide
Safe Disposal of Okadaic Acid Ammonium Salt: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel now have a clear, procedural guide for the safe and effective disposal of okadaic acid ammonium salt, a potent marine biotoxin commonly used in cellular research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Okadaic acid is classified as a toxic substance, harmful if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life with long-lasting effects.[1][2]
This guide provides a comprehensive approach, from initial handling to final disposal, including a chemical inactivation step to mitigate the toxin's hazardous properties.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to work within a certified chemical fume hood and wear appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A buttoned lab coat to protect from accidental splashes.
II. Chemical Inactivation Protocol
Okadaic acid is known to degrade under basic conditions. The following procedure utilizes a sodium hydroxide solution to chemically inactivate the toxin prior to disposal.
Materials:
-
This compound waste (in a suitable container)
-
2.5 M Sodium Hydroxide (NaOH) solution
-
2.5 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Preparation: Ensure all work is conducted in a chemical fume hood. Have all necessary materials readily available.
-
Basification: Carefully add 2.5 M sodium hydroxide solution to the this compound waste. It is recommended to add the NaOH solution slowly and in small volumes.
-
Heat Treatment (Optional but Recommended): For complete hydrolysis of any potential esters and to expedite degradation, heat the basic solution to 76°C for 40 minutes. This step should be performed with extreme caution, ensuring proper ventilation and temperature control.
-
Neutralization: After the inactivation period (and after cooling, if heat was applied), neutralize the solution by slowly adding 2.5 M hydrochloric acid. Use pH indicator strips or a pH meter to monitor the pH, aiming for a final pH between 6.0 and 8.0.
-
Final Disposal: The neutralized solution should be disposed of as hazardous chemical waste through an approved waste disposal facility.
III. Disposal of Contaminated Materials
All materials that have come into contact with this compound, including pipette tips, containers, and PPE, must be treated as hazardous waste.
-
Solid Waste: Place all contaminated solid materials (e.g., gloves, absorbent pads, pipette tips) into a designated hazardous waste container.
-
Liquid Waste: The neutralized okadaic acid solution should be collected in a clearly labeled, sealed container for hazardous liquid waste.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material into a hazardous waste container. Do not allow the substance to enter drains.
IV. Summary of Disposal Procedures
| Waste Type | Disposal Procedure |
| This compound Solution | 1. Inactivate with 2.5 M NaOH (with optional heating).2. Neutralize with 2.5 M HCl to pH 6-8.3. Dispose of as hazardous liquid waste. |
| Contaminated Solid Waste | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE | Dispose of as hazardous solid waste. |
V. Logical Workflow for Okadaic Acid Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general recommendations. All laboratory personnel must be familiar with and adhere to their institution's specific safety and waste disposal protocols, as well as local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
References
Personal protective equipment for handling okadaic acid ammonium salt
Essential Safety and Handling Guide for Okadaic Acid Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a potent marine toxin and inhibitor of protein phosphatases 1 and 2A. Adherence to these procedures is essential to ensure personnel safety and prevent contamination. Okadaic acid is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation.[1]
Hazard Summary & Quantitative Data
Okadaic acid and its derivatives are known to be potent inhibitors of serine/threonine phosphatases, which can lead to various adverse health effects, including neurotoxic, immunotoxic, and embryotoxic effects.[2] It is also considered a tumor promoter. The primary route of human exposure is through the consumption of contaminated shellfish, causing diarrheic shellfish poisoning (DSP).[2]
| Toxicity Data | Value | Species | Route |
| Okadaic Acid | |||
| IC₅₀ (PP2A) | 0.1-0.3 nM | - | - |
| IC₅₀ (PP1) | 15-50 nM | - | - |
| IC₅₀ (PP3) | 3.7-4 nM | - | - |
| IC₅₀ (PP4) | 0.1 nM | - | - |
| IC₅₀ (PP5) | 3.5 nM | - | - |
IC₅₀ values represent the concentration of a substance that is required for 50% inhibition in vitro.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound in both solid and solution forms.
1. Hand Protection:
-
Gloves: Double-gloving with nitrile gloves is required. Nitrile gloves have demonstrated good to excellent resistance to solvents in which this compound is commonly dissolved, such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4][5][6][7]
-
Inspection: Always inspect gloves for tears or punctures before use.
-
Changing: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
2. Body Protection:
-
Lab Coat: A fully buttoned lab coat is required.
-
Disposable Gown/Apron: For procedures with a high risk of splashing, wear a disposable, fluid-resistant gown or apron over the lab coat.
3. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory.
-
Face Shield: A full-face shield must be worn in addition to safety goggles when handling the solid powder or when there is a significant risk of splashing.
4. Respiratory Protection:
-
Solid Form: When handling the solid (powder) form of this compound, a NIOSH-approved half-mask or full-face respirator with P100 (or N100) particulate filters is required to prevent inhalation of the toxic dust.[8][9][10][11]
-
Solutions: Respiratory protection is generally not required when handling dilute solutions in a certified chemical fume hood. However, a risk assessment should be performed for the specific procedure.
Operational Plan: Safe Handling Protocol
1. Designated Work Area:
-
All work with this compound (both solid and solutions) must be conducted in a designated area within a certified chemical fume hood.
-
The work area should be clearly marked with a warning sign indicating the presence of a potent toxin.
2. Weighing the Solid Compound:
-
Perform all weighing operations of the powder within a chemical fume hood or a containment glove box.
-
Use anti-static weigh paper or a container to minimize dispersal of the powder.
3. Preparing Solutions:
-
Prepare solutions in the designated chemical fume hood.
-
This compound is soluble in water, DMSO, and ethanol.
-
Add the solvent slowly to the solid to avoid splashing.
4. Experimental Use:
-
Keep all containers of this compound tightly sealed when not in use.
-
Use tools (e.g., spatulas, pipettes) dedicated to okadaic acid work. If not possible, thoroughly decontaminate them immediately after use.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels, disposable gowns) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
2. Decontamination of Reusable Items:
-
Glassware and Equipment: Reusable items should be decontaminated. A common method is to soak them in a 10% bleach solution for at least one hour, followed by thorough rinsing with water and then a final rinse with distilled water.[12] For items incompatible with bleach, wiping down with a solvent in which okadaic acid is soluble (e.g., ethanol) followed by soap and water can be effective.[13]
-
Work Surfaces: At the end of each work session, decontaminate the work surface within the fume hood. Wipe the surface with a 10% bleach solution (if compatible with the surface material) followed by a water rinse, or with a suitable solvent followed by soap and water.[12][13]
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS office. Follow their specific guidelines for packaging, labeling, and pickup of toxic chemical waste.
Spill Response Protocol
1. Immediate Actions:
-
Alert others in the immediate area.
-
If the spill is outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team.
-
If the spill is contained within a fume hood, proceed with cleanup only if you are trained and have the necessary supplies.
2. Spill Cleanup Procedure (for minor spills within a fume hood):
-
Ensure you are wearing the full PPE described above.
-
For Solid Spills: Gently cover the spill with absorbent pads to avoid raising dust. Moisten the pads with water or a suitable solvent to prevent the powder from becoming airborne. Carefully scoop the material into the hazardous waste container.
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, chemical absorbent pads). Start from the outside of the spill and work inwards.
-
Once the spill is absorbed, carefully scoop the material into the hazardous waste container.
-
Decontaminate the spill area as described above.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: General workflow for safely handling this compound.
Caption: Step-by-step response to a minor spill in a fume hood.
References
- 1. Okadaic Acid, Ammonium Salt SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 2. Okadaic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usascientific.com [usascientific.com]
- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Toxic Dust Respirator, Half-Mask | eBay [ebay.com]
- 9. agcareproducts.com [agcareproducts.com]
- 10. lowes.com [lowes.com]
- 11. thomassci.com [thomassci.com]
- 12. uml.edu [uml.edu]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
